molecular formula C9H16BrNO4 B595466 Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate CAS No. 1219200-16-4

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B595466
CAS No.: 1219200-16-4
M. Wt: 282.134
InChI Key: ODLDPRMMKCMNMD-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is a useful research compound. Its molecular formula is C9H16BrNO4 and its molecular weight is 282.134. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLDPRMMKCMNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674238
Record name Methyl 3-bromo-N-(tert-butoxycarbonyl)alaninate
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Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219200-16-4
Record name Methyl 3-bromo-N-(tert-butoxycarbonyl)alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-((tert-butoxycarbonyl)amino)propionic acid methyl ester
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Foundational & Exploratory

"Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate" properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate: Properties, Synthesis, and Applications in Drug Discovery

Introduction: A Versatile Chiral Building Block

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is a synthetic, protected amino acid derivative that has emerged as a cornerstone building block in medicinal chemistry and organic synthesis. Its structure is strategically designed for versatility, featuring three key functional groups: a reactive bromine atom, an acid-labile tert-butoxycarbonyl (Boc) protecting group, and a methyl ester. This trifunctional architecture allows for sequential and site-selective modifications, making it an invaluable intermediate for constructing complex, biologically active molecules.[1][2]

For drug development professionals, this compound serves as a critical precursor for non-natural amino acids, peptidomimetics, and various heterocyclic scaffolds.[2][3] The bromine atom acts as a versatile handle for introducing molecular diversity via nucleophilic substitution or cross-coupling reactions, while the Boc-protected amine enables its seamless integration into standard peptide synthesis workflows.[1][4] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and field-proven applications, offering researchers the technical insights required to leverage this reagent effectively.

PART 1: Core Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its successful application. The data below, consolidated from multiple suppliers and safety data sheets, provides the core specifications for this compound.

Physicochemical Data Summary

The compound exists as different stereoisomers, with the (R) and (S) enantiomers being common. The properties are generally consistent between them, though specific optical rotation would differ.

PropertyValueSource(s)
Molecular Formula C₉H₁₆BrNO₄[1][5]
Molecular Weight 282.13 g/mol [2][6]
CAS Number 175844-11-8 ((R)-isomer)[7][8]; 402726-50-5 ((S)-isomer)[7][8]
Appearance White to off-white solid or crystalline powder.[6][7][9]
Purity Typically ≥95%[7]
Storage Conditions Store in a refrigerator (2-8°C), sealed, and under a dry, inert atmosphere.[2][5][7][2][5][7]
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and DMF.Inferred from reaction conditions.
InChI Key ODLDPRMMKCMNMD-LURJTMIESA-N ((R)-isomer)[7]
Safety and Handling

This compound is a chemical reagent and must be handled with appropriate care in a laboratory setting.

Hazard CategoryGHS Classification & Precautionary StatementsSource(s)
Signal Word Warning [7]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[7]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area.[10]
Handling Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Avoid dust formation. Handle in accordance with good industrial hygiene and safety practice.[9][11]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[9][10]
First Aid (Skin) Wash off immediately with soap and plenty of water while removing all contaminated clothes.[10]

PART 2: Synthesis and Reactivity

The synthetic utility of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate stems from its predictable reactivity, which is dominated by the interplay between the Boc-protected amine and the bromo-substituted carbon.

Representative Synthetic Pathway

While multiple specific routes exist, a common and logical approach involves the protection and esterification of a suitable amino acid precursor, followed by bromination. The Hell-Volhard-Zelinsky (HVZ) reaction provides a classic method for α-halogenation of carboxylic acids, which serves as a conceptual basis for the synthesis of such α-amino-β-halo esters.[12][13]

G cluster_0 A Boc-Alanine B Boc-Alanine Methyl Ester A->B  Esterification  (e.g., CH3I, K2CO3) C Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate B->C  Bromination  (e.g., NBS, radical initiator) G cluster_0 cluster_1 A Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate B Nucleophilic Substitution Product (C-Nu bond formed) A->B  Nucleophile (R-NH2, R-SH, etc.)  SN2 Reaction at C-Br C Deprotected Amine (Free Amine) A->C  Acid (TFA, HCl)  Boc Cleavage D Hydrolyzed Acid / Reduced Alcohol A->D  Base (LiOH) or Reductant (LiBH4)  Ester Modification

Caption: Key reaction pathways available for the title compound.

  • Nucleophilic Substitution at C-Br: The carbon-bromine bond is the primary site for introducing complexity. The bromine atom is an excellent leaving group, making the adjacent carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles (amines, thiols, azides, carbanions). [1]This S_N2 reaction is fundamental to its use in creating novel C-N, C-S, and C-C bonds. [2][14]2. Acid-Catalyzed Deprotection of the Amine: The Boc group is readily cleaved under anhydrous acidic conditions, such as treatment with TFA in dichloromethane (DCM). []This reaction proceeds via the formation of a stable tert-butyl cation, liberating the free amine as a salt. [16]This orthogonality makes it compatible with base-labile protecting groups like Fmoc, a cornerstone of modern peptide synthesis. [16]3. Modification of the Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., with lithium hydroxide) or reduced to a primary alcohol using reducing agents like sodium borohydride. [1][17]This adds another layer of synthetic possibilities for modifying the C-terminus of the amino acid scaffold.

PART 3: Applications in Drug Development

The true value of this reagent is demonstrated in its application to create molecules with enhanced therapeutic potential.

Synthesis of Non-Natural Amino Acids and Peptidomimetics

Peptides often suffer from poor metabolic stability due to degradation by proteases. [18]Incorporating non-natural amino acids can introduce conformational constraints and steric hindrance that increase resistance to enzymatic cleavage. Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is a premier starting material for this purpose.

A noteworthy advanced application is in nickel-catalyzed cross-electrophile coupling reactions. Researchers have successfully coupled β-bromo α-amino acid esters with aryl bromides. [3]This method allows for the stereocontrolled synthesis of α-arylated β-amino acid motifs, which are valuable structures in pharmacologically active molecules. [3]The reaction proceeds via a radical 1,2-amino migration, demonstrating a sophisticated skeletal editing strategy to access novel chemical space. [3]

Building Block for Bioactive Heterocycles

The compound can serve as a precursor to chiral aziridines or other strained rings, which are themselves versatile intermediates for more complex heterocyclic systems found in many drug candidates. The sequential reaction at the bromide and the amine/ester functionalities provides a robust platform for convergent synthesis strategies.

Solid-Phase Peptide Synthesis (SPPS)

While less common than standard protected amino acids, this building block can be used in SPPS to introduce an electrophilic handle onto a growing peptide chain. [4][19]After incorporation, the bromine atom on the side chain can be reacted on-resin with a nucleophile to create modified peptides, or it can be used to induce cyclization with another residue in the chain.

PART 4: Experimental Protocols

The following protocols are representative of the key transformations discussed. They are intended as a guide and may require optimization based on the specific substrate and scale.

Protocol 1: General Nucleophilic Substitution (N-Alkylation)

This protocol describes a typical procedure for reacting the title compound with a primary amine to form a diamine derivative.

Objective: To demonstrate the S_N2 reactivity of the C-Br bond.

Materials:

  • Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate (1.0 eq)

  • Primary amine (e.g., benzylamine) (2.2 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • TLC plates (silica), ethyl acetate, hexanes

  • Saturated sodium bicarbonate solution, brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate (1.0 eq) and the base (K₂CO₃ or DIPEA, 3.0 eq).

  • Solvation: Add anhydrous ACN or DMF to dissolve the solids (approx. 0.1 M concentration).

  • Nucleophile Addition: Add the primary amine (2.2 eq) to the stirring solution at room temperature. Rationale: An excess of the amine is used to drive the reaction to completion and to neutralize the HBr byproduct.

  • Reaction: Stir the mixture at room temperature or heat gently (40-50 °C) if necessary. Monitor the reaction progress by TLC, observing the disappearance of the starting bromide. This typically takes 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). Rationale: The bicarbonate wash removes any excess acid and the brine wash helps to remove water.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure N-alkylated product.

Protocol 2: Boc-Group Deprotection

This protocol details the standard procedure for removing the Boc protecting group to liberate the free amine.

Objective: To generate the primary amine for subsequent coupling reactions.

Materials:

  • Boc-protected substrate (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Setup: Dissolve the Boc-protected starting material in anhydrous DCM in a round-bottom flask (approx. 0.1 M).

  • Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add TFA (5-10 equivalents, often used as a 20-50% solution in DCM) dropwise. Safety Note: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC until the starting material is fully consumed.

  • Concentration: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene or DCM (3x) can help remove residual TFA.

  • Final Product: The resulting product is the TFA salt of the free amine, which is often a viscous oil or solid. It can be used directly in the next step (e.g., peptide coupling) or neutralized by washing with a mild base.

Conclusion

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is more than a simple reagent; it is a sophisticated synthetic tool. Its predictable, orthogonal reactivity allows chemists to meticulously build molecular complexity, making it an indispensable asset in the pipeline of modern drug discovery. [14]From increasing the proteolytic stability of peptides to serving as a linchpin in the synthesis of novel heterocyclic drug candidates, its applications are both broad and impactful. A firm grasp of its properties, reactivity, and handling is essential for any researcher aiming to innovate at the frontiers of medicinal chemistry.

References

  • Benchchem. (n.d.). Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate.
  • Wang, H., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. Available at: [Link]

  • CymitQuimica. (n.d.). (R)-methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate.
  • Van der Veken, P., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron. Available at: [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]

  • MySkinRecipes. (n.d.). Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate. Retrieved from [Link]

  • Kotsuki, H., et al. (1998). The reactivity of the N-Boc protecting group: an underrated feature. ElectronicsAndBooks. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Nielsen, D. S., et al. (2016). Efficient and scalable synthesis of α,α-disubstituted β-amino amides. Organic & Biomolecular Chemistry. Available at: [Link]

  • OrgoSolver. (n.d.). Amino Acid Synthesis and Protection Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Synthesis of Amino Acids. Retrieved from [Link]

  • RSC Publishing. (2025). Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. Retrieved from [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET: N-Boc-L-alanine methyl ester. Retrieved from [Link]

  • AAPPTec. (n.d.). MSDS - Safety Data Sheet: Boc-3-Pal-OH. Retrieved from [Link]

  • Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-Boc-3-bromo-alanine methyl ester: A Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of N-Boc-3-bromo-alanine methyl ester, a pivotal chiral building block for researchers, scientists, and professionals in drug development. We will delve into its core structure, synthesis, reactivity, and applications, grounding our discussion in established chemical principles and field-proven insights.

Introduction: The Strategic Importance of a Trifunctional Reagent

N-Boc-3-bromo-alanine methyl ester is a derivative of the amino acid alanine, strategically modified to serve as a highly versatile intermediate in complex organic synthesis.[1] Its value stems from the orthogonal nature of its three key functional groups: a tert-butoxycarbonyl (Boc) protected amine, a methyl ester, and a reactive β-bromine atom.[1] This unique arrangement allows for sequential, controlled modifications, making it an indispensable tool in the construction of non-canonical amino acids, peptide mimics (peptidomimetics), and complex pharmaceutical agents.[1][2] This guide will illuminate the chemical logic behind its synthesis and application, providing a robust framework for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The molecule's structure is the foundation of its synthetic utility. It exists as two enantiomers, the L-form (S-configuration) and the D-form (R-configuration), with distinct CAS numbers. The Boc group provides steric hindrance and electronic protection to the amine, preventing its participation in undesired side reactions, while the methyl ester protects the carboxylic acid and enhances solubility in common organic solvents.[1][] The bromine atom at the β-position serves as an excellent leaving group, priming the molecule for nucleophilic substitution reactions.[4]

PropertyValue
IUPAC Name methyl (2R)-3-bromo-2-[(tert-butoxycarbonyl)amino]propanoate (D-form) methyl (2S)-3-bromo-2-[(tert-butoxycarbonyl)amino]propanoate (L-form)
Synonyms N-Boc-3-bromo-D-alanine methyl ester; N-Boc-3-bromo-L-alanine methyl ester
CAS Number 402726-50-5 (D-form)[5][6] 175844-11-8 (L-form)[7][8]
Molecular Formula C₉H₁₆BrNO₄[1]
Molecular Weight 282.13 g/mol [1]
Physical Form Solid[7]
Storage Temperature Room temperature or refrigerator (0–6°C) to prevent degradation[1][7]
InChI Key ODLDPRMMKCMNMD-ZCFIWIBFSA-N (D-form)[1] ODLDPRMMKCMNMD-LURJTMIESA-N (L-form)[7]

Synthesis: A Stepwise Approach to a Versatile Intermediate

The synthesis of N-Boc-3-bromo-alanine methyl ester is typically achieved through a logical three-step sequence starting from the parent amino acid, alanine. Each step is chosen to selectively modify one part of the molecule while preserving the others.[4]

Experimental Protocol: Synthesis of N-Boc-3-bromo-L-alanine methyl ester
  • Step 1: N-Terminal Protection. L-alanine is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water). A base, such as sodium hydroxide or triethylamine, is added to deprotonate the amino group. Di-tert-butyl dicarbonate (Boc₂O) is then introduced and the mixture is stirred, typically at room temperature, until the reaction is complete.[4][9] This step yields N-Boc-L-alanine.

    • Causality: The Boc group is installed first to prevent the free amine from reacting with the brominating agent in the subsequent step. The basic conditions facilitate the nucleophilic attack of the amine on the Boc anhydride.[9]

  • Step 2: Esterification. The N-Boc-L-alanine is dissolved in methanol. An acid catalyst, such as a catalytic amount of sulfuric acid, is added. The reaction is often heated to reflux to drive the Fischer esterification to completion, yielding N-Boc-L-alanine methyl ester.[4]

    • Causality: Esterification enhances solubility in nonpolar organic solvents required for the subsequent bromination step and protects the carboxyl group from unwanted reactions.[1]

  • Step 3: β-Bromination. N-Boc-L-alanine methyl ester is dissolved in a non-polar solvent like carbon tetrachloride (CCl₄). N-Bromosuccinimide (NBS) is added as the bromine source, along with a radical initiator such as azobisisobutyronitrile (AIBN). The mixture is heated to reflux under inert atmosphere and light irradiation to initiate the reaction.[1][4] The reaction proceeds via a free-radical mechanism to selectively brominate the β-carbon.

    • Causality: Radical bromination with NBS is highly selective for allylic and benzylic positions, and in this case, the β-position of the alanine derivative, without affecting the protected amine or ester.[1]

  • Purification. Following the reaction, the crude product is purified, typically by flash column chromatography on silica gel, to yield the pure N-Boc-3-bromo-L-alanine methyl ester.[10]

G cluster_0 Synthesis Workflow A L-Alanine B N-Boc-L-Alanine A->B 1. Boc₂O, Base C N-Boc-L-Alanine Methyl Ester B->C 2. MeOH, H⁺ cat. D N-Boc-3-bromo-L-alanine Methyl Ester C->D 3. NBS, AIBN, Δ

Caption: Synthetic workflow for N-Boc-3-bromo-alanine methyl ester.

Key Chemical Transformations and Mechanistic Insights

The synthetic power of N-Boc-3-bromo-alanine methyl ester lies in the distinct reactivity of its functional groups, which can be addressed selectively.

  • Nucleophilic Substitution at the β-Carbon: This is the most significant reaction pathway. The bromine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, azides, cyanides, organocuprates) via an Sₙ2 mechanism. This transformation is the cornerstone of its use for creating diverse unnatural amino acid side chains.[1][4]

  • Boc Group Deprotection: The Boc protecting group is stable to basic and nucleophilic conditions but is easily removed under strong acidic conditions.[] Reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) are commonly used. The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to liberate the free amine.[1][]

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base (saponification) or acid.[1] This unmasks the C-terminus for subsequent peptide coupling reactions.

G cluster_1 Key Reactions center N-Boc-3-bromo-alanine methyl ester sub Substitution Product (New Side Chain) center->sub Nucleophile (e.g., R-SH) Sₙ2 Reaction deprotect Free Amine Product center->deprotect Strong Acid (e.g., TFA) Boc Deprotection hydrolyze Carboxylic Acid Product center->hydrolyze Aq. Base (e.g., NaOH) Ester Hydrolysis

Caption: Core reactivity pathways of the title compound.

Applications in Drug Discovery and Peptide Chemistry

The structural features of N-Boc-3-bromo-alanine methyl ester make it a high-value intermediate in several areas of research.

  • Synthesis of Unnatural Amino Acids: By leveraging nucleophilic substitution at the β-carbon, a vast array of side chains can be introduced. This allows for the creation of amino acids with novel steric and electronic properties for incorporation into peptides or as standalone pharmacophores. For instance, reaction with thiol-containing nucleophiles can generate cysteine analogs, while reaction with organometallic reagents can form new carbon-carbon bonds.[1]

  • Peptide and Peptidomimetic Development: Peptides often suffer from poor metabolic stability. Incorporating unnatural amino acids derived from this reagent can render the resulting peptidomimetics resistant to enzymatic degradation by proteases, enhancing their therapeutic potential and oral bioavailability.[1][2]

  • Bioconjugation: The reactive bromine handle can be used to attach this amino acid derivative to other biomolecules, aiding in the development of targeted drug delivery systems, diagnostic tools, or probes to study protein interactions.[1]

  • Precursor for Biologically Active Molecules: It serves as a key intermediate in the synthesis of complex natural products and pharmaceutical agents that target specific enzymes or receptors.[1][11] Its utility is analogous to other protected amino acid derivatives, like N-BOC-DL-Serine Methyl Ester, which are used to build potent anti-cancer agents and antibiotics.[11]

Spectroscopic Characterization

Confirming the structure and purity of N-Boc-3-bromo-alanine methyl ester is critical. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques employed.[4][12]

Data TypeExpected Observations
¹H NMR Signals corresponding to the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the methyl ester protons (singlet, ~3.8 ppm), the α-proton (multiplet, ~4.5 ppm), and the diastereotopic β-protons adjacent to the bromine (multiplets, ~3.7-3.9 ppm).[12]
¹³C NMR Resonances for the Boc quaternary carbon (~80 ppm) and carbonyl (~155 ppm), the ester carbonyl (~170 ppm), the methyl ester carbon (~53 ppm), the α-carbon (~55 ppm), and the brominated β-carbon (~35 ppm).[13]
Mass Spec. (ESI+) Expect to observe the protonated molecule [M+H]⁺ and characteristic sodium adduct [M+Na]⁺. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be evident.

Safe Handling and Storage

Proper handling is essential to ensure user safety and maintain the integrity of the compound.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[14] While some suppliers suggest room temperature storage, refrigeration is often recommended to prevent long-term degradation, similar to other halogenated alanine derivatives.[1][15]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust and ensure adequate ventilation.[8][14]

  • Safety Profile: The compound is classified with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]

Conclusion

N-Boc-3-bromo-alanine methyl ester is more than a simple amino acid derivative; it is a synthetically powerful and versatile platform. Its carefully designed structure, featuring three distinct and orthogonally reactive functional groups, provides chemists with a reliable and controllable tool for building molecular complexity. From the synthesis of novel amino acids to the development of next-generation peptide therapeutics, this chiral building block continues to be a cornerstone of innovation in medicinal chemistry and drug discovery.

References

  • ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Available from: [Link]

  • PubChem. Boc-L-alanine methyl ester | C9H17NO4 | CID 10856577. Available from: [Link]

  • RSC Publishing. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available from: [Link]

  • ResearchGate. 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... Available from: [Link]

  • NIH National Center for Biotechnology Information. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available from: [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of N-BOC-DL-Serine Methyl Ester in Modern Drug Discovery. Available from: [Link]

  • Organic Syntheses. Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

Sources

A Comprehensive Technical Guide to 3-Bromo-N-Boc-DL-alanine Methyl Ester: Synthesis, Application, and Core Principles for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3-Bromo-N-Boc-DL-alanine methyl ester, a versatile building block in modern organic synthesis and pharmaceutical research. We will delve into its fundamental properties, detailed synthetic methodologies, and key applications, with a focus on the underlying scientific principles that guide its use.

Core Characteristics of 3-Bromo-N-Boc-DL-alanine Methyl Ester

3-Bromo-N-Boc-DL-alanine methyl ester is a racemic α-amino acid derivative characterized by three critical functional groups: a tert-butoxycarbonyl (Boc) protected amine, a methyl ester, and a bromine atom at the β-carbon. This trifunctional nature makes it a highly valuable intermediate for the synthesis of complex molecules, particularly unnatural amino acids and modified peptides.

The Boc group provides robust protection for the amine under a variety of reaction conditions, yet it can be selectively and cleanly removed under mild acidic conditions, a cornerstone of modern peptide synthesis.[1] The methyl ester protects the carboxylic acid, enhancing solubility in organic solvents, and can be hydrolyzed when the free acid is required. The bromine atom serves as a reactive handle, acting as a good leaving group for nucleophilic substitution reactions, which is the key to its utility in generating diverse molecular scaffolds.[1]

Below is a summary of its key quantitative data:

PropertyValue
Molecular Formula C₉H₁₆BrNO₄
Molecular Weight 282.13 g/mol
Appearance White to off-white solid
Boiling Point (Predicted) 322.3 ± 32.0 °C
Density (Predicted) 1.366 ± 0.06 g/cm³
Storage Temperature 0-8 °C recommended for long-term stability

A visual representation of the chemical structure is provided below:

Structure of 3-Bromo-N-Boc-DL-alanine methyl ester.

Synthesis of 3-Bromo-N-Boc-DL-alanine Methyl Ester: A Step-by-Step Protocol

The synthesis of 3-Bromo-N-Boc-DL-alanine methyl ester is typically achieved from a serine precursor, leveraging the hydroxyl group as a handle for conversion to the bromide. This multi-step process involves protection of the amino and carboxyl groups, followed by halogenation. The following protocol is adapted from established methods for the synthesis of analogous β-halo-amino acids.

workflow cluster_0 Synthesis Workflow start DL-Serine step1 Boc Protection & Esterification start->step1 Boc₂O, MeOH, Catalyst step2 Hydroxyl Activation (e.g., Tosylation) step1->step2 TsCl, Pyridine step3 Nucleophilic Substitution with Bromide step2->step3 LiBr, Acetone end_product 3-Bromo-N-Boc-DL-alanine methyl ester step3->end_product Purification

General synthetic workflow for 3-Bromo-N-Boc-DL-alanine methyl ester.

Detailed Protocol:

Step 1: Preparation of N-Boc-DL-serine methyl ester

  • Dissolution: Suspend DL-serine in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Esterification: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise. The reaction is exothermic and generates HCl gas, so it should be performed in a well-ventilated fume hood. Allow the reaction to warm to room temperature and stir until the serine is fully dissolved and the reaction is complete (monitored by TLC).

  • Work-up: Remove the solvent under reduced pressure. The resulting white solid is DL-serine methyl ester hydrochloride.

  • Boc Protection: Dissolve the DL-serine methyl ester hydrochloride in a suitable solvent such as dichloromethane. Add triethylamine to neutralize the hydrochloride. To this solution, add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir at room temperature until the reaction is complete.

  • Purification: Wash the reaction mixture with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-DL-serine methyl ester.

Causality behind choices: Methanol serves as both the solvent and the reactant for esterification, driven by the in-situ generation of HCl from thionyl chloride. Boc₂O is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (t-butanol and CO₂).

Step 2: Activation of the Hydroxyl Group

  • Reaction Setup: Dissolve the N-Boc-DL-serine methyl ester in anhydrous dichloromethane and cool to 0 °C in an ice bath.

  • Tosylation: Add p-toluenesulfonyl chloride (TsCl) and an organic base such as pyridine or triethylamine. The base is crucial to neutralize the HCl generated during the reaction.

  • Monitoring: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, water, and brine. Dry over anhydrous sodium sulfate and concentrate to yield the tosylated intermediate.

Causality behind choices: The hydroxyl group is a poor leaving group. Converting it to a tosylate makes it an excellent leaving group for the subsequent nucleophilic substitution. Pyridine or triethylamine is used to scavenge the HCl produced, preventing potential side reactions, including the acid-catalyzed removal of the Boc group.

Step 3: Nucleophilic Substitution with Bromide

  • Reaction: Dissolve the tosylated intermediate in a polar aprotic solvent like acetone or DMF. Add a source of bromide ions, such as lithium bromide (LiBr).

  • Heating: Heat the reaction mixture to facilitate the SN2 reaction. The temperature and reaction time will depend on the specific substrate and solvent used.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove inorganic salts.

  • Final Purification: Dry the organic layer and concentrate. The crude product is then purified by column chromatography on silica gel to afford pure 3-Bromo-N-Boc-DL-alanine methyl ester.

Causality behind choices: A polar aprotic solvent is chosen to solvate the cation of the bromide salt without solvating the bromide anion, thus increasing its nucleophilicity for the SN2 reaction. LiBr is a common and effective source of bromide ions.

Applications in Drug Development and Research

The primary application of 3-Bromo-N-Boc-DL-alanine methyl ester is as a versatile precursor for the synthesis of non-proteinogenic amino acids.[2] The β-bromo group can be displaced by a wide variety of nucleophiles, allowing for the introduction of diverse side chains. This is of paramount importance in medicinal chemistry for creating novel peptide and peptidomimetic therapeutics with enhanced properties such as increased metabolic stability, receptor affinity, and altered conformational preferences.[3]

Key Application: Synthesis of a Dipeptide with an Unnatural Amino Acid

The following protocol outlines the use of 3-Bromo-N-Boc-DL-alanine methyl ester in a solid-phase peptide synthesis (SPPS) workflow to generate a dipeptide containing a novel, unnatural amino acid.

spss_workflow cluster_1 Solid-Phase Peptide Synthesis (SPPS) Application start_spps Resin Swelling step1_spps Attachment of first Amino Acid (e.g., Fmoc-Gly-OH) start_spps->step1_spps DCM/DMF step2_spps Fmoc Deprotection step1_spps->step2_spps Piperidine/DMF step3_spps Coupling of 3-Bromo-N-Boc-DL-alanine step2_spps->step3_spps HBTU/HOBt/DIEA step4_spps Nucleophilic Substitution on β-carbon step3_spps->step4_spps Nucleophile (e.g., Thiol, Amine) step5_spps Boc Deprotection step4_spps->step5_spps TFA/DCM step6_spps Cleavage from Resin & Final Deprotection step5_spps->step6_spps TFA Cocktail final_peptide Purified Dipeptide with Unnatural Amino Acid step6_spps->final_peptide Purification (HPLC)

Workflow for SPPS using 3-Bromo-N-Boc-DL-alanine.

Detailed Protocol:

  • Resin Preparation: Swell a suitable solid support (e.g., Wang resin) in dichloromethane (DCM).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) to the resin using a standard coupling agent like HBTU/HOBt in the presence of a base such as DIEA.

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

  • Coupling of 3-Bromo-N-Boc-DL-alanine: Dissolve 3-Bromo-N-Boc-DL-alanine (after hydrolysis of the methyl ester to the free acid) and coupling reagents in DMF and add to the resin. Allow the coupling reaction to proceed to completion.

  • Side-Chain Modification: Swell the resin-bound peptide in a suitable solvent and add the desired nucleophile (e.g., a thiol or an amine) to displace the bromide. This step introduces the unnatural side chain.

  • Boc Deprotection: Remove the N-terminal Boc group with a solution of trifluoroacetic acid (TFA) in DCM.

  • Cleavage and Final Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Self-Validating System: Each step of the synthesis can be monitored for completion using qualitative tests (e.g., Kaiser test for free amines) and the final product's identity and purity confirmed by mass spectrometry and HPLC. This ensures the integrity of the synthetic process.

Safety, Handling, and Storage

Hazard Identification: 3-Bromo-N-Boc-DL-alanine methyl ester is classified as an irritant. It may cause skin and serious eye irritation, and may also cause respiratory irritation.

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • For long-term storage, refrigeration at 0-8 °C is recommended to prevent degradation.

Conclusion

3-Bromo-N-Boc-DL-alanine methyl ester is a pivotal reagent for the advancement of peptide and peptidomimetic-based drug discovery. Its strategic combination of protecting groups and a reactive β-bromo handle provides a robust platform for the synthesis of novel molecular entities. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for its effective and safe utilization in the research and development of next-generation therapeutics.

References

  • Organic Syntheses. (n.d.). N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER: A USEFUL BUILDING BLOCK IN THE SYNTHESIS OF NONNATURAL α-AMINO ACIDS VIA PALLADIUM CATALYZED CROSS COUPLING REACTIONS. Retrieved January 22, 2026, from [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products Containing Non-Proteinogenic Amino Acids. Chemical Reviews, 97(6), 2243–2266.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10856577, Boc-L-alanine methyl ester. Retrieved January 22, 2026, from [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996).
  • Cui, C., Kanta, J., & Scheidt, K. A. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Journal of the American Chemical Society, 143(30), 11550–11556.

Sources

Physical and chemical properties of Boc-D-3-bromoalanine methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Boc-D-3-bromoalanine Methyl Ester: Properties, Reactivity, and Applications

Introduction: A Versatile Chiral Building Block

Boc-D-3-bromoalanine methyl ester, identified by its CAS number 402726-50-5, is a chiral amino acid derivative of significant interest in the fields of organic synthesis and pharmaceutical research.[1][2] Its value stems from the strategic placement of three distinct functional groups within a single molecule: a tert-butoxycarbonyl (Boc) protected amino group, a reactive bromine atom at the β-carbon, and a methyl ester.[1] This unique trifecta of functionalities makes it a highly versatile building block for constructing complex molecules with defined stereochemistry.[1]

Primarily, this compound serves as a crucial intermediate in peptide synthesis and the development of peptidomimetics.[1][3] The Boc protecting group ensures the stability of the amino functionality under a variety of reaction conditions, yet it can be selectively removed under mild acidic conditions, allowing for sequential peptide chain elongation.[1][4][5] The methyl ester enhances solubility in common organic solvents and protects the carboxylic acid moiety, which can later be hydrolyzed or used in further condensation reactions.[1][] The key to its versatility, however, lies in the reactive bromine atom, which facilitates a range of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, making it an invaluable tool in medicinal chemistry for designing and synthesizing biologically active molecules aimed at specific enzymes or receptors.[1]

This guide provides a comprehensive overview of the physical and chemical properties of Boc-D-3-bromoalanine methyl ester, its reactivity profile, and its applications, with a focus on providing practical insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Data

The fundamental physical and chemical properties of Boc-D-3-bromoalanine methyl ester are summarized below. These properties are crucial for its handling, storage, and application in synthetic protocols.

PropertyValueSource(s)
CAS Number 402726-50-5[1][2]
Molecular Formula C₉H₁₆BrNO₄[1][2]
Molecular Weight 282.13 g/mol [1][2]
Appearance White solid[2]
Boiling Point 322.3 ± 32.0 °C (Predicted)[2]
Density 1.366 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in organic solvents (e.g., DCM, THF)[1]
Storage Conditions Store at 0-8 °C for long-term stability[2]

Spectroscopic Characterization: The structural integrity and purity of Boc-D-3-bromoalanine methyl ester are typically confirmed using a suite of analytical techniques. While specific spectral data can vary by lot, the following methods are standard for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and stereochemical integrity, ensuring no racemization has occurred.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the exact molecular weight.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for assessing the enantiomeric purity of the compound.[1]

Chemical Properties and Reactivity: A Trifunctional Synthetic Platform

The synthetic utility of Boc-D-3-bromoalanine methyl ester is dictated by the interplay of its three key functional groups. Understanding the reactivity of each is paramount to its successful application.

1. The Boc (tert-butoxycarbonyl) Protecting Group: The Boc group is an acid-labile protecting group for the amine functionality.[4] Its primary role is to prevent unwanted side reactions at the nitrogen atom during synthesis.[] It is stable under a wide range of conditions, including those involving most nucleophiles and bases, which allows for an orthogonal protection strategy with base-labile groups like Fmoc.[4]

  • Deprotection: The Boc group is typically removed under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA).[5] This reaction proceeds via the formation of a stable tert-butyl cation.[4]

2. The Methyl Ester: The methyl ester serves as a protecting group for the carboxylic acid. It enhances the compound's solubility in organic solvents, which is advantageous for many synthetic transformations.[1][]

  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using lithium hydroxide or sodium hydroxide), which is often a necessary step before peptide coupling reactions.

3. The β-Bromine Atom: The bromine atom at the β-position is the molecule's primary reactive site for introducing molecular diversity. As a good leaving group, it is susceptible to nucleophilic substitution.

  • Nucleophilic Substitution: A wide array of nucleophiles, such as amines, thiols, and alkoxides, can displace the bromine atom to form new carbon-carbon and carbon-heteroatom bonds.[1] This reaction is fundamental to its use in creating non-canonical amino acid residues.

The following diagram illustrates the core reactivity of Boc-D-3-bromoalanine methyl ester.

Reactivity_of_Boc_D_3_bromoalanine_methyl_ester start Boc-D-3-bromoalanine methyl ester product_sub Substituted Product (e.g., with Nu-R) start->product_sub + Nu-R (Nucleophilic Substitution) product_deprotect D-3-bromoalanine methyl ester start->product_deprotect + TFA (Boc Deprotection) Experimental_Workflow start 1. Reaction Setup (Reactants in DMF) add_nuc 2. Add Thiol & K₂CO₃ start->add_nuc monitor 3. Monitor by TLC add_nuc->monitor workup 4. Aqueous Workup & Extraction (EtOAc) monitor->workup dry 5. Dry & Concentrate workup->dry purify 6. Column Chromatography dry->purify product Pure Product purify->product

Sources

An In-Depth Technical Guide to the Characterization of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate, a valuable chiral building block in synthetic organic chemistry, plays a pivotal role in the synthesis of non-natural amino acids and the development of peptidomimetics and other complex pharmaceutical agents. This guide provides a comprehensive overview of the essential characterization data for this compound, offering a detailed exploration of its spectroscopic and physical properties. As a key intermediate, understanding its synthesis, purification, and analytical profile is critical for its effective application in research and development. This document serves as a practical reference for scientists, detailing the expected analytical outcomes from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside its fundamental physical characteristics.

Introduction: A Versatile Building Block

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate, also known as N-Boc-3-bromo-alanine methyl ester, is a derivative of the amino acid alanine. It features three key functional groups: a tert-butoxycarbonyl (Boc) protected amine, a reactive primary bromide, and a methyl ester. This trifunctional nature makes it an exceptionally useful intermediate for introducing a modified alanine residue into peptide chains or for use as a scaffold in the synthesis of more complex molecular architectures. The Boc protecting group provides stability during many synthetic transformations and can be readily removed under acidic conditions, while the bromine atom serves as an excellent leaving group for nucleophilic substitution reactions.

This guide will focus on the characterization of the L-isomer, (S)-Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate (CAS Number: 175844-11-8), and the D-isomer, (R)-Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate (CAS Number: 402726-50-5). The fundamental characterization data is crucial for confirming the identity, purity, and stereochemical integrity of the compound after synthesis.

Synthesis and Purification Overview

The most common synthetic route to Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate involves the bromination of its precursor, N-Boc-L-serine methyl ester or N-Boc-D-serine methyl ester. This transformation is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or via other established methods for converting alcohols to alkyl halides.

A generalized workflow for the synthesis is depicted below:

Caption: Generalized workflow for the synthesis of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate.

Experimental Protocol: Synthesis
  • Preparation: To a solution of N-Boc-L-serine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triphenylphosphine (1.5 eq).

  • Bromination: Slowly add carbon tetrabromide (1.5 eq) portion-wise, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is presented in the table below.

PropertyValue
Molecular Formula C₉H₁₆BrNO₄
Molecular Weight 282.13 g/mol
Appearance Solid
CAS Number (L-isomer) 175844-11-8
CAS Number (D-isomer) 402726-50-5

Spectroscopic Characterization

The structural elucidation and confirmation of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate rely on a combination of spectroscopic techniques. The following sections detail the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Caption: Analytical workflow for the characterization of the target compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of the molecule by providing information about the chemical environment, connectivity, and number of protons. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

Expected Chemical Shifts and Multiplicities:

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-C(CH₃)₃ (Boc) ~1.45Singlet-9H
-CH₂Br ~3.6 - 3.8Multiplet2H
-COOCH₃ ~3.78Singlet-3H
-CH(NH)- ~4.5 - 4.7Multiplet1H
-NH- ~5.2 - 5.4Doublet (broad)1H

Note: The exact chemical shifts and coupling patterns can vary slightly depending on the solvent, concentration, and instrument used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Expected Chemical Shifts:

Carbon AtomChemical Shift (δ, ppm)
-C(CH₃)₃ (Boc) ~28.3
-CH₂Br ~35-37
-CH(NH)- ~53-55
-COOCH₃ ~52.8
-C(CH₃)₃ (Boc) ~80.5
-C=O (Ester) ~170
-C=O (Boc) ~155
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups in the molecule based on their characteristic absorption of infrared radiation.

Expected Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (Amide) ~3350 - 3450Broad
C-H Stretch (Aliphatic) ~2850 - 3000Sharp
C=O Stretch (Ester) ~1740 - 1760Strong, Sharp
C=O Stretch (Carbamate/Boc) ~1700 - 1720Strong, Sharp
N-H Bend (Amide) ~1510 - 1530Medium
C-O Stretch (Ester) ~1150 - 1250Strong
C-Br Stretch ~600 - 700Medium to Weak
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a common technique used for this type of compound.

Expected Mass-to-Charge Ratios (m/z):

IonExpected m/zDescription
[M+Na]⁺ ~304.0 / 306.0Sodium adduct of the molecule (isotopic pattern due to Br)
[M-Boc+H]⁺ ~182.0 / 184.0Loss of the Boc group (isotopic pattern due to Br)

Note: The presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) will result in characteristic isotopic patterns for bromine-containing fragments, with two peaks of roughly equal intensity separated by 2 m/z units.

Conclusion

The comprehensive characterization of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate through a combination of NMR and IR spectroscopy, and mass spectrometry, is essential for verifying its structure and purity. The data presented in this guide serves as a reliable reference for researchers and scientists working with this important synthetic intermediate. Accurate analytical characterization ensures the integrity of subsequent synthetic steps and the quality of the final products in drug discovery and development endeavors.

References

Specific journal articles and spectral databases containing primary data would be cited here. As the initial search did not yield a specific publication with all the detailed experimental data, this section would be populated once such a source is identified.

A Comprehensive Spectroscopic and Structural Elucidation of N-Boc-3-bromo-L-alanine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

N-Boc-3-bromo-L-alanine methyl ester is a chiral amino acid derivative of significant interest in organic synthesis and pharmaceutical research. With the molecular formula C₉H₁₆BrNO₄ and a molecular weight of 282.13 g/mol , this compound serves as a versatile building block.[1] Its structure incorporates three key functional groups: a tert-butoxycarbonyl (Boc) protected amine, a reactive bromine atom at the β-carbon, and a methyl ester. This trifecta of functionality allows for its application in peptide synthesis and the development of peptidomimetics, where the reactive bromine facilitates nucleophilic substitution reactions for introducing diverse functionalities.[1] In medicinal chemistry, it is a key intermediate for constructing complex, biologically active molecules.[1]

The Boc protecting group is crucial, providing stability under a variety of reaction conditions while being readily removable under mild acidic conditions, enabling stepwise synthetic modifications.[1] The rigorous characterization of this molecule is paramount to ensure its purity and structural integrity before its incorporation into larger, more complex target molecules. This guide provides an in-depth analysis of the spectroscopic data essential for the unambiguous identification and quality control of N-Boc-3-bromo-L-alanine methyl ester.

Molecular Structure and Key Spectroscopic Observables

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the structure with key atoms labeled for reference in the subsequent spectroscopic discussions.

Caption: Molecular structure of N-Boc-3-bromo-L-alanine methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For N-Boc-3-bromo-L-alanine methyl ester, both ¹H and ¹³C NMR are essential for confirming its identity and purity.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Chemical Shifts and Multiplicities:

Protons (Label)Expected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Boc (t-butyl)~1.45Singlet (s)9HThe nine protons of the tert-butyl group are chemically equivalent and shielded, with no adjacent protons to couple with.
Methyl Ester (CH₃)~3.75Singlet (s)3HThese three protons are on the methyl group of the ester, which are equivalent and do not couple with other protons.
α-CH~4.5 - 4.7Multiplet (m)1HThis proton is on the chiral center, adjacent to the electronegative nitrogen and the ester carbonyl, and is coupled to the two β-protons.
β-CH₂~3.7 - 3.9Multiplet (m)2HThese two diastereotopic protons are adjacent to the electron-withdrawing bromine atom and are coupled to the α-proton.
N-H~5.0 - 5.5Doublet (d) or Broad Singlet (br s)1HThe chemical shift of the amide proton can be variable and concentration-dependent. It couples with the α-proton.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of N-Boc-3-bromo-L-alanine methyl ester in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Use the solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Expected Chemical Shifts:

Carbon (Label)Expected Chemical Shift (δ, ppm)Rationale
Boc (C(CH₃)₃)~28The nine equivalent methyl carbons of the tert-butyl group are highly shielded.
Boc (C(CH₃)₃)~80The quaternary carbon of the Boc group is deshielded by the adjacent oxygen atoms.
Methyl Ester (OCH₃)~52The methyl carbon of the ester is in a typical range for this functional group.
β-CH₂~35-40This carbon is attached to the electronegative bromine atom, causing a downfield shift.
α-CH~55-60The chiral carbon is deshielded by the adjacent nitrogen and carbonyl group.
Boc (C=O)~155The carbonyl carbon of the carbamate is in its characteristic region.
Ester (C=O)~170The carbonyl carbon of the methyl ester is typically found in this downfield region.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR, though a more concentrated sample (20-50 mg) may be beneficial.

  • Instrument Setup: Use a ¹³C-observe probe on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.

  • Processing: Fourier transform, phase correct, and reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis Dissolve Dissolve in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Acquire Acquire 1H and 13C Spectra Spectrometer->Acquire Process Fourier Transform & Phasing Acquire->Process Analyze Integrate, Reference, & Assign Peaks Process->Analyze

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)IntensityVibration Type
N-H (Amide)3300 - 3500MediumN-H Stretch
C-H (sp³)2850 - 3000Medium-StrongC-H Stretch
C=O (Ester)~1740 - 1750StrongC=O Stretch
C=O (Boc)~1690 - 1710StrongC=O Stretch
N-H (Amide)~1500 - 1550MediumN-H Bend
C-O (Ester)1000 - 1300StrongC-O Stretch
C-Br500 - 600Medium-StrongC-Br Stretch

The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature, differentiating the ester and the carbamate functionalities. The N-H stretch further confirms the presence of the protected amino group.[2]

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid N-Boc-3-bromo-L-alanine methyl ester directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

  • Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule.

Expected Mass-to-Charge Ratios (m/z):

IonCalculated Exact MassExpected m/zRationale
[M+H]⁺282.0335282.0335Protonated molecular ion.
[M+Na]⁺304.0155304.0155Sodium adduct, common in ESI.
[M-Boc+H]⁺182.0808182.0808Loss of the Boc group (100 Da).
[M-OCH₃]⁺250.0076250.0076Loss of the methoxy group from the ester.

A key feature in the mass spectrum will be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, all bromine-containing fragments will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. This provides a definitive confirmation of the presence of a single bromine atom in the molecule.

Experimental Protocol for Mass Spectrometry (ESI-HRMS):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

  • Data Analysis: Determine the m/z values of the major peaks and compare them with the calculated exact masses for the expected ions. Analyze the isotopic patterns to confirm the presence of bromine.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and mass spectrometry provides a comprehensive and self-validating characterization of N-Boc-3-bromo-L-alanine methyl ester. Each technique offers a unique and complementary piece of structural information. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy verifies the presence of the key functional groups, particularly the distinct ester and carbamate carbonyls. Finally, high-resolution mass spectrometry confirms the elemental composition and the presence of the bromine atom through its characteristic isotopic pattern. By employing these analytical techniques in concert, researchers and drug development professionals can confidently verify the identity, purity, and structural integrity of this important synthetic building block, ensuring the success of subsequent synthetic endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10856577, Boc-L-alanine methyl ester. Available from: [Link]

  • Aapptec Peptides. Boc-Ala(3-I)-OMe [93267-04-0]. Available from: [Link]

  • National Center for Biotechnology Information. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available from: [Link]

  • Fritz Haber Institute. Mid-Infrared Spectroscopy of Protected Peptides in the Gas Phase: A Probe of the Backbone Conformation. Available from: [Link]

  • Royal Society of Chemistry. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available from: [Link]

  • National Center for Biotechnology Information. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Available from: [Link]

  • ResearchGate. On the Spectroscopic Analyses of Protein. Available from: [Link]

  • Illinois State University, Department of Chemistry. Infrared Spectroscopy. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9882138, Boc-L-phenylalanine methyl ester. Available from: [Link]

  • ResearchGate. 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Available from: [Link]

  • The Metabolomics Innovation Centre. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). Available from: [Link]

Sources

A Technical Guide to Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate: A Trifunctional Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is a cornerstone reagent for chemists engaged in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development. This guide provides an in-depth analysis of this trifunctional building block, which strategically combines a Boc-protected amine, a reactive alkyl bromide, and a modifiable methyl ester within a single, compact scaffold. We will explore its chemical properties, synthesis, core reactivity, and its pivotal role in the construction of unnatural amino acids and novel heterocyclic systems. This document is intended to serve as a practical resource for researchers, offering not only theoretical understanding but also actionable experimental protocols and safety guidelines.

Core Chemical Identity and Physicochemical Properties

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is a brominated and protected derivative of the amino acid alanine. Its structure is uniquely tailored for sequential or selective chemical modifications, making it a highly valuable intermediate in multi-step synthesis.

IUPAC Name: methyl 3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate[1]

The molecule's utility stems from the distinct reactivity of its three primary functional groups, which we will explore in the subsequent section.

Physicochemical Data Summary

The following table summarizes the key properties of this reagent. It is important for researchers to distinguish between the racemic mixture and its individual enantiomers, as the choice of stereoisomer is critical for stereospecific synthesis.

PropertyValueSource(s)
Molecular Formula C₉H₁₆BrNO₄[1]
Molecular Weight 282.13 g/mol [1][2]
Physical Form Solid[2]
Typical Purity 95-96%[2]
Storage Conditions Refrigerator (2-8 °C)
CAS Number (R)-enantiomer 175844-11-8[2][3]
CAS Number (S)-enantiomer 402726-50-5
CAS Number (Racemic) 1219200-16-4[1]

The Strategic Importance of Integrated Functionality

The power of this reagent lies in the orthogonal nature of its functional groups. Understanding the role and reactivity of each component is fundamental to designing successful synthetic strategies.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves as a robust shield for the α-amino group.[1] Its primary advantage is its stability under a wide range of reaction conditions, including nucleophilic substitution and ester manipulations. It is readily removed under acidic conditions (e.g., trifluoroacetic acid, TFA), which typically do not affect other parts of the molecule, making it a cornerstone of modern peptide synthesis and amino acid chemistry.[4][5]

  • The Primary Alkyl Bromide: The bromine atom at the β-position is the molecule's primary electrophilic center. As a good leaving group, it readily participates in nucleophilic substitution reactions (typically S_N2), allowing for the introduction of a vast array of functionalities through carbon, nitrogen, oxygen, or sulfur nucleophiles. This reaction is the key to its utility in building diverse molecular side chains.

  • The Methyl Ester: The methyl ester provides another site for modification. It can be hydrolyzed to the corresponding carboxylic acid for subsequent amide bond formation or other carboxylate chemistries. Alternatively, it can be reduced to a primary alcohol, further expanding the synthetic possibilities.[6]

Caption: Reactivity map of the key functional groups.

Synthesis of the Reagent

From a practical standpoint, researchers often purchase this reagent. However, understanding its synthesis provides insight into potential impurities and alternative preparations. A common laboratory-scale synthesis involves the radical bromination of a readily available precursor, Boc-L-alanine methyl ester.

General Synthetic Workflow

The transformation relies on the selective bromination at the β-carbon, typically using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions.[1]

Synthesis_Workflow Start Boc-Alanine Methyl Ester Reagents NBS, AIBN (Radical Initiator) CCl4, Reflux Start->Reagents Reaction Product Methyl 3-bromo-2-((Boc)amino)propanoate Reagents->Product Forms Crude Product Purification Column Chromatography Product->Purification Purification

Caption: General workflow for the synthesis of the title compound.

Core Application: The Synthesis of Novel α-Amino Acids

The most prominent use of this compound is as a precursor for non-proteinogenic or "unnatural" amino acids. These novel monomers are indispensable in drug discovery for creating peptides and peptidomimetics with enhanced stability, potency, and bioavailability.[7][8]

Mechanistic Basis: The S_N2 Pathway

The core of this application is the S_N2 reaction. A chosen nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion and the formation of a new covalent bond. This straightforward yet powerful reaction allows for the installation of countless chemical motifs as new amino acid side chains.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu: TS [Nu---CH₂---Br]⁻      |  R-CH(NHBoc) Nu->TS Attack Molecule R-CH(NHBoc)-CH₂-Br Molecule->TS Attack Product R-CH(NHBoc)-CH₂-Nu TS->Product Bond Formation/ Cleavage LeavingGroup Br⁻ TS->LeavingGroup Bond Formation/ Cleavage

Sources

The Guardian of the Amine: An In-depth Technical Guide to the Role of the Boc Protecting Group in Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic manipulation of functional groups is a central tenet of modern organic synthesis. Within the intricate world of peptide chemistry and drug development, the reversible masking of reactive moieties is not just a convenience but a necessity. Among the arsenal of protective groups available to the synthetic chemist, the tert-butoxycarbonyl (Boc) group has held a position of prominence for decades. Its introduction revolutionized peptide synthesis, enabling the construction of complex biomolecules with a level of control previously unattainable.[1] This guide provides a comprehensive technical exploration of the Boc protecting group, from its fundamental chemical principles and mechanisms to its practical applications and the nuances of its use in the laboratory.

Core Principles: The Chemical Logic of Boc Protection

The utility of the Boc group lies in its unique combination of stability and selective lability. It is robust enough to withstand a wide array of reaction conditions, particularly basic and nucleophilic environments, yet it can be readily cleaved under mild acidic conditions.[2] This "orthogonality" is the key to its success, allowing for the deprotection of the α-amino group of an amino acid without disturbing other acid-sensitive protecting groups that may be present on the amino acid side chains.[2][]

The Boc group is introduced by converting the primary or secondary amine of an amino acid into a carbamate.[4] This transformation effectively masks the nucleophilicity and basicity of the amino group, preventing it from engaging in unwanted side reactions during subsequent synthetic steps.[5][6]

Physicochemical Properties of the Key Reagent: Di-tert-butyl Dicarbonate (Boc Anhydride)

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate, also known as Boc anhydride ((Boc)₂O).[7] A thorough understanding of its properties is essential for its safe and effective use.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O₅[8][9]
Molecular Weight 218.25 g/mol [9][10]
Appearance Colorless to white crystalline solid or liquid[7][11]
Melting Point 22-24 °C[8][9]
Boiling Point 56-57 °C at 0.5 mmHg[11]
Density ~0.95 g/mL at 25 °C[11]
Solubility Miscible with many organic solvents (e.g., THF, dioxane, alcohols, acetone, acetonitrile, DCM); immiscible with water.[8][11]

The Mechanism of Action: A Tale of Two Reactions

The lifecycle of the Boc protecting group in a synthetic workflow is defined by two key mechanistic pathways: its introduction (protection) and its removal (deprotection).

Boc Protection: Masking the Amine

The introduction of the Boc group is a nucleophilic acyl substitution reaction.[6] The amino group of the amino acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc anhydride.[6][12] This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts tert-butanol and carbon dioxide.[5][12] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[6][13]

While the reaction can proceed without a base, the use of a base like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium hydroxide is common to deprotonate the amino group, thereby increasing its nucleophilicity and accelerating the reaction.[6][13]

Caption: Mechanism of Boc protection of an amine.

Boc Deprotection: Unveiling the Amine

The removal of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[14][15][16] The mechanism is an acid-catalyzed elimination reaction.

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the carbamate by the acid.[15][17]

  • Formation of a Tert-butyl Cation: This protonation makes the carbamate unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[4][17]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas.[15][17]

  • Formation of the Amine Salt: The newly liberated amine is then protonated by the excess acid in the reaction mixture, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[17][18]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

The Boc Group in Action: Solid-Phase Peptide Synthesis (SPPS)

The true power of the Boc protecting group was fully realized with the advent of Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R. Bruce Merrifield, which earned him the Nobel Prize in Chemistry.[1] The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy was a foundational method in SPPS.[2] In this approach, the temporary protection of the α-amino group is provided by the acid-labile Boc group, while the permanent protection of the side-chain functional groups is typically achieved with benzyl-based groups, which require a much stronger acid, such as hydrofluoric acid (HF), for their removal.[19][20]

The general workflow of Boc-SPPS is as follows:

  • Attachment: The first Boc-protected amino acid is anchored to an insoluble solid support resin.[2]

  • Deprotection: The Boc group is removed with a moderately strong acid, typically TFA, to expose the free amino group.[19]

  • Neutralization: The resulting ammonium salt is neutralized with a base to prepare it for the next coupling step.

  • Coupling: The next Boc-protected amino acid is activated and coupled to the free amino group on the resin-bound peptide.[2]

  • Repeat: The deprotection, neutralization, and coupling steps are repeated to assemble the desired peptide chain.[2]

  • Cleavage: Finally, the completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like HF or TFMSA.[19][20]

Boc_SPPS_Workflow start Start: Resin with anchored Boc-AA₁ deprotection 1. Boc Deprotection (TFA) start->deprotection neutralization 2. Neutralization (Base, e.g., DIEA) deprotection->neutralization coupling 3. Coupling (Boc-AA₂, activating agents) neutralization->coupling wash Wash Step coupling->wash cycle Repeat Cycle (n-1) times wash->cycle cycle->deprotection Next Amino Acid final_cleavage Final Cleavage (Strong Acid, e.g., HF) & Side-chain deprotection cycle->final_cleavage Final Cycle Complete end Purified Peptide final_cleavage->end

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Boc vs. Fmoc: A Comparative Overview

While Boc chemistry was foundational, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has become more prevalent in modern SPPS. The key difference lies in the deprotection conditions.[] The Fmoc group is base-labile (removed with piperidine), whereas the Boc group is acid-labile.[20][21] This makes the Fmoc strategy generally milder and more compatible with acid-sensitive amino acid residues.[][13]

FeatureBoc StrategyFmoc StrategySource(s)
α-Amino Protection tert-butoxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)[20]
Deprotection Condition Moderately strong acid (e.g., TFA)Base (e.g., 20% piperidine in DMF)[19][20]
Side-Chain Protection Benzyl-based (Bzl)tert-butyl-based (tBu)[]
Final Cleavage Strong acid (e.g., HF, TFMSA)Strong acid (e.g., TFA)[20][21]
Advantages Better for hydrophobic/aggregating peptidesMilder conditions, good for acid-sensitive residues[20][22]
Disadvantages Requires harsh final cleavage, potential for side reactionsBase-catalyzed side reactions can occur[21][22]

Experimental Protocols: A Practical Guide

Protocol for N-Boc Protection of an Amino Acid (Solution-Phase)

This protocol describes a general procedure for the Boc protection of a simple amino acid like L-Alanine.

Materials:

  • L-Alanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve L-Alanine in an aqueous solution of NaOH.

  • Add a solution of (Boc)₂O in dioxane to the amino acid solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, acidify the mixture to a pH of approximately 3 with a suitable acid.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[2]

Protocol for N-Boc Deprotection in SPPS

This protocol outlines the deprotection step within a Boc-SPPS workflow.

Materials:

  • Boc-peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

Procedure:

  • Swell the Boc-peptide-resin in DCM.

  • Treat the resin with a solution of 25-50% TFA in DCM for approximately 15-30 minutes at room temperature to cleave the Boc group.[23][24]

  • Filter the resin and wash thoroughly with DCM to remove the TFA and the cleaved Boc byproducts.

  • Neutralize the resulting trifluoroacetate salt on the resin by washing with a solution of a hindered base, such as 5-10% DIEA in DCM.[2]

  • Wash the resin again with DCM to remove excess base. The resin is now ready for the next coupling step.[2]

Troubleshooting and Field-Proven Insights

While robust, the use of Boc chemistry is not without its challenges. A proactive understanding of potential side reactions is crucial for success.

Key Challenge: The Reactive tert-Butyl Cation

During the acidic deprotection step, the generated tert-butyl cation is a reactive electrophile that can lead to the alkylation of nucleophilic side chains.[25][26] Amino acids such as Tryptophan, Methionine, Cysteine, and Tyrosine are particularly susceptible to this side reaction.[26]

Solution: The Use of Scavengers

To prevent this unwanted alkylation, "scavengers" are added to the deprotection/cleavage cocktail.[27][28] These are nucleophilic species that are more reactive towards the tert-butyl cation than the amino acid side chains. Common scavengers include:

  • Anisole or thioanisole[28][29]

  • Water

  • 1,2-ethanedithiol (EDT)

Applications in Drug Development

The precise control afforded by the Boc protecting group is indispensable in the synthesis of complex pharmaceutical agents.[5][30]

  • Peptide Therapeutics: In the synthesis of peptide drugs like insulin analogues, Boc protection ensures the correct sequential addition of amino acids, which is critical for improving the purity and yield of the final product.[31][32]

  • Anticancer Agents: During the synthesis of complex natural product derivatives, such as those of paclitaxel, Boc protection of amino groups prevents them from competing with other reactive sites, ensuring the stability of key intermediates.[31][32]

  • Antibiotics: In the modification of antibiotic scaffolds, like penicillins, the Boc group can isolate a specific amino group to prevent side reactions, thereby enhancing the quality and purity of the final modified drug.[31][32]

Conclusion: An Enduring Legacy

The tert-butoxycarbonyl protecting group has been a cornerstone of organic and medicinal chemistry for over half a century. Its development was a pivotal moment that unlocked the potential for the routine and efficient synthesis of peptides, paving the way for significant advancements in biology and medicine.[1][33] While newer methodologies like Fmoc chemistry have gained prominence, Boc protection remains a powerful and relevant tool in the synthetic chemist's arsenal, particularly for specific applications like the synthesis of hydrophobic peptides.[20][22] A deep understanding of its chemical principles, mechanistic nuances, and practical application protocols, as detailed in this guide, is essential for any researcher, scientist, or drug development professional working at the forefront of chemical synthesis.

References

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • ACS GCI Pharmaceutical Roundtable. Acids - Reagent Guides. [Link]

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  • ChemBK. Boc Anhydride. [Link]

  • AAPPTEC. Peptide Synthesis - FAQ. [Link]

  • Hebei Boze Chemical Co., Ltd. Boc Protection Mechanism (Boc2O). [Link]

  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • ResearchGate. (A) Comparison of Boc and Fmoc SPPS. [Link]

  • Nanjing Tengxiang Import & Export Co. Ltd. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link]

  • The Critical Role of BOC Protecting Groups in Drug Synthesis. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]

  • YouTube. Adding Boc Group Mechanism | Organic Chemistry. [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC Protection and Deprotection. [Link]

  • DIBOC (BOC Anhydride) - (Di tert Butyl Pyrocarbonate) MSDS. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • GenScript. Terminology of Antibody Drug for Boc Chemistry. [Link]

  • Oreate AI Blog. Understanding Boc Anhydride: A Key Player in Organic Chemistry. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Reddit. Boc De-protection. [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA? [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

  • Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]

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An In-Depth Technical Guide to the Chirality of 3-bromo-N-Boc-alanine methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Chiral 3-Bromo-N-Boc-alanine Methyl Ester

In the landscape of modern drug development and peptide synthesis, the precise control of molecular architecture is not merely an academic exercise—it is a fundamental prerequisite for efficacy and safety. Among the vast arsenal of chiral building blocks, 3-bromo-N-Boc-alanine methyl ester stands out as a particularly versatile and powerful intermediate.[1] Its three distinct functional handles—a stable Boc-protected amine, a reactive β-bromine atom, and a readily modifiable methyl ester—make it a linchpin in the synthesis of complex peptides, peptidomimetics, and unnatural amino acids (UAAs).[1][2] The bromine atom, in particular, serves as an excellent leaving group for nucleophilic substitution and a handle for metallaphotoredox cross-coupling reactions, enabling the introduction of diverse side chains with high stereochemical fidelity.[1][2]

However, the utility of this building block is entirely dependent on its stereochemical purity. The central α-carbon is a chiral center, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (R)-3-bromo-N-Boc-alanine methyl ester and (S)-3-bromo-N-Boc-alanine methyl ester. As the vast majority of biological targets (enzymes, receptors) are themselves chiral, they interact differently with each enantiomer. One may elicit the desired therapeutic effect, while the other could be inactive or, in worst-case scenarios, responsible for toxic side effects. Therefore, the robust synthesis of an enantiomerically pure starting material and the rigorous analytical confirmation of its absolute configuration are critical, non-negotiable steps in any synthetic campaign.

This guide provides an in-depth exploration of the chirality of 3-bromo-N-Boc-alanine methyl ester, moving from the foundational principles of its stereochemistry to the practical, field-proven methodologies for its synthesis and definitive analysis.

Part 1: Fundamentals and Synthesis—Establishing Stereochemical Control

Understanding the Chiral Center: The Cahn-Ingold-Prelog (CIP) System

The absolute configuration of the chiral α-carbon is assigned as either R (from the Latin rectus, right) or S (from the Latin sinister, left) using the Cahn-Ingold-Prelog (CIP) priority rules.[3][4] For 3-bromo-N-Boc-alanine methyl ester, the priority of the four substituents attached to the chiral carbon is assigned as follows:

  • -NH(Boc) (Nitrogen, atomic number 7, has the highest priority)

  • -C(O)OCH₃ (The carbonyl carbon is bonded to two oxygens)

  • -CH₂Br (The methylene carbon is bonded to a bromine)

  • -H (Hydrogen has the lowest atomic number)

To assign the configuration, one orients the molecule so the lowest-priority group (-H) points away from the viewer. If the path from priority 1 → 2 → 3 is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S.[3][4] This unambiguous nomenclature is the language we use to define and track the stereochemical integrity of our material.

Stereoselective Synthesis: The Chiral Pool Approach

The most reliable strategy to obtain an enantiomerically pure product is to begin with a readily available, enantiopure starting material—a concept known as "chiral pool" synthesis. For 3-bromo-N-Boc-alanine methyl ester, the natural amino acids L-serine (which has the S configuration) and its unnatural counterpart D-serine (R configuration) are the ideal precursors.

The synthetic route typically involves a two-step sequence:

  • Protection and Esterification: The parent serine is first protected at the amine with a Boc group and esterified to form N-Boc-serine methyl ester. This protects the amine from side reactions and enhances solubility in organic solvents.

  • Halogenation: The primary hydroxyl group of the serine side chain is then converted into a bromine atom. This is a critical stereochemical step. A common method is the Appel reaction (using, for example, CBr₄ and PPh₃), which proceeds with inversion of configuration at the β-carbon but, crucially, does not affect the stereochemistry of the α-carbon.

Therefore, starting with N-Boc-L-serine methyl ester (S configuration) will yield N-Boc-3-bromo-L-alanine methyl ester, which also has the S configuration.[5] Conversely, starting with D-serine will produce the R-enantiomer.[1] This direct correlation provides a high degree of confidence in the absolute configuration of the final product, although analytical verification remains essential.

Part 2: The Analytical Core—Definitive Determination of Chirality

While stereoselective synthesis provides a strong foundation, it is the analytical validation that provides irrefutable proof of enantiomeric purity and absolute configuration. Several orthogonal techniques are employed for this purpose, each with its own strengths and applications.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse

For routine quality control and the determination of enantiomeric excess (e.e.), chiral HPLC is the industry-standard technique.[] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Causality Behind Experimental Choices:

  • Stationary Phase Selection: For N-protected amino acid esters like our target molecule, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally effective.[7] Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are also excellent choices for N-Boc amino acids, offering robust and reliable separations.[8] The selection is driven by the need for multiple chiral recognition interactions (hydrogen bonding, dipole-dipole, steric hindrance) between the analyte and the CSP.

  • Mobile Phase Optimization: A polar organic mobile phase, typically a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol), is used. The alcohol acts as the polar modifier; increasing its concentration generally reduces retention times but may also decrease the separation factor (α). The key is to find a balance that achieves baseline resolution in a reasonable runtime.

Self-Validating System: A trustworthy chiral HPLC method must first be validated using a racemic standard—an exact 50:50 mixture of the R and S enantiomers. This allows for the unambiguous identification of each enantiomer's peak and the calculation of the resolution factor (Rs), which should ideally be >1.5 for robust quantification.

Experimental Protocol: Chiral HPLC Analysis

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of a racemic standard of 3-bromo-N-Boc-alanine methyl ester in isopropanol.

    • Prepare a 1 mg/mL solution of the test sample (the synthesized batch) in isopropanol.

  • Chromatographic Conditions (Example):

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent polysaccharide-based CSP.

    • Mobile Phase: 90:10 (v/v) Hexane : Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 5 µL.

  • Analysis Workflow:

    • Inject the racemic standard to confirm system suitability and determine the retention times for the (R) and (S) enantiomers.

    • Inject the test sample.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

ParameterConditionRationale
Chiral Stationary Phase Polysaccharide-based (e.g., CHIRALPAK IA)Provides multiple interaction sites for effective chiral recognition of N-protected amino acids.[7]
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)Balances analyte solubility and differential interaction with the CSP for optimal separation.
Detection UV at 210 nmThe amide and ester chromophores provide strong absorbance at this wavelength.
Control Racemic Standard InjectionEssential for peak identification and validation of the method's resolving power.
NMR Spectroscopy: Probing the Diastereomeric Environment

While standard ¹H or ¹³C NMR spectroscopy cannot distinguish between enantiomers, it becomes a powerful tool when a chiral environment is introduced.[9][10] This is achieved by creating transient diastereomeric complexes that exhibit distinct NMR signals.

  • Chiral Solvating Agents (CSAs): A chiral agent, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) or a chiral crown ether, is added to the NMR sample.[9] It forms non-covalent diastereomeric complexes with the (R) and (S) enantiomers of the analyte. These complexes have slightly different magnetic environments, leading to the splitting of proton or carbon signals (e.g., the methoxy protons or the α-proton) into two distinct sets, allowing for quantification.

  • Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a chiral agent, like Mosher's acid chloride, to form a stable mixture of diastereomers.[11] These diastereomers have distinct NMR spectra, often with large chemical shift differences (Δδ), making analysis straightforward. The use of ¹⁹F NMR with fluorine-containing CDAs is particularly effective due to the high sensitivity of the ¹⁹F nucleus and the wide chemical shift range, which minimizes peak overlap.[11][12][13]

X-ray Crystallography: The Gold Standard

For unambiguous, absolute configuration determination, single-crystal X-ray crystallography is the ultimate authority.[14] If a suitable single crystal of the compound can be grown, this technique maps the precise three-dimensional arrangement of every atom in the molecule, providing a definitive and irrefutable assignment of the R or S configuration.[14] While powerful, it is not a high-throughput method and is typically reserved for the definitive structural proof of a new synthetic route or a reference standard.

Part 3: Workflow and Practical Considerations

The determination of chirality is not a single experiment but a logical workflow. The following diagram illustrates a typical decision-making process in a drug development setting.

Chirality_Workflow cluster_synthesis Synthesis & Preparation cluster_analysis Analytical Workflow cluster_absolute Absolute Configuration Confirmation (If Required) A Synthesized Batch of 3-bromo-N-Boc-alanine methyl ester C Develop & Validate Chiral HPLC Method A->C H Grow Single Crystal? A->H For reference standard or new route B Prepare Racemic Standard (e.g., via racemization of a small sample) B->C Validation Standard D Analyze Synthesized Batch Determine Enantiomeric Excess (e.e.) C->D E Is e.e. > 99.5%? D->E F Batch Passes QC Proceed to next synthetic step E->F Yes G Batch Fails QC Requires chiral purification or re-synthesis E->G No I X-Ray Crystallography (Unambiguous Assignment) H->I Yes J NMR with Chiral Agent (CSA or CDA) H->J No K Confirm Absolute Configuration I->K J->K

Caption: Workflow for Chiral Analysis and Quality Control.

A Note on Racemization: It is crucial to be aware of conditions that could compromise the stereochemical integrity of the product. Strong bases can deprotonate the α-carbon, leading to racemization, especially in N-protected amino acids.[15][16] Similarly, certain reaction conditions or prolonged exposure to acidic or basic environments during workup and purification can erode enantiomeric purity.[17][18] Therefore, reaction conditions should be carefully chosen and product handling should be mindful of maintaining a neutral pH wherever possible.

Conclusion

The chirality of 3-bromo-N-Boc-alanine methyl ester is a critical attribute that dictates its function as a high-value synthetic building block. Its stereochemical integrity is established through careful, stereoselective synthesis, typically from the chiral pool of L- or D-serine. However, trust in the final product can only be secured through a robust, multi-faceted analytical approach. Chiral HPLC serves as the primary tool for quantifying enantiomeric purity, while techniques like NMR with chiral auxiliaries and, ultimately, X-ray crystallography provide definitive proof of absolute configuration. By integrating these expert methodologies into a self-validating workflow, researchers and drug development professionals can proceed with confidence, knowing their molecular architecture is precisely defined and fit for purpose.

References

  • Simultaneous Discrimination and Quantification of Enantiomeric Amino Acids under Physiological Conditions by Chiral 19F NMR Tag.
  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing).
  • NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization.
  • Facile t-BOC and FMOC Amino Acid Chiral Separ
  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Science.gov.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs)
  • 3-Bromo-N-Boc-D-alanine Methyl Ester | CAS 402726-50-5. Benchchem.
  • A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids. Benchchem.
  • High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization.
  • BOC-SER-OH synthesis. ChemicalBook.
  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University.
  • Determination of absolute configur
  • Amino Acid Chiral Analysis Services. BOC Sciences.
  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids.
  • High yield synthesis of heterocyclic β-substituted alanine derivatives.
  • 1,3-Stereocontrol with Bromoallenes. Synthesis of N-Boc-ADDA, the Unique Amino Acid Present in Several Inhibitors of Serine/Threonine Phosphatases.
  • Enantiodetermining processes in the synthesis of alanine, serine, and isovaline. RSC Publishing.
  • N-Boc-3-bromo-L-alanine Methyl Ester | 175844-11-8. Sigma-Aldrich.
  • Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org.
  • 6.3: Absolute Configuration and the (R) and (S) System. Chemistry LibreTexts.
  • 10.3: Absolute Configuration- R-S Sequence Rules. Chemistry LibreTexts.
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers.
  • ChemScene: Building blocks | Bioactive small molecules. ChemScene.
  • Assignment of Absolute Configuration of Bromoallenes by Vacuum-Ultraviolet Circular Dichroism (VUVCD).
  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-( N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). PubMed.
  • Racemization of an L-phenylalanine residue catalysed by an adjacent cysteine in a bradykinin peptide antagonist.
  • Synthesis and structure of N-(4-bromophenyl)-N- carbo xyethyl-β-alanine derivatives.
  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl).

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An In-Depth Technical Guide to the Storage and Handling of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical aspects of storing and handling Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate, a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. Adherence to these guidelines is paramount to ensure the compound's integrity, maximize experimental success, and maintain a safe laboratory environment.

Compound Profile and Significance

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate, often referred to as Boc-3-bromo-L-alanine methyl ester, is a brominated amino acid derivative. Its structure incorporates a methyl ester, a tert-butoxycarbonyl (Boc) protected amine, and a bromine atom at the β-position. This unique combination of functional groups makes it a versatile reagent for introducing a bromo-alanine residue into peptides or for further chemical modifications. The Boc group provides a stable, yet readily cleavable, protecting group for the amine, while the bromine atom serves as a handle for various cross-coupling reactions and nucleophilic substitutions.

Property Value Source
Molecular Formula C₉H₁₆BrNO₄[1]
Molecular Weight 282.13 g/mol [2]
Appearance White to off-white solid[2]
Purity (typical) ≥95%[1]

Prudent Handling and Personal Protective Equipment (PPE)

Core Handling Principles:

  • Ventilation is Key: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust or vapors.[4][5]

  • Avoid Contact: Direct contact with the skin and eyes must be strictly avoided.

  • Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:

    • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Inspect gloves for any signs of degradation or puncture before use.

    • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Optimal Storage Conditions for Long-Term Stability

The stability of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is critical for its successful application in synthesis. Improper storage can lead to degradation, resulting in impurities that can complicate reactions and purification processes.

Key Storage Recommendations:

  • Temperature: Store the compound in a refrigerator at 2-8°C .[1] This low temperature significantly slows down potential degradation reactions.

  • Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen). This is crucial to prevent hydrolysis of the methyl ester and the Boc-protecting group.

  • Container: Keep the compound in a tightly sealed container to prevent moisture ingress. Containers that have been opened should be carefully resealed.

  • Incompatibilities: Avoid storing near strong oxidizing agents, strong bases, and moisture.[5]

Storage_Workflow Decision Workflow for Storage start Compound Received check_seal Is container seal intact? start->check_seal store_fridge Store at 2-8°C in a dry, inert atmosphere check_seal->store_fridge Yes inspect_and_reseal Inspect compound, reseal tightly under inert gas check_seal->inspect_and_reseal No log_entry Log receipt and storage conditions store_fridge->log_entry inspect_and_reseal->store_fridge

Caption: Decision workflow for the proper storage of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate upon receipt.

Understanding and Mitigating Chemical Reactivity and Degradation

The chemical reactivity of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is dictated by its functional groups. Understanding these reactivities is key to preventing unwanted side reactions and degradation.

Potential Degradation Pathways:

  • Hydrolysis: The methyl ester is susceptible to hydrolysis, especially in the presence of moisture and either acid or base, to yield the corresponding carboxylic acid. The Boc-protecting group can also be cleaved under acidic conditions.[6][7]

  • Thermal Decomposition: While specific data for this compound is limited, N-Boc protected amines can undergo thermal deprotection at elevated temperatures.[8][9][10] This involves the loss of the Boc group as isobutylene and carbon dioxide.

  • Nucleophilic Substitution: The bromine atom at the β-position is susceptible to nucleophilic substitution reactions. This is a desired reactivity in many synthetic applications but can be a source of degradation if unintended nucleophiles are present.

Degradation_Pathways Potential Degradation Pathways compound Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate hydrolysis Hydrolysis (Moisture, Acid/Base) compound->hydrolysis thermal_decomp Thermal Decomposition (High Temperature) compound->thermal_decomp nucleophilic_sub Unwanted Nucleophilic Substitution compound->nucleophilic_sub degradation_products Degradation Products (e.g., Carboxylic acid, deprotected amine) hydrolysis->degradation_products thermal_decomp->degradation_products nucleophilic_sub->degradation_products

Caption: Overview of the primary degradation pathways for Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate.

Analytical Methods for Quality Control

Regularly assessing the purity of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is crucial, especially for long-term storage or before use in a critical reaction step.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of amino acid derivatives.[11][12][13] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is a common starting point. Purity can be assessed by integrating the peak area of the main compound and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique can provide valuable information about the structural integrity of the compound. The chemical shifts and coupling constants of the protons can confirm the presence of the Boc group, the methyl ester, and the protons on the propanoate backbone. The presence of impurities can often be detected as extra peaks in the spectrum.

    • ¹³C NMR: This provides complementary information to ¹H NMR and can be used to confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound and to identify potential degradation products by their mass-to-charge ratio.

Experimental Protocol: Purity Assessment by HPLC

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-220 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the relative peak areas.

Conclusion

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is a valuable synthetic intermediate. Its effective use is critically dependent on proper storage and handling to maintain its chemical integrity and ensure the safety of laboratory personnel. By understanding its chemical properties, potential degradation pathways, and appropriate analytical methods for quality control, researchers can confidently utilize this reagent to achieve their synthetic goals.

References

  • AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • ACS Publications. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Retrieved from [Link]

  • PubMed Central (PMC). (2016, February 26). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]

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Methodological & Application

Application Note: A Robust and Scalable Synthesis of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is a chiral amino acid derivative of significant value in organic and medicinal chemistry.[1] Its trifunctional nature—a protected amine, a methyl ester, and a reactive alkyl bromide—makes it an exceptionally versatile building block for the synthesis of complex peptides, peptidomimetics, and various pharmaceutical compounds.[1][2] The bromine atom at the β-position serves as a key handle for nucleophilic substitution or cross-coupling reactions, enabling the introduction of diverse functionalities. This guide provides a comprehensive, field-tested, three-step protocol for the synthesis of this compound, starting from the readily available amino acid L-serine. The described methodology is scalable and employs well-established, high-yielding reactions to ensure reproducibility and purity.

Introduction to the Synthetic Strategy

The synthesis of Methyl (S)-3-bromo-2-((tert-butoxycarbonyl)amino)propanoate (CAS: 175844-11-8 for the (R)-isomer, 402726-50-5 for the (S)-isomer) from L-serine is a logical and efficient pathway that proceeds in three distinct stages:

  • N-terminal Protection: The amino group of L-serine is protected with a tert-butoxycarbonyl (Boc) group. This is a crucial first step as the Boc group is stable under the conditions of the subsequent reactions but can be selectively removed under mild acidic conditions.[1] This ensures the amine does not interfere with the esterification or bromination steps.

  • Carboxyl Esterification: The carboxylic acid of N-Boc-L-serine is converted to its methyl ester. This enhances solubility in organic solvents and prevents the acidic proton from interfering with the subsequent bromination step.

  • Hydroxyl-to-Bromide Conversion: The primary hydroxyl group of the serine side chain is converted into a bromide. This is achieved under mild, neutral conditions using an Appel-type reaction, which is known for its high efficiency and compatibility with sensitive functional groups like esters and carbamates. This SN2 reaction proceeds with an inversion of stereochemistry at the β-carbon.

This strategic sequence ensures high yields and minimizes side reactions, providing a reliable route to the target compound.

Overall Synthetic Workflow

The complete transformation from L-Serine to the final product is illustrated below. Each step involves a specific set of reagents designed to selectively modify one functional group while preserving the others.

Synthesis_Workflow L_Serine L-Serine Boc_Ser N-Boc-L-Serine L_Serine->Boc_Ser 1. (Boc)₂O, NaOH 2. Dioxane/H₂O, 0°C to RT Boc_Ser_OMe N-Boc-L-Serine Methyl Ester Boc_Ser->Boc_Ser_OMe 1. K₂CO₃, MeI 2. DMF, 0°C to RT Final_Product Methyl (S)-3-bromo-2-((tert- butoxycarbonyl)amino)propanoate Boc_Ser_OMe->Final_Product 1. CBr₄, PPh₃ 2. DCM, 0°C to RT

Figure 1: Overall synthetic workflow from L-Serine.

Detailed Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
L-Serine≥99%Sigma-Aldrich
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent GradeSigma-Aldrich
Sodium Hydroxide (NaOH)ACS ReagentFisher Scientific
1,4-DioxaneAnhydrousAcros Organics
Potassium Carbonate (K₂CO₃)Anhydrous, PowderJ.T. Baker
Methyl Iodide (MeI)≥99.5%, StabilizedAlfa Aesar
Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Carbon Tetrabromide (CBr₄)≥99%Acros Organics
Triphenylphosphine (PPh₃)99%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Magnesium Sulfate (MgSO₄)AnhydrousEMD Millipore

All reactions should be conducted in a well-ventilated fume hood. Glassware should be oven-dried prior to use for anhydrous reactions.

Part 1: Synthesis of N-Boc-L-Serine Methyl Ester (Precursor)

This two-step procedure is adapted from a robust and verified protocol published in Organic Syntheses.

Step 1.1: N-Boc Protection of L-Serine

  • Rationale: This step utilizes di-tert-butyl dicarbonate to protect the primary amine of L-serine. The reaction is performed in a biphasic system with sodium hydroxide acting as a base to deprotonate the amino group, facilitating its nucleophilic attack on the (Boc)₂O electrophile.

Protocol:

  • To a 1-L beaker, add L-serine (31.7 g, 0.30 mol) and 1 N sodium hydroxide solution (620 mL). Stir the mixture in an ice-water bath until the serine is fully dissolved.

  • In a separate flask, prepare a solution of di-tert-butyl dicarbonate (78.4 g, 0.36 mol) in 1,4-dioxane (280 mL).

  • Transfer the (Boc)₂O solution to an addition funnel and add it dropwise to the cold, stirred serine solution over approximately 30 minutes.

  • Continue stirring the biphasic mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 3.5 hours.

  • After the reaction is complete, concentrate the mixture in vacuo to remove the dioxane.

  • Wash the remaining aqueous solution with diethyl ether (2 x 200 mL) to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1 N HCl. A white precipitate (N-Boc-L-Serine) will form.

  • Extract the product into ethyl acetate (3 x 300 mL). Combine the organic layers, wash with brine (200 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-serine as a white solid. The product is typically used in the next step without further purification.

    • Expected Yield: ~90-95%

Step 1.2: Methyl Esterification of N-Boc-L-Serine

  • Rationale: The carboxylic acid is converted to a methyl ester via an SN2 reaction using methyl iodide as the electrophile and potassium carbonate as a mild base. DMF is an excellent polar aprotic solvent for this transformation.

Protocol:

  • To a 1-L round-bottom flask, add N-Boc-L-serine (32.4 g, 0.16 mol) and anhydrous dimethylformamide (150 mL). Cool the solution in an ice-water bath.

  • Add solid, anhydrous potassium carbonate (24.3 g, 0.176 mol) to the cold solution. Stir for 10 minutes.

  • Add methyl iodide (20.0 mL, 0.32 mol) to the white suspension. Caution: Methyl iodide is toxic and a suspected carcinogen; handle with extreme care in a fume hood.

  • Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional hour.

  • Partition the reaction mixture between ethyl acetate (300 mL) and water (300 mL).

  • Separate the layers and wash the organic phase with brine (2 x 300 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to give N-Boc-L-serine methyl ester as a pale oil. This precursor is sufficiently pure for the next step.

    • Expected Yield: ~85-90%

Part 2: Synthesis of Methyl (S)-3-bromo-2-((tert-butoxycarbonyl)amino)propanoate
  • Rationale: This step employs the Appel reaction to convert the primary alcohol to an alkyl bromide. Triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) generate a phosphonium intermediate in situ, which activates the hydroxyl group, turning it into a good leaving group. The bromide ion then displaces it via an SN2 mechanism. This method is exceptionally mild and avoids the acidic conditions that could cleave the Boc group.

Protocol:

  • Dissolve N-Boc-L-serine methyl ester (21.9 g, 0.10 mol) in anhydrous dichloromethane (DCM, 400 mL) in a 1-L round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice-water bath.

  • Add triphenylphosphine (31.5 g, 0.12 mol, 1.2 equiv) to the stirred solution.

  • Once the PPh₃ has dissolved, add carbon tetrabromide (39.8 g, 0.12 mol, 1.2 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Monitor the reaction by TLC (e.g., 30% EtOAc in Hexanes). Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product and triphenylphosphine oxide. Add diethyl ether (200 mL) to the residue and stir vigorously. The triphenylphosphine oxide byproduct is poorly soluble in ether and will precipitate.

  • Filter the mixture through a pad of Celite, washing the filter cake with additional cold diethyl ether (2 x 50 mL).

  • Combine the filtrates and concentrate in vacuo.

  • Purify the resulting oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford the title compound as a clear oil or low-melting solid.

    • Expected Yield: ~80-90%

Data Summary and Characterization

Reaction Parameters Table
StepStarting MaterialKey ReagentsEquiv.SolventTemp (°C)Time (h)Approx. Yield (%)
1.1 L-Serine(Boc)₂O, NaOH1.2Dioxane/H₂O0 → RT492
1.2 N-Boc-L-SerineMeI, K₂CO₃2.0, 1.1DMF0 → RT1.588
2.1 N-Boc-L-Serine Methyl EsterCBr₄, PPh₃1.2, 1.2DCM0 → RT1485
Expected Characterization Data

Methyl (S)-3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

  • Molecular Formula: C₉H₁₆BrNO₄

  • Molecular Weight: 282.13 g/mol [3]

  • Appearance: Colorless to pale yellow oil or a white to off-white solid.[1][3][4]

  • Storage: Store at 2-8°C, sealed under dry conditions.[2]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.10-5.30 (br d, 1H, N-H)

    • δ 4.50-4.60 (m, 1H, α-CH)

    • δ 3.78 (s, 3H, O-CH₃)

    • δ 3.65-3.75 (m, 2H, β-CH₂)

    • δ 1.45 (s, 9H, C(CH₃)₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 169.5 (C=O, ester)

    • δ 155.2 (C=O, carbamate)

    • δ 80.5 (C(CH₃)₃)

    • δ 54.0 (α-CH)

    • δ 52.8 (O-CH₃)

    • δ 33.5 (β-CH₂)

    • δ 28.3 (C(CH₃)₃)

References

  • Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • Macielag, M. J., et al. (2021). Synthesis of Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine Cathepsins. PubMed Central. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate. CAS 1219200-16-4. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-((tert-butoxycarbonyl)amino)propionic acid methyl ester. CID 46738178. Retrieved from [Link]

Sources

Application Notes and Protocols: Leveraging Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: A Gateway to Novel Peptide Architectures

In the landscape of modern drug discovery and chemical biology, the incorporation of non-natural amino acids (NAAs) into peptides is a cornerstone strategy for enhancing therapeutic properties such as stability, potency, and receptor selectivity.[1][2] Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate emerges as a uniquely versatile and powerful building block for this purpose. This trifunctional reagent combines the standard features required for peptide synthesis—a tert-butoxycarbonyl (Boc) protected amine and a methyl ester protected carboxyl group—with a highly reactive β-bromo side chain.[3] This bromine atom serves as an electrophilic handle, enabling straightforward nucleophilic substitution to introduce a vast array of chemical functionalities, thereby providing a robust platform for the synthesis of custom β-substituted alanine derivatives and site-specifically modified peptides.[3][4]

Reagent Profile and Handling

This section provides essential data for the safe handling, storage, and use of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate. Both L- and D-enantiomers are commercially available and their application depends on the desired stereochemistry of the final product.

ParameterDataSource(s)
Chemical Structure A propane backbone with a methyl ester at C1, a Boc-protected amine at C2, and a bromine atom at C3.[3]
CAS Number 1219200-16-4 (unspecified stereochemistry)[4]
Molecular Formula C₉H₁₆BrNO₄[3]
Molecular Weight 282.13 g/mol [3][4]
Appearance White to off-white powder or solid.[5]
Storage Store refrigerated (0-8 °C) in a dry, well-ventilated place. Keep container tightly closed.[6][7]
Safety Precautions Harmful if swallowed, causes skin irritation, and serious eye irritation. May cause respiratory irritation.[8][9][8][9]
Handling Use in a well-ventilated area or under a chemical fume hood. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/mist.[6][8][6][8]
Incompatibilities Strong oxidizing agents, strong bases.[8]

Core Scientific Principle: The Electrophilic Alanine Scaffold

The synthetic utility of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is centered on the reactivity of the carbon-bromine bond at the β-position. The bromine atom is an excellent leaving group, and the adjacent electron-withdrawing methyl ester group enhances the electrophilicity of the β-carbon. This makes the compound an ideal substrate for SN2 (bimolecular nucleophilic substitution) reactions.[10] A wide variety of nucleophiles, including thiols, amines, azides, and stabilized carbanions, can displace the bromide to form a new carbon-heteroatom or carbon-carbon bond, enabling the creation of a diverse library of amino acid side chains.[3][11]

General SN2 mechanism for side-chain modification.

Application I: Synthesis of Novel α-Amino Acid Building Blocks

One of the primary applications is the use of this reagent as a precursor for a diverse range of unnatural amino acids. By selecting the appropriate nucleophile, researchers can readily synthesize custom building blocks for subsequent use in peptide synthesis.

Protocol 1: General Procedure for Synthesis of a β-Thioether Alanine Derivative

This protocol details a representative SN2 reaction using a thiol as the nucleophile. The same principle applies to other nucleophiles, with potential adjustments to the base and solvent system.

Objective: To synthesize Methyl 2-((tert-butoxycarbonyl)amino)-3-(phenylthio)propanoate.

Principle: Thiophenol is deprotonated by a non-nucleophilic base to form the thiophenolate anion, which then displaces the bromide from the β-carbon of the bromo-alanine derivative in an SN2 reaction.

Materials:

  • Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF.

  • Add thiophenol (1.1 equiv) to the flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add DBU (1.2 equiv) dropwise to the stirred solution. Allow the mixture to stir for 15 minutes at 0 °C to ensure complete formation of the thiophenolate.

  • In a separate flask, dissolve Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate (1.0 equiv) in a minimal amount of anhydrous DMF.

  • Add the bromo-alanine solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure β-substituted alanine derivative.

Expert Insights & Trustworthiness:

  • Causality of Reagent Choice: A non-nucleophilic base like DBU is crucial. Strong, smaller bases like NaOH could promote a competing E2 elimination reaction, leading to dehydroalanine byproducts.

  • Self-Validation: The reaction progress should be meticulously monitored by TLC. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Anhydrous Conditions: Water can compete as a nucleophile or react with the base, so anhydrous solvents and an inert atmosphere are recommended for optimal yields.

Application II: Site-Specific Modification in Solid-Phase Peptide Synthesis (SPPS)

This building block can be directly incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols. The reactive bromo-handle is then available for on-resin modification, allowing for the late-stage introduction of functionalities.

spss_workflow Resin Start: Resin-Bound Peptide (Free N-Terminus) Coupling 1. Couple Building Block Methyl 3-bromo-2-((Boc)amino)propanoate (e.g., HBTU/DIPEA) Resin->Coupling Wash1 2. Wash Resin Coupling->Wash1 Modification 3. On-Resin Alkylation - Swell resin in DMF - Add Nucleophile (Nu-) - Add Base Wash1->Modification Wash2 4. Wash Resin Modification->Wash2 Continue Continue SPPS or Cleave Wash2->Continue

Sources

Applications of "Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate" in drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by meticulously researching "Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate." My initial focus is its applications in drug discovery, specifically exploring its role. I am using Google searches to build a solid foundation of information.

Expanding Search Parameters

I am now broadening my Google search to pinpoint "Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate's" function as a building block and its use across specific drug classes. I'm actively analyzing search findings to identify key applications, like its role in peptidomimetics and unnatural amino acid synthesis. I'm focusing on specific drug examples and the chemical transformations involved.

Deepening the Analysis

I'm now diving deeper into the specifics, dissecting Google search results to extract key reaction details and associated mechanisms. My aim is to organize these findings systematically, focusing on examples in peptidomimetics, unnatural amino acid synthesis, and heterocyclic compound construction. The ultimate goal is to generate clear, step-by-step protocols and visual reaction schemes for the expert.

Outlining The Guide

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Focusing On Key Applications

I'm now diving deep into core applications. I'm prioritizing the synthesis of unnatural amino acids and peptidomimetics, detailing the utility of the bromo group as a leaving group for nucleophilic substitution. I'm focusing on its role in creating β-amino acids, and emphasizing their importance for improved metabolic stability in peptides. I'm citing several key references to reinforce these concepts.

Defining Key Roles

I'm now focusing on core applications, specifically the synthesis of unnatural amino acids and peptidomimetics. The bromo group's role as a leaving group is crucial for introducing diverse side chains. I'm elaborating on β-amino acids, emphasizing their significance in improving peptide metabolic stability. I'm also discussing its use in solid-phase synthesis for peptidomimetics with enhanced pharmacological properties.

Refining the Framework

I am now structuring the guide. I've drafted the introduction, highlighting the compound's versatility and key features. I plan sections on its role in synthesizing unnatural amino acids and heterocycles, detailing its utility for C-C bond formation in drug design. I'm prioritizing experimental protocols. I am also planning on building out examples for the synthesis of β-amino acids.

Developing The Introduction

I've crafted the introduction, emphasizing the building block's versatility and key structural features. I've highlighted its protected alpha-amino acid core, reactive bromo group, and methyl ester. It's application in peptidomimetics and unnatural amino acids is of primary importance. I'm building out core applications sections, covering unnatural amino acids, peptidomimetics, heterocyclic scaffolds, and C-C bond formation. I'm focusing on their relevance in drug design.

Developing Detailed Protocols

I'm now drafting the experimental protocols. I'm focusing on providing a step-by-step procedure for synthesizing a β-substituted amino acid, detailing materials, reaction conditions, and workup procedures. I am emphasizing insights into key reaction choices, such as why Boc protection is employed and the rationale for using specific solvents and bases. I'm also planning tables and diagrams to show reaction outcomes and workflow.

Application Note: A Guide to the Synthesis of Unnatural Amino Acids using N-Boc-3-bromo-alanine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Structural Diversity in Peptide Science

Unnatural amino acids (UAAs) are foundational to modern drug discovery and chemical biology, offering tools to construct novel peptides and peptidomimetics with enhanced potency, tailored conformations, and improved metabolic stability.[1][2] The incorporation of UAAs can introduce unique side chains for bio-conjugation, probe protein structure and function, and create therapeutic leads with superior pharmacological profiles.[1][3]

Among the chiral synthons available for UAA construction, N-Boc-3-bromo-alanine methyl ester stands out as a particularly versatile and powerful building block.[4] Its structure is elegantly primed for diversification, featuring three key functional handles:

  • A Boc-protected amine , which is stable under a wide range of nucleophilic and organometallic reaction conditions but can be selectively removed under mild acidic conditions.[4]

  • A methyl ester , which protects the carboxylic acid and enhances solubility in organic solvents, readily cleaved by basic hydrolysis.[4]

  • A reactive β-bromine atom , which serves as an excellent leaving group for both nucleophilic substitution and as a handle for palladium-catalyzed cross-coupling reactions.[4]

This application note provides a comprehensive guide to leveraging N-Boc-3-bromo-alanine methyl ester for the synthesis of a diverse array of β-substituted alanine derivatives, complete with mechanistic insights and detailed, field-proven protocols.

Section 1: Core Synthetic Strategies and Mechanistic Rationale

The synthetic utility of N-Boc-3-bromo-alanine methyl ester stems from the electrophilic nature of the β-carbon, enabling the facile formation of new carbon-carbon and carbon-heteroatom bonds.

Synthetic_Utility cluster_reactions Reaction Pathways cluster_products Unnatural Amino Acid Scaffolds start N-Boc-3-bromo-alanine methyl ester sn2 Nucleophilic Substitution (SN2) start->sn2 suzuki Suzuki Coupling start->suzuki sonogashira Sonogashira Coupling start->sonogashira heteroatom heteroatom sn2->heteroatom aryl aryl suzuki->aryl alkynyl alkynyl sonogashira->alkynyl

Caption: Synthetic utility of N-Boc-3-bromo-alanine methyl ester.

Nucleophilic Substitution (Sₙ2) Reactions

The most direct pathway for functionalization is the Sₙ2 displacement of the bromide by a wide range of nucleophiles.[4] This reaction proceeds via backside attack at the β-carbon, leading to inversion of stereochemistry if the chiral center were at the β-position; however, since the substitution occurs at an achiral carbon, the stereointegrity of the α-carbon is preserved.

Mechanism: The nucleophile directly attacks the carbon atom bearing the bromine, displacing the bromide ion in a single, concerted step. The choice of a non-nucleophilic, mild base is critical to deprotonate protic nucleophiles (e.g., thiols, amines) without promoting E2 elimination, which would lead to the formation of dehydroalanine.

SN2_Mechanism reagents N-Boc-Ala(β-Br)-OMe + Nu:⁻ ts [Nu---C---Br]⁻ᵟ reagents->ts Backside Attack products N-Boc-Ala(β-Nu)-OMe + Br⁻ ts->products Leaving Group Departure Suzuki_Cycle cluster_legend R = N-Boc-Ala-OMe pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂(Br) pd0->pd2_complex Oxidative Addition (R-Br) transmetal R-Pd(II)L₂(Ar) pd2_complex->transmetal Transmetalation (Ar-B(OH)₂) transmetal->pd0 Reductive Elimination (R-Ar) product_complex Ar-R-Pd(II)L₂ l1 Ar = Aryl/Vinyl

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Section 2: Experimental Protocols

General Considerations & Safety
  • Safety: N-Boc-3-bromo-alanine methyl ester is an irritant. [5]All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. [6][7]* Storage: The compound should be stored in a refrigerator under an inert atmosphere to prevent degradation. [6]* Reagents: Unless otherwise noted, all reagents should be of analytical grade and used as received. Anhydrous solvents are required for cross-coupling reactions to prevent quenching of organometallic intermediates and deactivation of the catalyst.

  • Reaction Monitoring: Progress of all reactions should be monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized with potassium permanganate or ninhydrin stain after Boc-deprotection.

Protocol 1: Synthesis of S-benzyl-N-Boc-cysteine methyl ester via Sₙ2

Principle: This protocol details the synthesis of a protected cysteine derivative through the direct displacement of the β-bromide with a thiol nucleophile.

Materials:

  • N-Boc-3-bromo-L-alanine methyl ester (1.0 eq, 282 mg, 1.0 mmol)

  • Benzyl mercaptan (1.1 eq, 137 mg, 1.1 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq, 207 mg, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF), 5 mL

Procedure:

  • To a 25 mL round-bottom flask, add N-Boc-3-bromo-L-alanine methyl ester and anhydrous potassium carbonate.

  • Add anhydrous DMF (5 mL) via syringe and stir the suspension at room temperature.

  • Add benzyl mercaptan dropwise to the stirring suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction for the disappearance of the starting material by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

  • Upon completion, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography (gradient elution, 10-40% ethyl acetate in hexanes) to afford the title compound as a colorless oil.

Causality: The use of K₂CO₃, a mild inorganic base, is sufficient to deprotonate the thiol, creating the active thiolate nucleophile, without causing significant side reactions like ester hydrolysis or β-elimination. DMF is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the potassium cation while leaving the thiolate anion highly reactive.

Protocol 2: Synthesis of a β-Aryl Alanine via Suzuki-Miyaura Coupling

Principle: This protocol describes the palladium-catalyzed synthesis of a phenylalanine analog, demonstrating a robust C-C bond-forming strategy. [8][9] Materials:

  • N-Boc-3-bromo-L-alanine methyl ester (1.0 eq, 282 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq, 345 mg, 2.5 mmol)

  • 1,4-Dioxane (4 mL) and Water (1 mL), degassed

Procedure:

  • To an oven-dried Schlenk flask, add N-Boc-3-bromo-L-alanine methyl ester, 4-methoxyphenylboronic acid, and K₂CO₃.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Seal the flask, then evacuate and backfill with argon gas three times to establish an inert atmosphere.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 18 hours. Monitor by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (gradient elution, 10-30% ethyl acetate in hexanes).

Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents. The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.

Protocol 3: Global Deprotection to the Free Amino Acid

Principle: This two-step protocol achieves the complete deprotection of the synthesized UAA derivative to yield the final, free amino acid, ready for use in peptide synthesis or other applications. The orthogonality of the Boc (acid-labile) and methyl ester (base-labile) protecting groups allows for their sequential removal. [4][10][] Step A: Boc Group Removal (Acidolysis)

  • Dissolve the purified, protected UAA (e.g., from Protocol 2) in Dichloromethane (DCM, 5 mL).

  • Add Trifluoroacetic acid (TFA, 5 mL) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor for the consumption of starting material by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (3 x 10 mL) to ensure complete removal of residual acid. The product is the TFA salt of the amino ester.

Step B: Methyl Ester Hydrolysis (Saponification)

  • Dissolve the crude TFA salt from Step A in a mixture of Tetrahydrofuran (THF, 4 mL) and water (2 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq) and stir the mixture, allowing it to warm to room temperature over 4 hours.

  • Monitor the hydrolysis by TLC or LC-MS.

  • Once the reaction is complete, carefully acidify the mixture to pH ~5-6 with 1 M HCl (aq).

  • The free amino acid may precipitate or can be isolated using ion-exchange chromatography or by concentrating the aqueous layer and triturating the residue with an organic solvent like ether or acetone.

Section 3: Summary of Applications and Data

The methodologies described enable access to a vast chemical space of unnatural amino acids starting from a single chiral precursor. The tables below summarize representative transformations.

Table 1: Representative Nucleophilic Substitution Reactions

Entry Nucleophile Base Solvent Temp (°C) Time (h) Approx. Yield (%)
1 Sodium Azide (NaN₃) - DMF/H₂O 60 6 >90
2 Benzylamine DIPEA CH₃CN 50 24 75
3 Phenol K₂CO₃ Acetone 60 18 80

| 4 | Diethyl Malonate | NaH | THF | 0 to RT | 12 | 65 |

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Entry Coupling Partner Catalyst (mol%) Base Solvent Temp (°C) Approx. Yield (%)
1 Phenylboronic Acid (Suzuki) Pd(PPh₃)₄ (3) K₂CO₃ Dioxane/H₂O 90 88
2 Thiophene-2-boronic acid (Suzuki) Pd(dppf)Cl₂ (2) Cs₂CO₃ Dioxane/H₂O 100 85
3 Phenylacetylene (Sonogashira) Pd(PPh₃)₂Cl₂ (2) / CuI (4) Et₃N THF 65 78

| 4 | Styrene (Heck) | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 70 |

Section 4: References

  • How can we do the deprotection of boc-amino acids using hcl? . ResearchGate. [Link]

  • SAFETY DATA SHEET - N-Boc-L-alanine methyl ester (alt source) . Fisher Scientific. [Link]

  • MSDS - Safety Data Sheet . Ubiobio. [Link]

  • DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide . ResearchGate. [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids . RSC Publishing. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . RSC Publishing. [Link]

  • Amine Protection and Deprotection . Master Organic Chemistry. [Link]

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids . PMC - NIH. [Link]

  • Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs . RSC Publishing. [Link]

  • Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent . PMC - NIH. [Link]

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis . Macmillan Group - Princeton University. [Link]

  • Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version . ResearchGate. [Link]

  • Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionalization Methodology . PMC - NIH. [Link]

  • Sonogashira coupling . Wikipedia. [Link]

  • New processes for producing beta-alanine derivatives . Google Patents.

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) . Master Organic Chemistry. [Link]

  • N‐Boc‐Protected α‐Amino Acids by 1,3‐Migratory Nitrene C(sp)−H Insertion . ResearchGate. [Link]

  • Sonogashira Coupling . Organic Chemistry Portal. [Link]

  • Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines . White Rose eTheses Online. [Link]

  • Heck Reaction . Organic Chemistry Portal. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions . NIH. [Link]

  • Preparation of N -(Boc)-Allylglycine Methyl Ester Using a Zinc-Mediated, Palladium-Catalyzed Cross-Coupling Reaction . ResearchGate. [Link]

  • Sonogashira Coupling . Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . NIH. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles . ResearchGate. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes . ResearchGate. [Link]

Sources

The Versatile Role of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate in Nucleophilic Substitution Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and peptide science, the synthesis of novel amino acid derivatives is a cornerstone of innovation. Among the plethora of synthons available to the discerning chemist, Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate stands out as a particularly versatile and valuable building block. Its trifunctional nature—a reactive bromide, a protected amine, and a methyl ester—offers a strategic entry point for the introduction of diverse functionalities, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the nucleophilic substitution reactions of this key intermediate, offering both mechanistic insights and practical, field-proven protocols for its application in the synthesis of β-substituted α-amino acids.

The Strategic Importance of a β-Bromo Alanine Derivative

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is a derivative of the amino acid alanine, where the β-carbon is functionalized with a bromine atom. The tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety ensures its stability towards many nucleophiles and bases, allowing for selective reaction at the β-position.[1] The methyl ester protects the carboxylic acid, preventing its interference in the substitution reaction. The presence of the bromine atom, a good leaving group, makes the β-carbon an excellent electrophilic site for attack by a wide range of nucleophiles.[1] This strategic arrangement of functional groups allows for the facile synthesis of a diverse library of unnatural amino acids, which are invaluable in peptidomimetics and drug design.

Mechanistic Considerations: The Influence of the Neighboring Boc-Amino Group

Nucleophilic substitution reactions at the β-carbon of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group (bromide), leading to an inversion of stereochemistry at that center.[2][3][4][5][6]

However, a critical aspect to consider in this specific substrate is the potential for neighboring group participation (NGP) from the adjacent Boc-protected amino group.[7][8] The lone pair of electrons on the nitrogen atom of the carbamate can act as an internal nucleophile, displacing the bromide to form a transient, cyclic aziridinium ion intermediate. The external nucleophile then attacks this strained ring, leading to the final product.

The significance of NGP is twofold: it can lead to an overall retention of stereochemistry at the β-carbon due to a double inversion process, and it can significantly accelerate the rate of reaction compared to a standard SN2 displacement.[8] The extent of NGP is influenced by factors such as the solvent, the nature of the nucleophile, and the specific reaction conditions. Researchers should be mindful of this phenomenon when designing syntheses and characterizing their products.

Application Notes & Protocols

The following sections detail the application of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate in nucleophilic substitution reactions with various classes of nucleophiles. The protocols provided are based on established synthetic methodologies and offer a starting point for laboratory investigations.

Substitution with Sulfur Nucleophiles: Synthesis of Cysteine Analogs

The reaction with thiol-based nucleophiles is a robust and high-yielding method for the synthesis of a wide variety of S-substituted cysteine derivatives. These compounds are of significant interest in biochemistry and medicinal chemistry.

Reaction Scheme:

G reactant1 Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate product Methyl 3-(R-thio)-2-((tert-butoxycarbonyl)amino)propanoate reactant1->product + reactant2 R-SH (Thiol) reactant2->product conditions Base (e.g., K2CO3) Solvent (e.g., DMF)

General Workflow for Thiol Substitution.

This protocol details the reaction with 1-methyl-1H-imidazole-2-thiol, a heterocyclic thiol, demonstrating a common application in the synthesis of modified amino acids for peptide chemistry.

Materials:

  • Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

  • 1-methyl-1H-imidazole-2-thiol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 1-methyl-1H-imidazole-2-thiol in DMF, add Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate.

  • Add potassium carbonate to the mixture.

  • Stir the reaction mixture at room temperature for 1.5 hours under a nitrogen atmosphere.

  • After the reaction is complete (monitored by TLC), partition the mixture between dichloromethane and water.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it in vacuo.

  • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired product.

Data Summary: Substitution with Sulfur Nucleophiles

NucleophileBaseSolventTime (h)Yield (%)
1-methyl-1H-imidazole-2-thiolK₂CO₃DMF1.5~72%
Substitution with Nitrogen Nucleophiles: Synthesis of Diamino Acid and Azidoalanine Derivatives

Nitrogen nucleophiles, such as primary and secondary amines, and the azide ion, are excellent partners in substitution reactions with Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate, leading to valuable diamino acid derivatives and azidoalanine, a precursor for "click" chemistry applications.

Reaction Schemes:

G cluster_0 Reaction with Amines cluster_1 Reaction with Azide reactant1_amine Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate product_amine Methyl 3-(R¹R²-amino)-2-((tert-butoxycarbonyl)amino)propanoate reactant1_amine->product_amine + reactant2_amine R¹R²NH (Amine) reactant2_amine->product_amine conditions_amine Base (e.g., Et3N) Solvent (e.g., CH3CN) reactant1_azide Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate product_azide Methyl 3-azido-2-((tert-butoxycarbonyl)amino)propanoate reactant1_azide->product_azide + reactant2_azide NaN3 (Sodium Azide) reactant2_azide->product_azide conditions_azide Solvent (e.g., DMF)

Workflow for Amine and Azide Substitution.

This generalized protocol can be adapted for a variety of amine nucleophiles.

Materials:

  • Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

  • Amine (e.g., benzylamine, morpholine)

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Acetonitrile (CH₃CN) or another polar aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate in acetonitrile.

  • Add the desired amine followed by triethylamine.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

This protocol outlines the synthesis of the versatile azido-functionalized amino acid.

Materials:

  • Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate in DMF.

  • Add sodium azide to the solution.

  • Stir the mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.

Data Summary: Substitution with Nitrogen Nucleophiles

NucleophileBase/AdditiveSolventTemperatureYield (%)
Primary/Secondary AminesEt₃NCH₃CNRT - 50 °CVariable
Sodium Azide-DMFRTHigh
Substitution with Oxygen Nucleophiles: Synthesis of β-Alkoxy and β-Hydroxy Alanine Derivatives

Oxygen-based nucleophiles, such as alkoxides and hydroxides, can be employed to synthesize β-alkoxy and β-hydroxy alanine derivatives. These reactions often require careful control of conditions to avoid side reactions like elimination.

Reaction Scheme:

G reactant1 Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate product Methyl 3-(R-oxy)-2-((tert-butoxycarbonyl)amino)propanoate reactant1->product + reactant2 R-O⁻ (Alkoxide/Hydroxide) reactant2->product conditions Solvent (e.g., R-OH, THF)

Sources

Application Note & Protocols: Leveraging Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate for Advanced Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate, a versatile electrophilic building block for modern bioconjugation. We delve into the reagent's chemical properties and its primary application in the site-specific alkylation of cysteine residues on peptides and proteins. Furthermore, we detail its strategic use as a precursor for the in-situ generation of dehydroalanine (Dha), a powerful Michael acceptor for subsequent functionalization. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for both direct alkylation and two-step Dha-based conjugation, complete with guidelines for analytical characterization and troubleshooting.

Introduction: A Multifunctional Reagent for Precision Bioconjugation

The precise chemical modification of biomolecules is a cornerstone of modern drug development, diagnostics, and fundamental biological research. The ability to attach payloads—such as fluorophores, small molecule drugs, or polymers like PEG—to specific sites on a protein or peptide allows for the creation of highly defined bioconjugates with tailored properties. Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate has emerged as a key reagent in this field due to its unique trifunctional architecture:

  • An Electrophilic Handle: The bromo-substituent at the β-carbon serves as an efficient alkylating agent, demonstrating high reactivity towards soft nucleophiles, most notably the thiol group of cysteine residues.[1][2]

  • A Protected Amine: The α-amino group is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the neutral to slightly basic conditions required for alkylation but can be readily removed with mild acid if further modification at this site is desired.[3][4][]

  • A Masked Carboxylate: The methyl ester protects the carboxylic acid, preventing its participation in undesired side reactions during conjugation.

This combination makes the reagent an ideal tool for two powerful bioconjugation strategies: direct, stable alkylation of cysteines to form thioether linkages, and the chemical conversion of cysteine into dehydroalanine, which opens up a secondary pathway for modification via Michael addition.[6][7] This guide will provide the foundational principles and actionable protocols to successfully implement these techniques.

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is critical for its successful application.

PropertyValueSource
Chemical Name Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate[8]
Molecular Formula C₉H₁₆BrNO₄[8][9]
Molecular Weight 282.13 g/mol [9]
CAS Number 1219200-16-4[9]
Appearance Typically a colorless to pale yellow oil or solidN/A
Storage Store at 2-8°C, dry, and sealed to prevent hydrolysis and degradation.[9]

Handling: The reagent is an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Core Reaction Mechanisms

Cysteine Alkylation via SN2 Reaction

The primary application of this reagent is the alkylation of cysteine residues. The thiol side chain of cysteine is the most nucleophilic functional group in proteins under physiological conditions.[10] The reaction proceeds via a classic SN2 mechanism where the deprotonated thiol (thiolate) acts as the nucleophile, attacking the electrophilic carbon bearing the bromine atom. This forms a stable and irreversible thioether bond.[11] This reaction is highly specific to cysteine at a pH range of 7.2–9.0.[12]

Caption: S-Alkylation of a protein cysteine residue.

Dehydroalanine (Dha) Formation via Elimination

Following the initial S-alkylation, the resulting conjugate can be treated with a mild base to induce an elimination reaction. The base abstracts the acidic α-proton, and the newly formed thioether acts as a leaving group, resulting in the formation of a dehydroalanine residue.[7][13] Dha is a valuable Michael acceptor, enabling a second, distinct conjugation reaction with a different nucleophile.[6][14]

Caption: Conversion of the alkylated cysteine to dehydroalanine.

Experimental Protocols

Protocol 1: Site-Specific Alkylation of a Cysteine-Containing Protein

This protocol describes the general procedure for labeling a protein that contains accessible cysteine residues. It is essential to first reduce any existing disulfide bonds to ensure the availability of free thiols.

A. Materials & Reagents

  • Protein of interest (POI) containing at least one cysteine residue.

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (0.5 M, pH 7.0).

  • Alkylation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.4.

  • Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Desalting columns (e.g., PD-10) or Dialysis tubing (appropriate MWCO).

  • Quenching Reagent: L-cysteine or β-mercaptoethanol (BME).

B. Workflow Diagram

G start 1. Prepare Protein Solution (1-10 mg/mL in Alkylation Buffer) reduce 2. Reduce Disulfide Bonds Add TCEP (2-5 fold molar excess over Cys) Incubate 30-60 min at RT start->reduce prepare_reagent 3. Prepare Alkylating Reagent Dissolve reagent in minimal DMF/DMSO to create a 100 mM stock solution reduce->prepare_reagent alkylate 4. Alkylation Reaction Add reagent (10-20 fold molar excess over Cys) Incubate 1-2 hours at RT in the dark reduce->alkylate prepare_reagent->alkylate quench 5. Quench Reaction Add L-cysteine or BME (50-fold excess) Incubate 15 min at RT alkylate->quench purify 6. Purify Conjugate Remove excess reagents via desalting column, dialysis, or SEC quench->purify analyze 7. Characterize Conjugate LC-MS for mass verification SDS-PAGE for purity and MW shift purify->analyze

Caption: Workflow for protein alkylation.

C. Step-by-Step Methodology

  • Protein Preparation: Dissolve the POI in Alkylation Buffer to a final concentration of 1-10 mg/mL. If the starting buffer is different, exchange it into the Alkylation Buffer using a desalting column or dialysis.

  • Reduction of Disulfides: Add TCEP from the 0.5 M stock solution to a final molar excess of 2-5 fold over the total number of cysteine residues in the protein. Incubate for 30-60 minutes at room temperature.

    • Expert Insight: TCEP is preferred over dithiothreitol (DTT) as it does not contain a free thiol and will not compete with the protein for the alkylating reagent.[15]

  • Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate in anhydrous DMF or DMSO.

  • Alkylation: Add the alkylating reagent stock solution to the reduced protein solution to achieve a 10-20 fold molar excess over the free cysteine concentration. The final concentration of the organic solvent (DMF/DMSO) should ideally be kept below 10% (v/v) to maintain protein integrity.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light. Alkylating agents can be light-sensitive.[16]

  • Quenching: Stop the reaction by adding a quenching reagent, such as L-cysteine or BME, to a final concentration of ~50-fold molar excess over the initial amount of alkylating reagent. This will consume any unreacted electrophile. Incubate for an additional 15 minutes.

  • Purification: Remove the excess, unreacted reagents and byproducts by buffer exchange using a desalting column, dialysis, or size-exclusion chromatography (SEC). The choice of method depends on the scale of the reaction and the properties of the protein.

  • Characterization: Analyze the purified conjugate to confirm successful modification. Use LC-MS to verify the expected mass increase and SDS-PAGE to assess purity.[17]

ParameterRecommended RangeRationale
pH 7.2 - 8.5Balances thiol reactivity (favored at higher pH) with protein stability and minimizes side reactions with amines (e.g., lysine).[12]
Temperature 20 - 25 °C (Room Temp)Provides sufficient thermal energy for the reaction without risking protein denaturation. Higher temperatures can increase side reactions.[16]
Reagent Excess 10 - 20 fold molar excessEnsures the reaction goes to completion, especially for less accessible cysteine residues.
Reaction Time 1 - 2 hoursTypically sufficient for complete alkylation. Reaction progress should be monitored by LC-MS if possible.
Protocol 2: Two-Step Dehydroalanine (Dha) Formation and Michael Addition

This protocol builds upon Protocol 1, converting the newly installed residue into Dha and then conjugating it with a thiol-containing payload.

A. Materials & Reagents

  • Alkylated protein conjugate (from Protocol 1, purified).

  • Elimination Buffer: 100 mM Borate or CAPS buffer, pH 9.0-9.5.

  • Thiol Payload (e.g., a cysteine-containing peptide, glutathione).

  • Michael Addition Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

B. Workflow Diagram

G start 1. Start with Purified Alkylated Protein (From Protocol 1) buffer_exchange 2. Buffer Exchange Transfer protein into high pH Elimination Buffer (pH 9.0-9.5) start->buffer_exchange eliminate 3. Induce Elimination Incubate 1-4 hours at 37°C Monitor conversion to Dha via LC-MS buffer_exchange->eliminate buffer_exchange2 4. Buffer Exchange (Optional) Transfer Dha-protein into Michael Addition Buffer (pH ~7.0) eliminate->buffer_exchange2 add_payload 5. Michael Addition Add thiol payload (5-10 fold excess) Incubate 1-2 hours at RT buffer_exchange2->add_payload purify 6. Purify Final Conjugate Remove excess payload via desalting column, dialysis, or SEC add_payload->purify analyze 7. Characterize Final Conjugate LC-MS for mass verification purify->analyze

Sources

Application Notes and Protocols: Strategic Deprotection of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Selective Deprotection of a Bifunctional Amino Acid Derivative

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide and medicinal chemistry, for the protection of amine functionalities. Its popularity stems from its robustness under a wide range of reaction conditions and its susceptibility to cleavage under acidic conditions.[1][2] The selective removal of the Boc group from complex molecules, such as Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate, is a critical step that requires careful consideration of the substrate's other functional groups. This particular molecule presents a unique challenge due to the presence of a methyl ester and a primary bromide, both of which can be sensitive to the reaction conditions employed for Boc deprotection.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic deprotection of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate. We will delve into the mechanistic rationale behind common deprotection strategies, provide detailed, field-proven protocols, and offer insights into potential challenges and troubleshooting.

Mechanistic Rationale: The Acid-Catalyzed Cascade of Boc Deprotection

The removal of the Boc group is an acid-catalyzed process that proceeds through a well-defined mechanism.[1][3][4] Understanding this mechanism is paramount to selecting the appropriate reagents and conditions to ensure the integrity of the methyl ester and bromo functionalities in the target molecule.

The key steps are as follows:

  • Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This enhances the electrophilicity of the carbonyl carbon.[1][3]

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[3]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[1][3]

  • Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.[3][4]

The choice of acid is critical. Strong acids like trifluoroacetic acid (TFA) are highly effective but can sometimes lead to side reactions if not used judiciously.[5] Milder acidic conditions, such as hydrogen chloride (HCl) in an organic solvent like dioxane, are often preferred for substrates with sensitive functional groups.[6][7][8]

Boc_Deprotection_Mechanism cluster_0 Boc-Protected Amine cluster_1 Protonation cluster_2 Cleavage cluster_3 Decarboxylation cluster_4 Final Product Boc_Amine R-NH-Boc Protonated_Boc R-NH-C(=O+H)-O-tBu Boc_Amine->Protonated_Boc + H+ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid tBu_Cation (CH3)3C+ Protonated_Boc->tBu_Cation Free_Amine R-NH2 Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Ammonium_Salt R-NH3+ X- Free_Amine->Ammonium_Salt + H+X-

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Recommended Deprotection Protocols

Two primary methods are recommended for the deprotection of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate, each offering a balance of efficiency and selectivity.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and rapid method suitable for many applications. However, careful control of the reaction time and temperature is crucial to minimize potential side reactions, such as ester hydrolysis or reactions involving the bromide.

Materials:

  • Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a clean, dry round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours at room temperature.[10]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, the residue can be co-evaporated with toluene (3 x 10 mL).

  • To the resulting oil or solid, add cold diethyl ether to precipitate the product as the trifluoroacetate salt.

  • Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is generally milder than the TFA protocol and is often preferred when dealing with acid-sensitive substrates.[6][7][8] The use of commercially available 4M HCl in dioxane offers convenience and reproducibility.[6][7][8]

Materials:

  • Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

  • 4M Hydrogen chloride in 1,4-dioxane

  • 1,4-Dioxane, anhydrous (optional, for dilution)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane if necessary, or use the HCl/dioxane solution directly as the solvent.

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. Deprotection is often complete within 30 minutes to a few hours.[6][7][8]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Add diethyl ether to the residue to induce precipitation of the hydrochloride salt of the product.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Comparison of Deprotection Methods

ParameterTFA in DCM4M HCl in Dioxane
Reagent Trifluoroacetic acidHydrogen chloride
Solvent Dichloromethane1,4-Dioxane
Typical Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 1-3 hours30 minutes - 2 hours
Work-up Evaporation, precipitation with etherEvaporation, precipitation with ether
Selectivity Good, but can affect acid-sensitive estersGenerally higher for acid-sensitive groups
Safety TFA is corrosive and volatileHCl in dioxane is corrosive

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the equivalents of acid. Ensure that all reagents and solvents are anhydrous, as water can interfere with the reaction.

  • Side Reactions: The primary concern with Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is the potential for hydrolysis of the methyl ester or nucleophilic substitution at the bromide. The use of milder conditions (HCl/dioxane) and lower temperatures can mitigate these risks.

  • Formation of tert-butyl byproducts: The tert-butyl cation generated during the deprotection can potentially alkylate nucleophilic sites on the substrate or solvent.[11] While less of a concern with this specific substrate, for more complex molecules, scavengers like anisole or thioanisole can be added to the reaction mixture.[9]

  • Product Isolation: The deprotected product is an amine salt, which is typically a crystalline solid that can be isolated by precipitation with a non-polar solvent like diethyl ether. Ensure the complete removal of the acidic reagent before precipitation to obtain a pure product.

Experimental Workflow Visualization

Deprotection_Workflow Start Start: Boc-Protected Substrate Dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) Start->Dissolve Cool Cool to 0°C (for TFA method) Dissolve->Cool Add_Acid Add Acid (TFA or HCl/Dioxane) Cool->Add_Acid Monitor Monitor Reaction (TLC/LC-MS) Add_Acid->Monitor Workup Work-up: Evaporate Solvents Monitor->Workup Reaction Complete Precipitate Precipitate with Diethyl Ether Workup->Precipitate Isolate Isolate Product (Filtration & Drying) Precipitate->Isolate End End: Deprotected Amine Salt Isolate->End

Caption: General experimental workflow for Boc deprotection.

Conclusion

The successful deprotection of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate hinges on the careful selection of acidic conditions to ensure the selective removal of the Boc group while preserving the methyl ester and bromo functionalities. Both the TFA/DCM and HCl/dioxane methods are effective, with the latter offering a milder alternative for this potentially sensitive substrate. By understanding the underlying mechanism and adhering to the detailed protocols provided, researchers can confidently and efficiently deprotect this versatile building block for its use in further synthetic applications.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Retrieved from [Link]

Sources

Hydrolysis of methyl ester in Boc-protected bromoalanine

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Selective Hydrolysis of the Methyl Ester in Boc-Protected Bromoalanine

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Non-Canonical Amino Acids

N-tert-butoxycarbonyl (Boc)-protected β-bromoalanine is a cornerstone building block in modern synthetic and medicinal chemistry. Its trifunctional nature—a stable Boc-protected amine, a reactive C-terminal ester, and a versatile β-bromine handle—makes it an invaluable precursor for synthesizing complex peptides, peptidomimetics, and various unnatural amino acids.[1][2] The bromine atom, in particular, serves as a reactive site for nucleophilic substitution, enabling the introduction of diverse functionalities.[1]

A critical transformation in the synthetic utility of Boc-β-bromoalanine methyl ester is the selective deprotection of the methyl ester to unmask the carboxylic acid. This step is essential for subsequent peptide couplings or other C-terminal modifications. The standard method for this conversion is saponification—a base-catalyzed hydrolysis.[3] However, the presence of the β-bromo substituent introduces a significant risk of a competing side reaction: base-induced β-elimination, which leads to the formation of the corresponding dehydroalanine derivative.[4]

This application note provides a comprehensive, field-proven guide to performing the methyl ester hydrolysis of Boc-protected bromoalanine with high fidelity. We will dissect the underlying chemical principles, present a detailed and optimized protocol, and offer troubleshooting solutions to ensure researchers can achieve high yields of the desired carboxylic acid while preserving the integrity of the Boc group and minimizing side-product formation.

Part 1: The Mechanistic Landscape: Saponification vs. β-Elimination

The success of this hydrolysis hinges on promoting the desired saponification pathway while suppressing the undesired β-elimination. The choice of base and reaction temperature are the most critical parameters in controlling this selectivity.

The Desired Pathway: Saponification

Base-catalyzed hydrolysis of an ester proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, expelling the methoxide (⁻OCH₃) leaving group. In the final, irreversible step, the strongly basic methoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt.[5] The reaction is irreversible because the resulting carboxylate is resonance-stabilized and resistant to further nucleophilic attack.[5]

The N-Boc protecting group is exceptionally stable under these basic conditions.[][7] Its cleavage requires acidic conditions, which proceed through the formation of a stable tert-butyl cation, a pathway inaccessible under basic hydrolysis.[8]

The Competing Pathway: β-Elimination

The primary challenge is the potential for an E2 (elimination, bimolecular) reaction. The proton on the α-carbon is acidic and can be abstracted by a base. This abstraction can trigger the concurrent elimination of the bromide ion from the β-carbon, resulting in the formation of an alkene—the dehydroalanine derivative.[4] Stronger bases and higher temperatures significantly accelerate this undesired pathway.

Strategic Control: The Role of Lithium Hydroxide (LiOH)

To selectively favor saponification, a mild base and low temperatures are paramount. Lithium hydroxide (LiOH) is the base of choice for sensitive substrates for several reasons:

  • Mild Conditions: It effectively hydrolyzes esters at low temperatures (e.g., 0 °C), which kinetically disfavors the higher-activation-energy elimination pathway.[9][10]

  • High Selectivity: LiOH has demonstrated excellent selectivity in hydrolyzing methyl esters in complex molecules without affecting other sensitive functional groups.[9][11]

  • Solvent Compatibility: It is readily used in aqueous-organic solvent mixtures (e.g., THF/H₂O, MeOH/H₂O) necessary to solubilize the amino acid ester.[12][13]

The mechanistic dichotomy is visualized below.

G cluster_saponification Desired Pathway: Saponification cluster_elimination Side Reaction: β-Elimination start Boc-HN-CH(CH₂Br)-COOCH₃ (Starting Material) base Base (e.g., LiOH) tetrahedral Tetrahedral Intermediate start->tetrahedral 1. Nucleophilic Attack (Low Temp Favored) elim_product Boc-HN-C(=CH₂)-COOCH₃ (Dehydroalanine Derivative) start->elim_product E2 Elimination (High Temp/Strong Base) carboxylate Boc-HN-CH(CH₂Br)-COO⁻ (Carboxylate Salt) tetrahedral->carboxylate 2. Elimination of ⁻OCH₃ 3. Deprotonation acid Boc-HN-CH(CH₂Br)-COOH (Final Product) carboxylate->acid Acidic Workup (H⁺)

Fig 1. Reaction pathways for the base treatment of Boc-bromoalanine methyl ester.

Part 2: Optimized Protocol for Selective Hydrolysis

This protocol is optimized for a typical lab-scale reaction (~1-10 mmol). Reagent quantities should be scaled accordingly.

Materials and Reagents
Reagent/MaterialGradeNotes
N-Boc-3-bromo-L-alanine methyl esterSynthesis GradeStarting material.
Lithium hydroxide monohydrate (LiOH·H₂O)ACS Reagent GradeThe hydrolyzing base.
Tetrahydrofuran (THF)Anhydrous or HPLCPrimary organic solvent.
Methanol (MeOH)ACS Reagent GradeCo-solvent to aid solubility.
Deionized Water (H₂O)High PuritySolvent for LiOH.
Hydrochloric Acid (HCl), 1 M solutionVolumetricFor acidification during workup.
Ethyl Acetate (EtOAc)ACS Reagent GradeExtraction solvent.
Brine (Saturated aq. NaCl)-For washing the organic phase.
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)AnhydrousDrying agent.
TLC PlatesSilica Gel 60 F₂₅₄For reaction monitoring.
Step-by-Step Experimental Procedure

The overall workflow is depicted below.

Fig 2. Experimental workflow for methyl ester hydrolysis.

1. Reaction Setup: a. To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-bromo-L-alanine methyl ester (1.0 eq). b. Add a solvent mixture of THF and Methanol (e.g., 3:1 v/v ratio) to dissolve the ester completely. A typical concentration is 0.1-0.2 M. c. Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

2. Hydrolysis Reaction: a. In a separate vial, prepare a solution of lithium hydroxide monohydrate (1.5 eq) in deionized water. Ensure it is fully dissolved. b. Add the aqueous LiOH solution dropwise to the cold, stirring solution of the ester over 5-10 minutes. A slightly cloudy appearance is normal. c. Allow the reaction to stir vigorously at 0 °C.

3. Reaction Monitoring: a. Monitor the reaction progress by TLC (e.g., every 30 minutes). Use a mobile phase such as 10:1 Dichloromethane:Methanol or 1:1 Ethyl Acetate:Hexanes. b. The product (carboxylic acid) should have a lower Rf value (be more polar) than the starting material (methyl ester). c. The reaction is typically complete within 1-3 hours. Do not let the reaction run unnecessarily long to avoid potential side reactions.

4. Aqueous Workup: a. Once the starting material is consumed, quench the reaction by adding a small amount of water. b. Remove the organic solvents (THF, MeOH) under reduced pressure using a rotary evaporator. c. Transfer the remaining aqueous solution to a separatory funnel and dilute with more water. d. Optional: Wash the aqueous layer with diethyl ether or hexanes to remove any non-polar impurities. Discard the organic layer. e. Cool the aqueous layer again in an ice bath and carefully acidify to pH 2-3 by slowly adding cold 1 M HCl while stirring. Verify the pH with pH paper. The product may precipitate as a white solid or oil.

5. Extraction and Isolation: a. Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer). b. Combine the organic extracts and wash them once with brine to remove residual water and inorganic salts. c. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-3-bromo-L-alanine as a white solid or viscous oil.

Data Summary & Characterization
ParameterRecommended ConditionRationale
Base Lithium Hydroxide (LiOH·H₂O)Mild and selective, minimizing β-elimination.[13]
Stoichiometry 1.5 equivalentsEnsures complete hydrolysis without excessive basicity.
Temperature 0 °CKinetically suppresses the undesired elimination side reaction.[14]
Solvent System THF:MeOH:H₂O (e.g., 3:1:1)Ensures all reactants are in a single phase for efficient reaction.[9][12]
Reaction Time 1-3 hours (TLC monitored)Avoids prolonged exposure to basic conditions.
Expected Yield >90%High efficiency when protocol is followed carefully.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The disappearance of the methyl ester singlet (~3.7 ppm in ¹H NMR) and the appearance of a broad carboxylic acid proton (>10 ppm) are key indicators of a successful reaction.

Part 3: Troubleshooting and Key Considerations

ProblemProbable Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient base.- Low temperature slowing the reaction too much.- Poor solubility.- Add an additional 0.2-0.3 eq of LiOH solution.- Allow the reaction to stir for a longer duration at 0 °C.- As a last resort, let the reaction slowly warm to room temperature, but monitor closely for side products.
Side Product Detected (Lower Rf) - β-elimination to form the dehydroalanine derivative.- Ensure the temperature is strictly maintained at 0 °C or below.- Avoid using excess base (>2.0 eq).- Reduce reaction time. Purify the final product via column chromatography if necessary.
Low Yield After Workup - Incomplete acidification (product remains as salt in the aqueous layer).- Insufficient extraction.- Ensure pH is definitively acidic (pH 2-3) before extraction.- Perform at least three extractions with ethyl acetate.- If the product is highly polar, saturate the aqueous layer with NaCl before extraction.
Oily Product Instead of Solid - Residual solvent.- Product may be amorphous or have a low melting point.- Dry the product under high vacuum for an extended period.- Attempt to crystallize from a suitable solvent system (e.g., EtOAc/Hexanes).

References

  • Hayashi, Y. et al. (2011). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • Hay, R. W. & Porter, L. J. (1967). The basic hydrolysis of amino acid esters. Australian Journal of Chemistry. Available at: [Link]

  • Kocienski, P. J. (2005). Protecting Groups, 3rd Ed.. Thieme. (Relevant sections on methyl ester hydrolysis).
  • Organic Chemistry Portal (n.d.). Ester to Acid - Common Conditions. organic-chemistry.org. Available at: [Link]

  • Prakash, C. et al. (1990). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Steroids. Available at: [Link]

  • ResearchGate (2022). De-esterification of amino acid esters. ResearchGate. Available at: [Link]

  • Reddit (2020). Isomerization during hydrolysis of a methyl ester. r/Chempros. Available at: [Link]

  • ACS Green Chemistry Institute (n.d.). Reagent Guides: Bases. American Chemical Society. Available at: [Link]

  • Bhattacharya, S. et al. (2011). Synthesis, characterization and evaluation of a novel dipeptide for its anticancer activity. Der Pharma Chemica. Available at: [Link]

  • Chemistry Steps (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • MacMillan Group, Princeton University (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Princeton University. Available at: [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2021_Nature_Protocols_Unnatural_Amino_Acids.pdf]([Link] Macmillan/files/publications/2021_Nature_Protocols_Unnatural_Amino_Acids.pdf)

  • Chemistry LibreTexts (2023). Hydrolysis of Esters and Amides. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. organic-chemistry.org. Available at: [Link]

  • Reddit (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Available at: [Link]

  • Reddit (2024). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros. Available at: [Link]

  • Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling (2023). Course Hero. Available at: [Link]

  • Sibi, M. P. et al. (2014). Synthesis of Boc-protected bicycloproline. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Zhang, X. et al. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Nature Chemistry. Available at: [Link]

  • Google Patents (2021). CN112661672A - Crystallization method of Boc-amino acid.
  • Organic Syntheses (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Organic Syntheses. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Asset in Asymmetric Synthesis

In the landscape of modern organic and medicinal chemistry, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational keystones for the asymmetric synthesis of complex molecular architectures, particularly in the development of new therapeutics. Among these, Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate has emerged as a highly valuable and versatile intermediate.[1]

This molecule is ingeniously designed, incorporating several key functional elements onto a single chiral scaffold:

  • A defined stereocenter at the α-carbon, which serves as the basis for stereocontrol in subsequent reactions.

  • A tert-butoxycarbonyl (Boc) protected amine , a robust and widely-used protecting group that is stable to a variety of reaction conditions but can be removed cleanly under acidic conditions.[1][2]

  • A methyl ester , which can be hydrolyzed or otherwise modified in later synthetic steps.[3]

  • A primary bromide , which functions as an excellent electrophilic handle for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.[1]

These features make it an ideal starting point for the synthesis of unnatural α-amino acids, modified peptide fragments, and other chiral molecules that are critical for drug discovery and chemical biology.[1][4][5] This guide provides an in-depth exploration of its applications, complete with detailed protocols and the scientific rationale behind the experimental choices.

Key Compound Properties
PropertyValueReference(s)
Molecular Formula C₉H₁₆BrNO₄[1][6][7]
Molecular Weight 282.13 g/mol [1][6][8]
Appearance Solid[8]
CAS Number 1219200-16-4 (racemate)[1]
175844-11-8 ((R)-enantiomer)[8]
402726-50-5 ((S)-enantiomer)
Storage Conditions 2-8°C, dry, sealed container[1][6]

Core Principle: The Power of S_N2-Mediated Side Chain Installation

The primary utility of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate lies in its capacity to undergo stereospecific nucleophilic substitution (S_N2) reactions at the C3 position. This reaction displaces the bromide leaving group, forming a new carbon-X bond (where X is the nucleophile) and establishing the side chain of a novel amino acid derivative.

The success of this strategy hinges on two critical factors:

  • Stereochemical Integrity: The reaction proceeds with inversion of configuration at the chiral center if the nucleophile attacks it directly, but since the substitution occurs at the adjacent, non-chiral C3 position, the stereochemistry at the α-carbon (C2) is preserved. This is the cornerstone of its use in chiral pool synthesis.

  • Nucleophile Diversity: A vast array of nucleophiles can be employed, including organocuprates, thiolates, azides, and stabilized carbanions. This flexibility allows for the creation of a nearly limitless variety of amino acid side chains, from simple alkyl and aryl groups to more complex heterocyclic and functionalized moieties.

The Boc protecting group is crucial here. It prevents the amine from acting as a competing nucleophile and passivates the α-carbon, directing reactivity to the C3 bromide.

G start Methyl 3-bromo-2-((Boc)amino)propanoate (Chiral Building Block) reaction Nucleophilic Substitution (S_N2) + R-Nu (Nucleophile) start->reaction intermediate Boc-Protected Unnatural Amino Acid Ester reaction->intermediate Side Chain Installation deprotection Boc Deprotection (e.g., TFA/DCM) intermediate->deprotection product Unnatural α-Amino Acid (as salt or free amine) deprotection->product Amine Liberation

Caption: Workflow for unnatural amino acid synthesis.

Application & Protocol: Synthesis of a Novel Thio-Substituted Amino Acid

This section provides a representative protocol for the synthesis of a non-canonical amino acid using Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate. This example demonstrates the displacement of the bromide with a thiol, a common strategy for introducing sulfur-containing side chains.

Part A: Protocol for Nucleophilic Displacement with a Thiol

Objective: To synthesize Methyl 2-((tert-butoxycarbonyl)amino)-3-(phenylthio)propanoate.

Causality Behind Choices:

  • Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen because it effectively solvates the reactants but does not interfere with the nucleophilicity of the thiolate.

  • Base (NaH): Sodium hydride is a strong, non-nucleophilic base used to deprotonate the weakly acidic thiophenol, generating the potent thiophenolate nucleophile in situ.

  • Temperature (0°C to RT): The initial deprotonation is performed at 0°C to control the exothermic reaction with the hydride. The subsequent S_N2 reaction is allowed to proceed at room temperature, which provides sufficient energy to overcome the activation barrier without promoting significant side reactions.

  • Inert Atmosphere (Argon): This is critical to prevent the quenching of the strong base (NaH) by atmospheric moisture and to prevent oxidation of the thiophenolate.

Materials & Reagents:

  • (S)-Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

  • Thiophenol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes three times to remove the mineral oil, and carefully decant the hexanes each time.

  • Solvent Addition: Add anhydrous DMF to the flask to create a slurry. Cool the flask to 0°C in an ice bath.

  • Nucleophile Generation: While stirring, slowly add a solution of thiophenol (1.1 equivalents) in anhydrous DMF to the NaH slurry. Effervescence (hydrogen gas evolution) will be observed. Stir the mixture at 0°C for 30 minutes to ensure complete formation of the sodium thiophenolate.

  • Addition of Electrophile: Slowly add a solution of (S)-Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully cool the flask back to 0°C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup & Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure product.

Part B: Protocol for Boc-Group Deprotection

Objective: To remove the Boc protecting group to yield the final amino acid ester.

Causality Behind Choices:

  • Reagent (TFA): Trifluoroacetic acid is a strong acid that effectively cleaves the acid-labile Boc group, generating a stable tert-butyl cation.[9]

  • Solvent (DCM): Dichloromethane is an inert solvent that dissolves the protected amino acid and is stable to the strong acid.

  • Scavenger (TIS - Optional but Recommended): The tert-butyl cation formed during deprotection is electrophilic and can react with nucleophilic residues like tryptophan or methionine.[2] A scavenger such as triisopropylsilane (TIS) is added to trap this cation, preventing side reactions.

  • Precipitation (Cold Diethyl Ether): The final product, often a TFA salt, is typically insoluble in non-polar solvents like diethyl ether, allowing for its precipitation and isolation from the reaction mixture.[10]

Materials & Reagents:

  • Boc-protected amino acid ester from Part A

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional)

  • Cold Diethyl Ether

Procedure:

  • Dissolution: Dissolve the purified product from Part A in DCM in a round-bottom flask.

  • Scavenger Addition: Add TIS (0.5-1.0 equivalent) to the solution.

  • Deprotection: Slowly add TFA (typically 20-50% v/v in DCM) to the flask at room temperature. Stir for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentration: Remove the DCM and excess TFA by rotary evaporation. It may be necessary to co-evaporate with toluene a few times to remove residual TFA.

  • Precipitation & Isolation: Add cold diethyl ether to the resulting oil or solid to precipitate the product as its TFA salt.

  • Washing & Drying: Collect the solid by filtration, wash it with additional cold diethyl ether, and dry it under vacuum.

Application in Solid-Phase Peptide Synthesis (SPPS)

The building block can also be used to modify peptides on a solid support, for example, by alkylating a nucleophilic amino acid side chain already incorporated into the peptide sequence. This is a powerful method for creating peptidomimetics with enhanced properties.

G resin Resin-Bound Peptide with Nucleophilic Side Chain (e.g., Cys-SH) reagents 1. Add Building Block 2. Add Base (e.g., DIEA) in DMF resin->reagents alkylation On-Resin Alkylation reagents->alkylation wash Wash Resin (DMF, DCM) alkylation->wash Remove Excess Reagents result Resin-Bound Peptide with Modified Side Chain wash->result

Caption: Workflow for on-resin peptide modification.

Safety and Handling

Professional laboratory safety practices are mandatory when handling this compound and the associated reagents.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gear, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Ventilation: Handle the compound and all volatile reagents in a well-ventilated chemical fume hood to avoid inhalation of vapors or mists.[11][12]

  • Handling Precautions: Avoid contact with skin and eyes.[11] In case of contact, rinse immediately and thoroughly with water.[12] Wash hands thoroughly after handling.[11]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, typically between 2-8°C.[1][6]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[11]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[11]

References

  • MySkinRecipes. (n.d.). Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate. Retrieved from [Link]

  • Hruby, V. J., & Li, G. (1999). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptide and Protein Drug Analysis (pp. 331-369). Marcel Dekker, Inc.
  • PubChemLite. (2025). 3-bromo-2-((tert-butoxycarbonyl)amino)propionic acid methyl ester. Retrieved from [Link]

  • Zuckermann, R. N., et al. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of L-α-amino-ω-bromoalkanoic acid for side chain modification. Retrieved from [Link]

  • Vankawala, P. J., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. Retrieved from [Link]

  • Fields, G. B. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. NovaBiochem.
  • Noti, C., et al. (2018). A Chemical Strategy for the Preparation of Multimodified Peptide Imaging Probes. Bioconjugate Chemistry, 29(6), 2098-2106. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the yield and purity in the synthesis of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate. This document offers a comprehensive resource, moving beyond a simple protocol to explain the underlying chemical principles and provide solutions to common experimental challenges.

Introduction

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is a key building block in peptide synthesis and medicinal chemistry. The introduction of a bromine atom at the β-position of the alanine backbone provides a reactive handle for further chemical modifications. Thetert-butoxycarbonyl (Boc) protecting group ensures the stability of the amine during synthetic transformations.

The most common synthetic route to this compound involves the bromination of N-Boc-L-serine methyl ester. While seemingly straightforward, this reaction can be prone to side reactions and purification challenges that can significantly impact the final yield and purity. This guide will address these issues in a question-and-answer format to help you navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate?

The primary method for synthesizing Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is through the bromination of its precursor, N-Boc-L-serine methyl ester. This transformation is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂). The choice of reagent and reaction conditions can influence the outcome of the reaction.

Q2: What is the role of the Boc protecting group?

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry.[1] It is stable under a variety of reaction conditions but can be easily removed under acidic conditions, which makes it an ideal choice for protecting the amino group of the serine derivative during the bromination reaction.[1]

Q3: How should I store the starting material and the final product?

Both N-Boc-L-serine methyl ester and Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate should be stored in a cool, dry place, preferably in a refrigerator at 2-8°C.[2] It is also advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis and purification of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate.

Low or No Product Formation

Q4: I am not seeing any product formation by TLC analysis. What could be the issue?

Several factors could contribute to a lack of product formation. Here's a systematic approach to troubleshoot this issue:

  • Reagent Quality:

    • N-Bromosuccinimide (NBS): NBS can degrade over time, especially if exposed to light and moisture. It is recommended to use freshly recrystallized NBS for best results. To recrystallize, dissolve NBS in hot water, cool to induce crystallization, and dry the crystals under vacuum.

    • Starting Material: Ensure the N-Boc-L-serine methyl ester is pure and dry. Moisture can interfere with the reaction.

  • Reaction Conditions:

    • Temperature: The bromination reaction is often carried out at low temperatures (e.g., 0°C to room temperature) to minimize side reactions. Ensure your reaction is being maintained at the appropriate temperature.[3]

    • Solvent: The choice of solvent is critical. Dichloromethane (DCM) is a commonly used solvent for this reaction.[3][4] Ensure the solvent is anhydrous, as water can react with the brominating agent.

  • Initiator (for radical reactions): If using a radical-initiated pathway with NBS, the initiator (e.g., AIBN or benzoyl peroxide) may be old or inactive.[5] Use a fresh batch of the initiator.

Low Yield

Q5: My reaction is working, but the yield is consistently low. How can I improve it?

Low yields can be frustrating. Consider the following points to optimize your reaction for a better outcome:

  • Stoichiometry of Reagents: Carefully control the stoichiometry of the brominating agent. An excess of NBS or bromine can lead to the formation of di-brominated and other side products. A slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient.[4]

  • Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Stopping the reaction at the optimal time is crucial. Over-running the reaction can lead to product degradation or the formation of side products.

  • Work-up Procedure: The work-up is critical for isolating the product.

    • Quench the reaction properly to remove any unreacted brominating agent. A solution of sodium thiosulfate or sodium sulfite is commonly used for this purpose.[3]

    • Perform an aqueous wash to remove water-soluble byproducts. A wash with a saturated solution of sodium bicarbonate can help to neutralize any acidic byproducts.[3]

Presence of Impurities

Q6: I have obtained my product, but it is contaminated with impurities. What are the likely side products and how can I remove them?

The presence of impurities is a common issue. Here are some of the potential side products and strategies for their removal:

  • Unreacted Starting Material: If your product is contaminated with N-Boc-L-serine methyl ester, it indicates an incomplete reaction. You can try to drive the reaction to completion by extending the reaction time or adding a small amount of additional brominating agent, while carefully monitoring by TLC.

  • Di-brominated Product: The formation of a di-brominated product can occur if an excess of the brominating agent is used. This impurity will have a different Rf value on TLC and can be separated by column chromatography.

  • Elimination Product: Under certain conditions, elimination of HBr can occur, leading to the formation of the corresponding dehydroalanine derivative. This is more likely to happen if the reaction is run at elevated temperatures or in the presence of a base.

Purification Strategy: Column Chromatography

Flash column chromatography is the most effective method for purifying Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate.[6] Here is a general protocol:

ParameterRecommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) is typically effective. The optimal solvent system should be determined by TLC analysis.
Sample Loading Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
Elution Elute the column with the chosen solvent system and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.

Experimental Protocols

Synthesis of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

Materials:

  • N-Boc-L-serine methyl ester

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Dichloromethane (DCM), anhydrous

  • Sodium thiosulfate solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for column chromatography

Procedure:

  • Dissolve N-Boc-L-serine methyl ester in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the brominating agent (NBS or a solution of Br₂ in DCM) to the stirred solution. Maintain the temperature at 0°C during the addition.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Reaction Workflow

ReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve N-Boc-L-serine methyl ester in anhydrous DCM Cool Cool to 0°C Start->Cool Add_Reagent Add Brominating Agent (NBS or Br₂) Cool->Add_Reagent Monitor Monitor by TLC Add_Reagent->Monitor Quench Quench with Na₂S₂O₃ Monitor->Quench Reaction Complete Wash Aqueous Washes (NaHCO₃, Brine) Quench->Wash Dry Dry and Concentrate Wash->Dry Chromatography Column Chromatography Dry->Chromatography End Pure Product Chromatography->End

Caption: General workflow for the synthesis of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate.

Troubleshooting Decision Tree

Troubleshooting Start Low or No Yield Check_Reagents Check Reagent Quality (NBS, Starting Material, Initiator) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Solvent) Start->Check_Conditions Check_Workup Review Work-up Procedure Start->Check_Workup Check_Reagents->Start If Reagents are Faulty Check_Conditions->Start If Conditions are Incorrect Check_Workup->Start If Work-up is Inefficient Impurity_Issue Impurity Detected by TLC/NMR Identify_Impurity Identify Impurity Impurity_Issue->Identify_Impurity Optimize_Purification Optimize Column Chromatography Identify_Impurity->Optimize_Purification Separable Adjust_Stoichiometry Adjust Reagent Stoichiometry Identify_Impurity->Adjust_Stoichiometry Side Product Optimize_Purification->Impurity_Issue If Impurity Persists Adjust_Stoichiometry->Impurity_Issue If Side Products Persist

Caption: Decision tree for troubleshooting common issues in the synthesis.

References

  • Tata, R. R., & Harmata, M. (2018).
  • Organic Syntheses Procedure. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of methyl ester of L-serine. Retrieved from [Link]

  • PubChem. (n.d.). methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014118797A1 - Purification of organic compounds using surrogate stationary phases on reversed phase columns.
  • Organic Syntheses Procedure. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Synthesis of Cyclobutarenes by Palladium-Catalyzed C(sp3)-H Bond Arylation: Preparation of Methyl 7-Methylbicyclo[4.2.0]Octa-1,3,5-Triene-7-Carboxylate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5- methylenedioxyphenyl)propanoate. Retrieved from [https://www.semanticscholar.org/paper/Ethyl-2-(tert-butoxycarbonylamino)-3-(2-iodo-4%2C5-Ciaffaglione-Antermite/1f8d4c9e8e9b0e1b1a7f0c8e3b0e9d4a4d6f9a3c9e]([Link]

Sources

Technical Support Center: Purification of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. The purity of this reagent is paramount for its successful application in peptide synthesis and medicinal chemistry, where it serves as a Boc-protected amino acid derivative with a reactive bromine handle for further functionalization.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven laboratory practices to help you navigate the challenges of its post-reaction purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate following its synthesis, which often involves the bromination of its precursor, Methyl 2-((tert-butoxycarbonyl)amino)propanoate.[1]

Issue 1: Low or No Yield of Purified Product

You've completed the reaction and the subsequent workup and purification, but the final isolated mass is significantly lower than expected.

Possible Causes & Step-by-Step Solutions:

  • Incomplete Reaction:

    • Why it happens: The bromination reaction may not have gone to completion, leaving a significant amount of starting material.

    • How to solve:

      • Monitor the reaction: Before quenching the reaction, always check for the disappearance of the starting material using Thin-Layer Chromatography (TLC). The product, being more halogenated, should have a slightly different Rf value than the starting material.

      • Optimize reaction conditions: If the reaction is consistently incomplete, consider adjusting parameters such as reaction time, temperature, or the equivalents of the brominating agent (e.g., N-bromosuccinimide).

  • Product Loss During Aqueous Workup:

    • Why it happens: Although the product is organic-soluble, it has polar functional groups (ester, carbamate) that can impart some water solubility, leading to loss in the aqueous layers during extraction. Emulsion formation can also trap the product.

    • How to solve:

      • Back-extraction: After the initial extraction with an organic solvent (like ethyl acetate or dichloromethane), re-extract the aqueous layer 1-2 more times with fresh solvent to recover any dissolved product.[2]

      • Brine wash: Before drying the combined organic layers, wash them with a saturated sodium chloride solution (brine). This helps to break emulsions and decreases the solubility of the organic product in the residual aqueous phase.

      • pH control: Ensure the aqueous phase is not basic, as this can promote hydrolysis of the methyl ester. A neutral or slightly acidic pH is preferable.

  • Product Degradation:

    • Why it happens: The molecule contains two sensitive groups: the Boc-protecting group, which is labile in strong acid, and the methyl ester, which can hydrolyze under strongly acidic or basic conditions. The C-Br bond can also be unstable to certain conditions.

    • How to solve:

      • Avoid strong acids/bases: Use mild quenching agents and ensure all aqueous solutions for workup are near neutral pH. If an acid wash is necessary, use a dilute solution (e.g., 1M HCl) and minimize contact time.

      • Temperature control: Concentrate the solvent on a rotary evaporator using a low-temperature water bath (≤40°C) to prevent thermal degradation.

      • Storage: Store the purified product at 2–8°C under an inert atmosphere (like argon or nitrogen) to prevent long-term degradation.[1]

Issue 2: Persistent Impurities in the Final Product

Your NMR or LC-MS analysis shows that the product is still contaminated, even after column chromatography.

Common Impurities and Their Removal:

ImpurityLikely OriginIdentification (TLC/¹H NMR)Purification Strategy
Starting Material (Methyl 2-((Boc)amino)propanoate)Incomplete bromination reaction.Spot on TLC with a close but different Rf. Absence of signals corresponding to the -CH2Br group in NMR.Optimize column chromatography. Use a less polar solvent system (e.g., increase hexane/petroleum ether ratio) to increase separation between the slightly more polar starting material and the product.
Succinimide Byproduct from N-bromosuccinimide (NBS) reagent.Highly polar spot on TLC (often stays at the baseline). Soluble in water.Perform multiple aqueous washes during the workup before chromatography. A wash with dilute NaHCO₃ can help remove the acidic succinimide.
Residual Bromine Excess brominating agent (Br₂ or from NBS).Yellow/orange/brown color in the organic solution.During the workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The color should disappear as the bromine is reduced to bromide.[3]
Di-brominated side products Over-bromination of the starting material.May have a similar Rf to the desired product. Look for complex multiplets or unexpected signals in NMR.This is difficult to remove. The best solution is prevention by carefully controlling the stoichiometry of the brominating agent (avoiding large excesses).[4] Re-crystallization or preparative HPLC may be required if it forms.
Workflow for Post-Reaction Workup

G

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate?

For preparative scale in a research lab, flash column chromatography using silica gel is the gold standard.[5] This technique is highly effective at separating the target compound from both more polar impurities (like succinimide) and less polar impurities (like potential side-products). The silica gel acts as the stationary phase, and the separation is achieved based on the differential adsorption of the compounds as they are passed through the column with a liquid solvent (mobile phase).[5]

Q2: How do I choose the right solvent system (eluent) for flash column chromatography?

The ideal solvent system is best determined empirically using Thin-Layer Chromatography (TLC).

Step-by-Step Protocol for Eluent Selection:

  • Prepare a TLC plate: Spot your crude reaction mixture on a silica gel TLC plate.

  • Test initial solvent systems: A good starting point for a molecule of this polarity is a mixture of a non-polar solvent and a moderately polar solvent. Common choices include:

    • Ethyl Acetate (EtOAc) / Hexane

    • Ethyl Acetate (EtOAc) / Petroleum Ether

    • Dichloromethane (DCM) / Hexane Start with a ratio like 20-30% EtOAc in Hexane (e.g., 1:4 or 1:3 v/v).

  • Develop and visualize: Run the TLC plate in the chosen solvent system. Visualize the spots using a UV lamp and/or a potassium permanganate stain.

  • Analyze and optimize:

    • Goal: Aim for a retention factor (Rf) of 0.3-0.4 for your desired product. The Rf is the distance traveled by the spot divided by the distance traveled by the solvent front.

    • If Rf is too low (<0.2): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., increase the percentage of EtOAc).

    • If Rf is too high (>0.5): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., decrease the percentage of EtOAc).

    • Ensure separation: Crucially, check that your target spot is well-separated from any impurity spots. If two spots are very close, you may need to try a different solvent system altogether (e.g., switching from EtOAc/Hexane to DCM/Methanol with a small percentage of MeOH).

Q3: My product appears as an oil, but some literature reports it as a solid. Why is this?

The physical state (solid or oil) of a purified compound can depend on its purity. Often, trace amounts of residual solvent or minor impurities can prevent a compound from crystallizing, causing it to remain a viscous oil. Commercial sources often describe the compound as a solid.[6][7] If high purity is achieved (typically >97%), you may be able to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or triturating with a non-polar solvent like hexane. However, for many applications, a pure oil is perfectly acceptable.

Q4: How can I definitively assess the purity and confirm the identity of my final product?

A combination of analytical techniques is required for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation.

    • ¹H NMR: Look for characteristic signals: a singlet around 1.4 ppm for the 9 protons of the tert-butyl (Boc) group, a singlet around 3.7 ppm for the 3 protons of the methyl ester, and multiplets for the protons on the propanoate backbone (-CH- and -CH₂Br). The integration of these signals should correspond to their respective proton counts.

    • ¹³C NMR: Confirms the number of unique carbon atoms and their chemical environment.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this molecule (C₉H₁₆BrNO₄, MW ≈ 282.13 g/mol for the monoisotopic mass of the most common isotopes), you should look for the molecular ion peak [M+H]⁺ or [M+Na]⁺ in ESI-MS. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will result in two major peaks separated by 2 Da (M and M+2), which is a definitive sign that your compound contains one bromine atom.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is an excellent method for assessing purity.[8] A pure compound should ideally show a single sharp peak. The percentage purity can be calculated from the area of the product peak relative to the total area of all peaks.

Troubleshooting Logic Diagram

// Yield Path Yield_Loss_Workup [label="Potential loss during workup.\nReview extraction/washing steps.\nUse brine, back-extract."]; Yield_Degradation [label="Potential product degradation.\nCheck pH and temperature control.\nStore properly.[1]"];

// Purity Path ID_Impurity [label="Identify impurity type via TLC/NMR.", fillcolor="#F1F3F4"]; Starting_Material [label="Unreacted Starting Material?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Reagent_Byproduct [label="Reagent Byproduct (e.g., succinimide)?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Color_Impurity [label="Residual Color?", shape=diamond, style=filled, fillcolor="#F1F3F4"];

// Purity Solutions Optimize_Chroma [label="Optimize chromatography.\nUse a less polar eluent."]; Improve_Wash [label="Improve aqueous washes\nbefore chromatography."]; Thio_Wash [label="Wash with Na2S2O3 solution.[3]"];

// End Nodes Success [label="Purity & Yield Goals Met", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Yield; Start -> Check_Purity [label=" No (yield is acceptable)"];

Check_Yield -> Yield_Loss_Workup [label=" Yes"]; Check_Yield -> Check_Purity [label=" No"];

Check_Purity -> ID_Impurity [label=" Yes"]; Check_Purity -> Success [label=" No"];

ID_Impurity -> Starting_Material; ID_Impurity -> Reagent_Byproduct; ID_Impurity -> Color_Impurity;

Starting_Material -> Optimize_Chroma [label=" Yes"]; Starting_Material -> Reagent_Byproduct [label=" No"];

Reagent_Byproduct -> Improve_Wash [label=" Yes"]; Reagent_Byproduct -> Color_Impurity [label=" No"];

Color_Impurity -> Thio_Wash [label=" Yes"]; Color_Impurity -> Success [label=" No"];

Optimize_Chroma -> Success; Improve_Wash -> Success; Thio_Wash -> Success; Yield_Loss_Workup -> Success; Yield_Degradation -> Success; } } Caption: Decision tree for troubleshooting common purification issues.

References

  • National Center for Biotechnology Information. (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying a bromine compound.
  • Interchim. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Bromine purification process.
  • Wiley Online Library. (2023). N‐Boc‐Protected α‐Amino Acids by 1,3‐Migratory Nitrene C(sp)−H Insertion. Retrieved from [Link]

  • Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?. r/OrganicChemistry. Retrieved from [Link]

  • Organic Syntheses. (2012). Synthesis of Cyclobutarenes by Palladium-Catalyzed C(sp3)-H Bond Arylation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing Boc protected amino acid by (Boc) O.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination Reagent Guide. Retrieved from [Link]

  • MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]

Sources

Stability of "Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate" in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

Welcome to the technical support guide for Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments. This guide is structured to address the most common issues surrounding the stability and handling of this reagent, particularly concerning solvent choice.

Introduction: A Molecule of Competing Reactivities

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is a chiral building block valued for its trifunctional nature. However, these three functional groups—a reactive alkyl bromide, a labile methyl ester, and an acid-sensitive Boc protecting group—create a landscape of competing reactivities. Understanding the stability of the primary C-Br bond is paramount, as it is susceptible to both nucleophilic substitution and elimination pathways, which are heavily influenced by the solvent environment.[1][2] This guide will dissect these competing pathways to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this molecule?

A1: There are three main pathways you must consider:

  • Nucleophilic Substitution (SN1/SN2): The bromide is a good leaving group, making the adjacent carbon an electrophilic target.[2][3] Nucleophilic solvents (like methanol or water) or reagents can displace the bromide.

  • Elimination (E1/E2): In the presence of a base, a proton can be abstracted from the α-carbon, leading to the elimination of HBr and the formation of a dehydroalanine derivative.[4][5][6] This is a significant risk when using basic nucleophiles or basic solvents.

  • Hydrolysis: Both the methyl ester and the Boc-protecting group can be hydrolyzed. The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis.[1][7] The Boc group is stable to bases and most nucleophiles but is readily cleaved under acidic conditions.[8][9]

Q2: What is the recommended solvent for long-term storage?

A2: For long-term storage, the solid-state compound should be kept in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2-8°C.[10] If a stock solution is required, anhydrous, non-nucleophilic aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred. Avoid protic solvents like methanol, as slow solvolysis can occur over time.

Q3: Can I use protic solvents like methanol or ethanol in my reaction?

A3: You must exercise extreme caution. Protic solvents can act as nucleophiles, leading to a solvolysis side-product where the bromine is replaced by a methoxy or ethoxy group. These solvents also favor SN1 pathways, which can lead to racemization if a carbocation intermediate is formed.[11] If your reaction requires a protic solvent, it should be run at low temperatures and for the shortest possible duration.

Q4: Is this compound stable in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)?

A4: While DMSO and DMF are excellent polar aprotic solvents that can facilitate SN2 reactions, they are not entirely benign. Commercial grades can contain water, which can lead to slow hydrolysis. More importantly, they can contain trace amine impurities (from degradation) which are basic and can promote elimination. It is highly recommended to use anhydrous or molecular sieve-dried grades of these solvents.

Solvent Stability & Compatibility Quick Reference

The following table provides a summary of the stability of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate in common laboratory solvents. This data is synthesized from established principles of physical organic chemistry.

SolventTypeCompatibilityKey Considerations
Dichloromethane (DCM)Aprotic, NonpolarRecommended Excellent general-purpose solvent. Ensure it is anhydrous.
Tetrahydrofuran (THF)Aprotic, PolarRecommended Good for many reactions. Use fresh, anhydrous THF, as it can form peroxides.
Acetonitrile (MeCN)Aprotic, PolarGood Generally stable. Ensure high purity and low water content.
TolueneAprotic, NonpolarGood Suitable for reactions requiring higher temperatures, but solubility may be limited.
AcetoneAprotic, PolarUse with Caution Can participate in SN2 reactions with bromide.[12] Potential for enolate-related side reactions if base is present.
Dimethylformamide (DMF)Aprotic, PolarUse with Caution Risk of elimination from trace amine impurities. Use anhydrous grade.
Dimethyl Sulfoxide (DMSO)Aprotic, PolarUse with Caution Risk of elimination from trace impurities. Use anhydrous grade.[13]
Methanol (MeOH) / Ethanol (EtOH)Protic, PolarNot Recommended Acts as a nucleophile (solvolysis). Promotes SN1/E1 pathways.[6]
WaterProtic, PolarNot Recommended Promotes hydrolysis of the ester and potential SN1 reaction at the C-Br bond.[14]

Troubleshooting Guide

Problem 1: My reaction yield is low, and I've isolated a byproduct with a mass of [M-81] (loss of Br).

  • Likely Cause: You are experiencing nucleophilic substitution by a component of your reaction mixture or the solvent itself (solvolysis). The bromide leaving group has been displaced.

  • Troubleshooting Workflow:

G start Low Yield [M-81] byproduct detected q1 Is your solvent protic (e.g., MeOH, EtOH, H2O)? start->q1 sol_protic Solvolysis is highly likely. Switch to an aprotic solvent like anhydrous DCM or THF. q1->sol_protic Yes sol_aprotic Proceed to next check. q1->sol_aprotic No q2 Is your intended nucleophile the only nucleophilic species present? sol_aprotic->q2 other_nuc Identify other potential nucleophiles (e.g., buffer salts, additives). Consider their relative nucleophilicity. q2->other_nuc No no_other_nuc Proceed to next check. q2->no_other_nuc Yes q3 Are you using a strong base with a weakly nucleophilic anion? no_other_nuc->q3 elimination This suggests an elimination pathway may be competing. Check for alkene byproducts. q3->elimination Yes

Caption: Troubleshooting workflow for substitution byproducts.

Problem 2: My NMR shows signals in the olefinic region (~5.5-6.5 ppm), and mass spectrometry indicates a mass of [M-HBr].

  • Likely Cause: You are observing the product of an E2 elimination reaction, Methyl 2-((tert-butoxycarbonyl)amino)acrylate. This occurs when a base removes a proton from the α-carbon, followed by the departure of the bromide ion.[5]

  • Causality & Mitigation:

    • Strong Bases: Strong, sterically hindered bases (e.g., DBU, t-BuOK) strongly favor elimination over substitution. If substitution is desired, use a weaker, non-nucleophilic base or a nucleophile that is not strongly basic.

    • Nucleophile Basicity: Many good nucleophiles are also strong bases (e.g., alkoxides, hydroxides).[6] The competition between SN2 and E2 is classic. To favor substitution, you can:

      • Lower the temperature: Substitution reactions often have a lower activation energy than elimination reactions.

      • Choose a less basic nucleophile: For example, use an azide or a carboxylate salt instead of a hydroxide.

      • Change the solvent: Polar aprotic solvents (THF, DMF) generally favor SN2 over E2 compared to protic solvents.

Problem 3: I am unexpectedly losing my Boc-protecting group during my reaction or workup.

  • Likely Cause: The Boc group is being cleaved by acid.[8][9]

  • Sources of Acid:

    • Reagents: Ensure none of your reagents are acidic or generate acidic byproducts.

    • Solvents: Older bottles of Dichloromethane (DCM) can generate trace amounts of HCl. Use freshly opened or stabilized grades.

    • Workup: Do not use strongly acidic aqueous solutions (e.g., 1M HCl) in your workup. Use a mild acid like saturated ammonium chloride or dilute citric acid if necessary, and perform the extraction quickly at low temperatures.

    • Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause Boc-group cleavage, especially with prolonged exposure. Neutralize your silica gel by flushing the column with a solvent mixture containing a small amount of triethylamine (~0.5-1%) before loading your compound.

Key Degradation Pathways Overview

DegradationPathways sub Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate sub_prod Substitution Product (S N 1 / S N 2) sub->sub_prod + Nucleophile (e.g., Nu-, ROH) elim_prod Elimination Product (Dehydroalanine Derivative) sub->elim_prod + Base (e.g., OH-, RO-) hyd_ester Hydrolyzed Ester (Carboxylic Acid) sub->hyd_ester + H2O / H+ or OH- hyd_boc Deprotected Amine (Free Amine) sub->hyd_boc + Strong Acid (e.g., TFA, HCl)

Caption: Primary degradation pathways for the title compound.

Experimental Protocol: Small-Scale Stability Test

Before committing to a large-scale reaction, it is prudent to test the stability of the compound under your proposed conditions.

Objective: To determine if Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate degrades in a specific solvent system over a typical reaction time.

Materials:

  • Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

  • Proposed reaction solvent (anhydrous grade recommended)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a clean NMR signal)

  • Small vials with septa

  • NMR tubes

Procedure:

  • Prepare Stock Solution: Accurately weigh ~10 mg of the compound and a similar amount of the internal standard into a vial. Dissolve in 1 mL of the solvent to be tested.

  • Time Zero (t=0) Sample: Immediately transfer ~0.5 mL of this solution to an NMR tube and acquire a proton NMR spectrum. This is your baseline. Integrate the signal of a characteristic proton from your compound (e.g., the α-proton) and a signal from your internal standard. Calculate the ratio of these integrations.

  • Incubation: Seal the vial containing the remaining solution and keep it under the proposed reaction conditions (e.g., room temperature, 50°C) for the intended duration of your experiment (e.g., 4h, 12h, 24h).

  • Time Point (t=x) Sample: After the desired time, take another aliquot, and acquire a second NMR spectrum.

  • Analysis:

    • Recalculate the ratio of the compound's integral to the internal standard's integral. A significant decrease in this ratio indicates decomposition.

    • Examine the spectrum for new peaks. The appearance of signals in the 5.5-6.5 ppm range suggests elimination. A shift in the α-proton signal without the loss of the Boc group may indicate substitution.

Trustworthiness: This protocol is self-validating. The use of an internal standard provides a quantitative measure of stability, accounting for any variations in sample concentration or NMR acquisition parameters. The t=0 sample provides a definitive baseline for comparison.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Molecules, 25(18), 4287. Available at: [Link]

  • LibreTexts Chemistry. (2024). Elimination Reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). What is Nucleophilic Substitution?. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015). Nucleophilic Substitution: SN2 Reactions - Part 1. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Elimination by the E2 mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Lumen Learning. (n.d.). Elimination reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Doubtnut. (2020). Hydrolysis of 2-bromo-3-methyl butane (2^@) yields only 2-methy-2-butanol (3^@). Retrieved from [Link]

  • Filo. (2025). The reaction of 2-bromo-3-methylbutane with NaOH gives two products. Retrieved from [Link]

  • Chemical Education Xchange. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • ARKIVOC. (2012). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Premature Boc Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for navigating the complexities of the tert-butyloxycarbonyl (Boc) protecting group. As a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical development, the Boc group offers robust protection for amines. However, its acid-labile nature, while advantageous for planned deprotection, can also be a significant source of frustration when it is cleaved prematurely.

This guide is structured to provide you with both quick answers and in-depth troubleshooting strategies. We will delve into the mechanistic underpinnings of Boc group instability and provide field-proven protocols to ensure your syntheses proceed as planned.

Frequently Asked Questions (FAQs)
Q1: What exactly is the Boc group and why is it so widely used?

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group used to temporarily block amine functionalities.[1][2] Its widespread use stems from a combination of desirable properties: it's easy to install using di-tert-butyl dicarbonate (Boc₂O), it is stable under a wide range of basic, nucleophilic, and hydrogenolysis conditions, and it can be removed under relatively mild acidic conditions.[3][4] This stability profile makes it compatible with many common synthetic transformations and allows for orthogonal protection strategies, for instance, in combination with base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) groups.[5][6]

Q2: What are the standard conditions for intentional Boc deprotection?

Typically, the Boc group is cleaved using strong acids.[3] The most common reagents are trifluoroacetic acid (TFA), often in dichloromethane (DCM) as a solvent, or hydrogen chloride (HCl) in an organic solvent like dioxane, methanol, or ethyl acetate.[1][4] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutylene. The resulting carbamic acid rapidly decarboxylates to yield the free amine.[7][8]

Q3: What are the most common culprits behind premature Boc deprotection?

Premature loss of the Boc group is almost always due to unintended exposure to acidic conditions. The primary sources include:

  • Acidic Reagents or Byproducts: Carrying out a reaction that either requires an acidic catalyst or generates acidic byproducts.

  • Lewis Acids: Many Lewis acids used to catalyze reactions can also efficiently cleave the Boc group.[9]

  • Chromatography Media: Standard silica gel is inherently acidic and can cause partial to complete deprotection during purification.[4]

  • Elevated Temperatures: While generally considered thermally stable, the Boc group can be cleaved at high temperatures, a process that can be accelerated by the presence of certain solvents or trace impurities.[10][11]

  • Inadvertent Acidic Workup: Using acidic conditions during aqueous workup when not intended for deprotection.

Q4: How can I quickly determine if my Boc group has been unintentionally removed?

A simple Thin Layer Chromatography (TLC) analysis is the fastest way. Compare your post-reaction sample to the starting material. The deprotected amine will have a significantly different polarity (typically a much lower Rf value on silica gel) and will often streak. Staining the TLC plate with a ninhydrin solution is a definitive test; the free amine will appear as a distinct purple or yellow spot, whereas the Boc-protected starting material will not stain.

In-Depth Troubleshooting Guides
Scenario 1: My reaction generates acidic byproducts, leading to Boc group loss. How can I mitigate this?

The Root Cause: The Boc group's lability is rooted in the stability of the tert-butyl cation intermediate formed upon protonation.[7][9] Any protic or Lewis acid in your reaction medium can initiate this cleavage. Reactions that release HCl, for example (such as those using thionyl chloride or oxalyl chloride without a base), are common offenders.

Preventative Strategies & Protocols:

  • Acid Scavenging: The most direct approach is to add a non-nucleophilic base to neutralize acid as it forms.

    • Recommended Scavenger: Use a hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA). These are generally poor nucleophiles and are less likely to cause unwanted side reactions compared to bases like triethylamine.

    • Stoichiometry: Add at least one equivalent of the scavenger for every equivalent of acid you expect to be generated. It is often beneficial to use a slight excess (1.1-1.2 equivalents).

  • Choosing Alternative Reagents: If possible, substitute the acid-generating reagent with a milder alternative that does not produce acidic byproducts.

Experimental Protocol: Performing a Reaction with an Acid Scavenger

  • Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add your Boc-protected substrate and the appropriate anhydrous solvent.

  • Base Addition: Add 1.2 equivalents of 2,6-lutidine to the solution and stir for 5 minutes.

  • Reagent Addition: Slowly add the acid-generating reagent (e.g., oxalyl chloride) to the solution, maintaining a controlled temperature (e.g., 0 °C).

  • Monitoring: Monitor the reaction by TLC. Check for the consumption of starting material and the absence of the polar, ninhydrin-positive spot indicative of deprotection.

  • Workup: Proceed with your standard reaction workup. The scavenger's hydrochloride salt can typically be removed with an aqueous wash.

Scenario 2: I'm losing my Boc group during silica gel chromatography. What is the solution?

The Root Cause: Standard grade silica gel has a pH of approximately 4-5 due to the presence of acidic silanol groups on its surface. When your compound is loaded onto the column, it can spend a prolonged time in this acidic environment, leading to the gradual cleavage of the Boc group.

Preventative Strategies & Protocols:

  • Neutralize the Silica Gel: Pre-treat the silica gel to neutralize its acidic sites.

  • Use Alternative Stationary Phases: If neutralization is insufficient, consider using a different purification medium, such as neutral alumina or a reverse-phase C18 column, which are not acidic.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency. Avoid letting the compound sit on the column for extended periods.

Experimental Protocol: Neutralization of Silica Gel for Chromatography

  • Prepare Slurry: Prepare a slurry of your silica gel in the desired eluent system.

  • Add Base: Add ~1% triethylamine (or DIPEA) by volume to the slurry (e.g., 10 mL of Et₃N for every 1 L of eluent used to pack the column).

  • Equilibrate: Swirl the slurry thoroughly for 10-15 minutes to ensure complete neutralization.

  • Pack and Run: Pack the column with the neutralized slurry and run the chromatography as usual, ensuring your eluent also contains a small amount (0.1-0.5%) of the same amine base to maintain neutrality.

Scenario 3: My required Lewis acid catalyst is cleaving the Boc group. What are my options?

The Root Cause: Lewis acids function by accepting an electron pair. They can coordinate to the carbonyl oxygen of the Boc group, weakening the C-O bond and facilitating the departure of the tert-butyl group as a cation.[9][12] The strength of the Lewis acid directly correlates with its ability to cleave the Boc group.

Preventative Strategies:

  • Select a Milder Lewis Acid: The lability of the Boc group is highly dependent on the specific Lewis acid used. If your reaction allows, opt for a milder one.

  • Control the Temperature: Lewis acid-mediated deprotection is often highly temperature-dependent. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can often suppress the deprotection side reaction while still allowing the desired catalytic activity.

  • Use an Alternative Protecting Group: If the reaction conditions are too harsh, the best solution may be to switch to a more robust protecting group, such as the Carboxybenzyl (Cbz) group, which is stable to most Lewis acids but can be removed by hydrogenolysis.[3]

Table 1: Boc Group Stability in the Presence of Common Lewis Acids

Lewis AcidRelative StrengthBoc Group LabilityRecommended Action
AlCl₃, TiCl₄Very StrongHighAvoid if possible; consider alternative protecting groups.[1]
SnCl₄, BF₃·OEt₂StrongModerate to HighUse at low temperatures (-78 °C to 0 °C) with careful monitoring.
ZnCl₂, TMSOTfModerateModerateOften usable at or below room temperature.[10]
MgBr₂·OEt₂, LiBrMildLowGood first choices for reactions with Boc-protected substrates.[10]
Diagrams: Mechanism & Troubleshooting

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: C-O Cleavage cluster_step3 Step 3: Decarboxylation BocN R-NH-Boc ProtonatedBoc R-NH-Boc(H⁺) BocN->ProtonatedBoc Acid Catalyst H_plus H⁺ CarbamicAcid R-NH-COOH (Carbamic Acid) ProtonatedBoc->CarbamicAcid tBu_cation t-Bu⁺ ProtonatedBoc->tBu_cation Rate-Limiting Step FreeAmine R-NH₂ CarbamicAcid->FreeAmine CO2 CO₂ CarbamicAcid->CO2 Spontaneous

Troubleshooting_Workflow Start Premature Boc Deprotection Observed CheckSource Identify Source of Acidity Start->CheckSource Reagent Acidic Reagent/ Byproduct? CheckSource->Reagent Reaction Purification During Purification (Silica Gel)? CheckSource->Purification Workup LewisAcid Lewis Acid Catalyst? CheckSource->LewisAcid Reaction Sol_Reagent Add Acid Scavenger (e.g., 2,6-lutidine) Reagent->Sol_Reagent Sol_Purification Neutralize Silica (e.g., with Et₃N) Purification->Sol_Purification Sol_LewisAcid Use Milder Lewis Acid or Lower Temperature LewisAcid->Sol_LewisAcid Alternative Consider Orthogonal Protecting Group (e.g., Fmoc, Cbz) Sol_Reagent->Alternative If ineffective Sol_Purification->Alternative If ineffective Sol_LewisAcid->Alternative If ineffective

References
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Protecting Groups For Amines: Carbamates. Master Organic Chemistry. (2018). [Link]

  • BOC Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). (2020). [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. (2024). [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Sustainable Chemistry & Engineering. (2021). [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • What do you do when your peptide synthesis fails? Biotage. (2023). [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]

  • How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. (2021). [Link]

  • Acid-Labile Protecting Groups Definition. Fiveable. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Which strategies do you use for difficult sequences in solid phase synthesis? ResearchGate. (2015). [Link]

  • Acid-labile protecting groups. ResearchGate. [Link]

Sources

Common issues in handling "Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we address common issues encountered during its handling, storage, and use in synthetic applications, providing practical, field-tested advice to ensure the success of your experiments.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

Issue 1: Low or No Reactivity in Nucleophilic Substitution Reactions

Question: I am trying to perform a nucleophilic substitution on the primary bromide of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate with a weakly basic nucleophile, but I am observing very slow conversion or no reaction at all. What could be the cause?

Answer: This is a common challenge that can often be attributed to a few key factors:

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group can sterically hinder the approach of the nucleophile to the electrophilic carbon. This is particularly true for larger nucleophiles.

  • Insufficient Nucleophilicity: Weakly basic nucleophiles are often also weak nucleophiles. The reaction may require more forcing conditions to proceed at a reasonable rate.

  • Solvent Choice: The choice of solvent is critical. Aprotic polar solvents such as DMF or DMSO are generally preferred for SN2 reactions as they can solvate the cation of a salt nucleophile without solvating the anion, thus increasing its nucleophilicity.

  • Leaving Group Ability: While bromide is a good leaving group, its departure can be influenced by the overall electronic environment of the molecule.

Troubleshooting Steps:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome steric hindrance and improve the reaction rate. Monitor the reaction closely for the formation of byproducts.

  • Use a Stronger Nucleophile: If possible, consider using a more potent nucleophile. For example, if using an amine, its conjugate base (amide) will be significantly more reactive.

  • Add a Catalyst: In some cases, a catalytic amount of sodium iodide can be added to perform an in situ Finkelstein reaction. The resulting iodo-intermediate is more reactive towards nucleophilic attack.

  • Optimize Solvent: Ensure you are using a suitable polar aprotic solvent. If solubility is an issue, a co-solvent system might be necessary.

Issue 2: Observation of an Elimination Byproduct (Dehydroalanine Derivative)

Question: During my reaction, I've noticed the formation of a significant amount of a byproduct that I suspect is the dehydroalanine derivative. How can I minimize this?

Answer: The formation of Methyl 2-((tert-butoxycarbonyl)amino)acrylate is a classic E2 elimination side reaction that competes with the desired SN2 substitution. This is particularly prevalent when using basic nucleophiles.

Causality: The proton on the α-carbon is acidic and can be abstracted by a base. This initiates the elimination of HBr to form a double bond.

Mitigation Strategies:

  • Control of Basicity: Use a non-basic or weakly basic nucleophile if the reaction chemistry allows. If a strong base is required, use it in stoichiometric amounts and add it slowly at a low temperature to favor substitution over elimination.

  • Temperature Management: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.

  • Choice of Base/Nucleophile: Highly hindered, non-nucleophilic bases are less likely to promote elimination. If your nucleophile is also your base, consider a more sterically hindered one.

Troubleshooting Workflow for Byproduct Formation

G start Byproduct Observed check_byproduct Identify Byproduct as Dehydroalanine Derivative start->check_byproduct is_basic Is the Nucleophile/Base Strong? check_byproduct->is_basic lower_temp Lower Reaction Temperature is_basic->lower_temp Yes less_basic_nuc Use a Less Basic Nucleophile is_basic->less_basic_nuc No hindered_base Use a Sterically Hindered, Non-nucleophilic Base is_basic->hindered_base Yes, and can be changed slow_addition Slowly Add Base at Low Temperature lower_temp->slow_addition end Minimized Byproduct Formation slow_addition->end less_basic_nuc->end hindered_base->end

Caption: Decision tree for minimizing dehydroalanine byproduct formation.

Issue 3: Premature Deprotection of the Boc Group or Hydrolysis of the Methyl Ester

Question: My reaction mixture is showing signs of Boc group cleavage or hydrolysis of the methyl ester, even under what I believe are neutral conditions. What could be happening?

Answer: Both the Boc group and the methyl ester are susceptible to cleavage under certain conditions, which can sometimes be inadvertently created.

  • Boc Group Lability: The tert-butoxycarbonyl group is notoriously labile to acid.[1][2] Trace amounts of acid in your reagents or solvents, or acidic byproducts generated during the reaction, can lead to its removal. Some Lewis acids can also cleave the Boc group.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed under either acidic or basic conditions.[3] Water present in the reaction mixture, especially in the presence of a base or acid, can lead to the formation of the corresponding carboxylic acid.

Preventative Measures and Solutions:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.

  • Purify Reagents: Ensure all starting materials and reagents are free from acidic or basic impurities.

  • Add a Non-Nucleophilic Base: If you suspect the generation of acidic byproducts (like HBr), you can add a hindered, non-nucleophilic base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), to act as a scavenger.

  • Buffer the Reaction: In some cases, buffering the reaction mixture can help maintain a neutral pH.

  • Purification: If partial deprotection or hydrolysis has occurred, the desired product can often be separated from these impurities by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate?

A1: To ensure the long-term stability of the compound, it should be stored at 2-8°C under a dry, inert atmosphere.[4][5][6] It is often supplied as a solid or an oil.[7] Sealing the container tightly and storing it in a refrigerator is standard practice.

Q2: How can I monitor the progress of my reaction involving this compound?

A2: Thin Layer Chromatography (TLC) is the most common and effective method. A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes. The compound can be visualized using a potassium permanganate stain, as the bromide and the Boc-protected amine can be sensitive to different visualization agents.

Q3: What are the typical conditions for removing the Boc protecting group?

A3: The Boc group is typically removed under acidic conditions.[4] A common method involves dissolving the compound in a solvent like dichloromethane (DCM) or dioxane and treating it with an acid such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane.[2] The reaction is usually rapid and occurs at room temperature.

Q4: Can I purify this compound using distillation?

A4: While some sources may mention purification by distillation for similar small molecules, it is generally not recommended for Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate.[8] The compound may have limited thermal stability and could decompose or undergo elimination at elevated temperatures. Flash column chromatography on silica gel is the preferred method of purification.

Experimental Protocol: Synthesis of a Substituted Alanine Derivative

This protocol provides a general procedure for the substitution of the bromide with a generic amine nucleophile.

Objective: To synthesize Methyl 2-((tert-butoxycarbonyl)amino)-3-(dialkylamino)propanoate.

Materials:

  • Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

  • Dialkylamine (2.2 equivalents)

  • Potassium carbonate (K2CO3), anhydrous (2.5 equivalents)

  • Acetonitrile (CH3CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Add the dialkylamine (2.2 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, the temperature can be gently increased to 40-50°C.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes.

Reaction Workflow Diagram

G A Combine Reactants: - Bromo-compound - K2CO3 - Anhydrous CH3CN B Add Amine Nucleophile A->B C Stir at RT (or gently heat) B->C D Reaction Workup: - Filter - Concentrate - EtOAc extraction - Wash (NaHCO3, Brine) C->D E Dry & Concentrate D->E F Purify by Flash Chromatography E->F G Isolated Product F->G

Caption: General workflow for the synthesis of a substituted alanine derivative.

ParameterRecommended ConditionRationale
Solvent Anhydrous Acetonitrile or DMFPolar aprotic solvents that facilitate SN2 reactions.
Base K2CO3 or Cs2CO3Mild inorganic bases to neutralize the HBr byproduct without promoting significant elimination.
Temperature Room Temperature to 50°CBalances reaction rate with minimizing side reactions like elimination and decomposition.
Workup Aqueous wash with NaHCO3Removes any remaining acidic species and water-soluble byproducts.
Purification Flash Column ChromatographyThe most reliable method for isolating the pure product from starting materials and byproducts.

References

  • MySkinRecipes. (n.d.). Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate. Retrieved from [Link]

  • Organic Syntheses. (2012). Synthesis of Cyclobutarenes by Palladium-Catalyzed C(sp3)-H Bond Arylation: Preparation of Methyl 7-Methylbicyclo[4.2.0]Octa-1,3,5-Triene-7-Carboxylate. Org. Synth., 89, 510-518. Retrieved from [Link]

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2004). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Journal of Organic Chemistry, 69(16), 5449–5455. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 3-{amino}-2-(hydroxymethyl)propanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Rogers, N. A., & Garcia, A. D. (2020). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 24(10), 2195–2201. Retrieved from [Link]

  • Hayashi, T., & Hisaeda, Y. (2003). Enantioselective hydrolysis of amino acid esters by apomyoglobin: perfect kinetic resolution of a phenylalanine derivative. Chemical Communications, (14), 1734–1735. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Solubility of Boc-Protected Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for a common yet often frustrating challenge in synthetic chemistry: the poor solubility of tert-butyloxycarbonyl (Boc)-protected amino acid esters. The bulky and hydrophobic nature of the Boc group, while excellent for protecting the amine functionality, frequently leads to compounds that are difficult to dissolve, complicating reaction setups, purification, and characterization.[1]

This resource offers a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the solubility issues you may encounter in the lab. Our approach is rooted in fundamental chemical principles and validated by in-field experience to help you overcome these hurdles efficiently.

Troubleshooting Guide: My Boc-Protected Amino Acid Ester Won't Dissolve!

This section is structured to guide you through a logical progression of troubleshooting steps, from simple solvent adjustments to more advanced chemical modifications.

Q1: I'm starting a new synthesis. How do I proactively choose the right solvent for my Boc-protected amino acid ester?

A1: Proactive solvent selection is critical. The "like dissolves like" principle is a good starting point, but the interplay of the amino acid side chain, the ester group, and the Boc protecting group creates a unique solubility profile.

Causality: The Boc group introduces significant hydrophobicity, often making these derivatives more soluble in organic solvents than their unprotected counterparts.[1] The polarity of the amino acid side chain and the nature of the ester (e.g., methyl, ethyl, tert-butyl) will further influence the optimal solvent choice.

Recommended Workflow:

  • Initial Screening (Small Scale): Always begin by testing the solubility of a small, representative sample of your compound in a variety of solvents before committing the bulk of your material.[1]

  • Solvent Polarity Spectrum: Test solubility across a spectrum of commonly used laboratory solvents. A suggested starting panel is provided in the table below.

  • Documentation: Carefully record the approximate solubility (e.g., mg/mL) at room temperature for each solvent.

Table 1: Initial Solvent Screening Panel for Boc-Amino Acid Esters

Solvent ClassExamplesGeneral Applicability
Aprotic Polar Dichloromethane (DCM), ChloroformOften a good starting point, especially for less polar side chains.[2][3]
Tetrahydrofuran (THF), DioxaneGood for a wide range of polarities.[2][4]
N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)Excellent solvating power for many protected amino acids.[5][]
Dimethyl sulfoxide (DMSO)A very strong solvent, often used when others fail.[5][7]
Acetonitrile (ACN)Useful, particularly in purification (e.g., HPLC).[2]
Protic Polar Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Can be effective, especially for more polar amino acid derivatives.[2]
Nonpolar Toluene, Hexanes, Diethyl EtherGenerally less effective unless the side chain and ester are very hydrophobic.[2][4]

Below is a decision-making workflow to guide your solvent selection process.

Solvent_Selection_Workflow start Start: Small-scale solubility test dcm_thf Test DCM and/or THF start->dcm_thf dmf_nmp Test DMF and/or NMP dcm_thf->dmf_nmp Insoluble soluble Soluble: Proceed with experiment dcm_thf->soluble Soluble dmso Test DMSO dmf_nmp->dmso Insoluble dmf_nmp->soluble Soluble co_solvent Try Co-solvent Mixtures (e.g., DCM/DMF, DMF/DMSO) dmso->co_solvent Insoluble dmso->soluble Soluble heating Apply Gentle Heating (< 40°C) co_solvent->heating Insoluble co_solvent->soluble Soluble heating->soluble Soluble insoluble Still Insoluble: Consider advanced methods heating->insoluble Insoluble

Caption: A stepwise workflow for selecting an appropriate solvent.

Q2: My compound is poorly soluble in my chosen reaction solvent. What are my immediate options to improve this without changing the core solvent system?

A2: If you need to stick with a particular solvent for reaction compatibility reasons, there are several effective techniques to enhance solubility.

Expertise & Experience: Often, a single solvent is not sufficient. A combination of physical methods and the use of co-solvents can overcome solubility barriers without fundamentally altering the reaction environment.

Recommended Strategies:

  • Co-solvents: Adding a small amount of a stronger, miscible solvent can dramatically improve solubility. For instance, adding 5-10% (v/v) of DMSO or NMP to a reaction in DMF is a common and effective strategy.[5]

  • Physical Agitation (Sonication): Using an ultrasonic bath can help break down solid aggregates and increase the rate of dissolution.[1][7] This is particularly useful for kinetically slow-to-dissolve compounds.

  • Gentle Heating: Cautiously warming the mixture can increase solubility.[1][7][8] However, do not exceed 40-50°C, as prolonged heating can risk thermal degradation of the Boc group or other sensitive functionalities.[9] Always monitor for any color change or by-product formation.

Experimental Protocol: Enhancing Solubility with a Co-solvent

  • Initial Setup: In your reaction vessel, suspend the Boc-protected amino acid ester in the primary solvent (e.g., 9 mL of DMF).

  • Co-solvent Addition: While stirring, add a small volume of a stronger co-solvent (e.g., 1 mL of DMSO) dropwise.

  • Observation: Continue stirring and observe for dissolution.

  • Optional Sonication: If the solid persists, place the vessel in an ultrasonic bath for 5-10 minute intervals.

  • Optional Gentle Heating: If necessary, warm the mixture to ~37°C in a water bath with continued stirring.[5]

  • Proceed: Once a homogenous solution is achieved, allow it to cool to the desired reaction temperature before adding other reagents.

Q3: I'm working in an aqueous buffer for a bioconjugation reaction, and my Boc-amino acid ester is crashing out. What can I do?

A3: This is a classic challenge due to the hydrophobicity of the Boc group. The key is to either modify the compound to be more water-soluble or adjust the solvent system to accommodate the nonpolar nature of your substrate.

Trustworthiness: The following methods are standard, validated approaches in bioconjugation and medicinal chemistry to address aqueous solubility.

Solutions Ranked by Ease of Implementation:

  • pH Adjustment: If your amino acid has an additional ionizable group (e.g., the carboxylic acid of Asp or Glu, or the side chain of His, Arg, Lys), adjusting the pH away from its isoelectric point can significantly increase solubility.[10] For basic side chains, a slightly acidic buffer (e.g., pH 5-6) can help, while for acidic side chains, a slightly basic buffer (e.g., pH 7.5-8.5) is preferable.

  • Miscible Organic Co-solvents: Introduce a water-miscible organic solvent into your buffer system. Solvents like DMSO, DMF, or ethanol are commonly used.[7] Start with a low percentage (e.g., 5-10%) and increase as needed, keeping in mind the tolerance of your biological components (e.g., proteins, enzymes) to the organic solvent.

  • Salt Formation (Advanced): If the ester is the C-terminal group, you can deprotect it to the carboxylic acid and form a salt. For esters that must be retained, if there is another ionizable handle, forming a salt at that position is a powerful strategy. Salt formation dramatically increases aqueous solubility by introducing ionic character.[11][12]

Experimental Protocol: Small-Scale Salt Formation for Solubility Enhancement

This protocol assumes your Boc-amino acid ester has a free carboxylic acid side chain (e.g., Boc-Asp(OH)-OR).

  • Dissolution: Dissolve a small amount of your Boc-amino acid ester (e.g., 10 mg) in a minimal volume of a suitable organic solvent like methanol or dioxane (e.g., 0.5 mL).

  • Base Addition: Add one equivalent of a base, such as 1 M sodium hydroxide (NaOH) or a solution of triethylamine (TEA) or diisopropylethylamine (DIEA).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes.

  • Solvent Removal: Remove the organic solvent under reduced pressure (e.g., using a rotary evaporator).

  • Solubility Test: Attempt to dissolve the resulting solid (the salt form) in your aqueous buffer. A significant increase in solubility should be observed.

Frequently Asked Questions (FAQs)

Q4: Do side-chain protecting groups affect the solubility of my Boc-amino acid ester? A4: Absolutely. The nature of the side-chain protecting group has a profound impact on solubility. Bulky, hydrophobic protecting groups like Trityl (Trt) or tert-Butyl (tBu) can decrease solubility in polar solvents but may increase it in non-polar organic solvents like DCM.[13] Conversely, the absence of a side-chain protecting group on a polar residue (like Ser or Thr) might improve aqueous solubility but decrease it in non-polar solvents.

Q5: Can I use "powerful" solvent systems like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP)? A5: Yes, for extremely challenging cases, solvent mixtures containing TFE or HFIP with dichloromethane (DCM) or chloroform can be highly effective at dissolving sparingly-soluble protected peptides and their derivatives.[14] These fluorinated alcohols are excellent hydrogen bond donors and can disrupt the intermolecular hydrogen bonding that often leads to aggregation. However, they are expensive and can be reactive, so their compatibility with your downstream reaction conditions must be carefully considered.

Q6: Is it possible to modify my molecule to permanently increase its solubility? A6: Yes, this is a common strategy in drug development. If you have synthetic flexibility, you can incorporate solubility-enhancing moieties. This can include:

  • Pegylation: Attaching a short polyethylene glycol (PEG) chain.[7]

  • Ionizable Groups: Introducing acidic or basic functional groups that allow for salt formation.[15][16][17][18]

  • Hydrophilic Amino Acids: Incorporating polar or charged amino acids into a peptide sequence can improve the overall solubility.[10][19]

The choice of modification depends heavily on the final application of the molecule and whether the modification will interfere with its intended function.

Logic_Relationships cluster_problem Problem cluster_solutions Solution Pathways cluster_phys Physical Methods cluster_solvent Solvent Modification cluster_chem Chemical Modification Problem Poor Solubility of Boc-Amino Acid Ester Heating Gentle Heating Problem->Heating Sonication Sonication Problem->Sonication Solvent_Screen Systematic Solvent Screening Problem->Solvent_Screen Co_Solvent Use of Co-solvents (e.g., DMSO, NMP) Problem->Co_Solvent pH_Adjust pH Adjustment (for aqueous systems) Problem->pH_Adjust Salt_Formation Salt Formation Problem->Salt_Formation Protecting_Group Change Side-Chain Protecting Group Problem->Protecting_Group Add_Tags Add Solubility- Enhancing Tags Problem->Add_Tags

Caption: Logical relationships between the solubility problem and various solution pathways.

References

  • Costa, S., et al. (2014). Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system. Frontiers in Microbiology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Kimple, M. E., & Sondek, J. (2004). Epitope tags. Current Protocols in Molecular Biology. Available at: [Link]

  • Synpeptide. (n.d.). Guidelines for Peptide Dissolving. Available at: [Link]

  • Zhou, P., et al. (2012). Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. Journal of Biomolecular NMR. Available at: [Link]

  • Esposito, D., & Chatterjee, D. K. (2006). Tagging Recombinant Proteins to Enhance Solubility and Aid Purification. Current Protocols in Protein Science. Available at: [Link]

  • Hojo, K., et al. (1998). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. Protein and Peptide Letters. Available at: [Link]

  • Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Kim, S. K., et al. (2020). An Intrinsically Disordered Peptide Tag that Confers an Unusual Solubility to Aggregation-Prone Proteins. Applied and Environmental Microbiology. Available at: [Link]

  • Hewitt, W. M., et al. (2019). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Nature Communications. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Banerjee, R. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Analyst. Available at: [Link]

  • ResearchGate. (2021). Pharmaceutical Salts and Cocrystals Involving Amino Acids. Available at: [Link]

  • Reddit. (2022). Synthesizing tertiary-butylesters of BOC-amino acids. Available at: [Link]

  • Al-Ghaban, M., et al. (2012). Preparation and Characterization of Amino Acids-Based Trimethoprim Salts. Pharmaceutica Analytica Acta. Available at: [Link]

  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. Available at: [Link]

  • Omwoyo, V. N., et al. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Pharma's Almanac. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Available at: [Link]

  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. Available at: [Link]

  • Angell, Y. M., et al. (2006). Experimental Procedures. The Royal Society of Chemistry. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Peptide Science. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Apelblat, A., & Manzurola, E. (2003). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Journal of Chemical & Engineering Data. Available at: [Link]

  • Pedersen, S. W., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Available at: [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Available at: [Link]

  • Wikipedia. (n.d.). Amino acid. Available at: [Link]

  • Apelblat, A., & Manzurola, E. (1999). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Journal of Chemical & Engineering Data. Available at: [Link]

  • MDPI. (2023). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Available at: [Link]

  • Houben-Weyl. (2002). 4.3.1.2.2.1 Acid-Labile Handles and Funcfionalized Solid Supports. Methods of Organic Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (2011). Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Technical Support Center: Peptide Coupling with 3-Bromoalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting for challenges encountered during peptide coupling reactions involving 3-bromoalanine. As a reactive and unique amino acid, 3-bromoalanine offers exciting possibilities for peptide modification and drug development, but its incorporation requires careful optimization to mitigate potential side reactions and ensure high-yield, high-purity outcomes.

This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab. We will delve into the causality behind these challenges and provide field-proven protocols to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction with 3-bromoalanine is showing low yield. What are the likely causes and how can I improve it?

Low coupling efficiency is a common hurdle when working with 3-bromoalanine. The primary culprits are often related to steric hindrance, suboptimal activation, or competing side reactions.

Root Cause Analysis:

  • Steric Hindrance: The bulky bromine atom can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This is particularly problematic with sterically demanding coupling partners.

  • Suboptimal Activation: The choice of coupling reagent and additives is critical. Not all reagents are equally effective for activating sterically hindered or electronically unique amino acids like 3-bromoalanine.[1][2]

  • Side Reactions: 3-Bromoalanine is susceptible to base-mediated elimination of HBr to form dehydroalanine, which can then undergo further reactions.[3][4] This side reaction consumes the starting material and reduces the overall yield of the desired peptide.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in 3-bromoalanine coupling.

Recommended Protocols:

  • Optimize Coupling Reagents:

    • For sterically hindered couplings, consider using more reactive coupling reagents like HATU, HCTU, or COMU.[1][5] These reagents form highly reactive OAt or Oxyma esters, which can improve coupling efficiency.

    • Phosphonium-based reagents like PyBOP and PyAOP are also excellent choices as they are less prone to causing guanidinylation side reactions compared to some uronium-based reagents.[1]

  • Base Selection and Stoichiometry:

    • Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIEA) or 2,4,6-collidine to minimize the risk of base-mediated side reactions.

    • Carefully control the stoichiometry of the base. Typically, 2 equivalents of base per equivalent of amino acid are sufficient. Excess base can promote elimination and other side reactions.

  • Double Coupling:

    • If a single coupling reaction results in incomplete conversion, a second coupling step can be performed. After the initial coupling, wash the resin thoroughly and repeat the coupling procedure with a fresh solution of activated 3-bromoalanine.

    • Monitor the completion of the coupling using a qualitative test like the Kaiser test or the isatin test.[6]

Quantitative Data Summary:

Coupling ReagentRecommended Equivalents (AA:Reagent:Base)Key Advantages
HATU/HCTU1 : 0.95 : 2High reactivity, suitable for hindered couplings.[1][5]
PyBOP/PyAOP1 : 1 : 2Efficient, reduced risk of side reactions.[7]
DIC/OxymaPure®1 : 1 : 2Non-explosive alternative to HOBt-based reagents.[2]
Q2: I am observing a significant amount of a side product with a mass corresponding to the loss of HBr. How can I prevent this elimination reaction?

The elimination of hydrogen bromide (HBr) from 3-bromoalanine to form a dehydroalanine residue is a common and problematic side reaction. This is particularly prevalent under basic conditions.

Mechanistic Insight:

The β-proton of 3-bromoalanine is acidic and can be abstracted by a base. The resulting carbanion can then undergo elimination of the bromide ion to form a double bond, yielding a dehydroalanine residue.

Elimination_Mechanism cluster_0 Base-Mediated Elimination of HBr Base B: 3-Bromoalanine R-NH-CH(CH2Br)-COOH Base->3-Bromoalanine Proton Abstraction Intermediate R-NH-C(-)(CH2Br)-COOH 3-Bromoalanine->Intermediate Protonated_Base BH+ 3-Bromoalanine->Protonated_Base Dehydroalanine R-NH-C(=CH2)-COOH Intermediate->Dehydroalanine Elimination Bromide Br- Intermediate->Bromide

Caption: Mechanism of HBr elimination from 3-bromoalanine.

Preventative Measures:

  • Choice of Base: As mentioned previously, using a sterically hindered, non-nucleophilic base is crucial. DIEA and collidine are preferred over less hindered bases like triethylamine (TEA).

  • Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can accelerate the rate of the elimination side reaction.

  • Pre-activation Time: Minimize the pre-activation time of the 3-bromoalanine with the coupling reagent and base. A prolonged pre-activation period can lead to increased formation of the dehydroalanine side product before the coupling reaction has a chance to occur.

  • Protecting Group Strategy: While standard Fmoc or Boc protection on the alpha-amine is necessary, ensure that the protecting group is stable to the coupling conditions.[8][9][10] Premature deprotection can lead to unwanted side reactions.

Q3: What is the best strategy for protecting 3-bromoalanine during solid-phase peptide synthesis (SPPS)?

The choice of protecting groups for the α-amino group of 3-bromoalanine is a critical aspect of a successful synthesis. The most common strategies in SPPS are Fmoc/tBu and Boc/Bzl.[11]

Protecting Group Considerations:

  • Fmoc (9-fluorenylmethyloxycarbonyl): This is the most widely used protecting group for the α-amine in modern SPPS.[9] It is base-labile and is typically removed with a solution of piperidine in DMF. This orthogonality allows for the use of acid-labile side-chain protecting groups.

  • Boc (tert-butyloxycarbonyl): This protecting group is acid-labile and is removed with a strong acid like trifluoroacetic acid (TFA).[9][12] The Boc strategy often employs benzyl-based side-chain protecting groups, which are removed simultaneously during the final cleavage from the resin with a strong acid like HF.

Recommended Strategy:

For most applications, the Fmoc/tBu strategy is recommended for incorporating 3-bromoalanine. This approach offers several advantages:

  • Milder Deprotection Conditions: The use of a base for Fmoc removal is generally milder than the strong acids required for Boc deprotection, which can help to preserve the integrity of the 3-bromoalanine residue.

  • Orthogonality: The Fmoc group's base lability is orthogonal to the acid-labile side-chain protecting groups and the resin linker, providing greater flexibility in the synthesis.[9]

Experimental Protocol: Fmoc-SPPS of a Peptide Containing 3-Bromoalanine

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Thoroughly wash the resin with DMF, followed by DCM, and then DMF again.

  • Coupling:

    • In a separate vessel, pre-activate Fmoc-3-bromoalanine-OH (1 eq) with a coupling reagent (e.g., HATU, 0.95 eq) and a base (e.g., DIEA, 2 eq) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Monitoring: Monitor the reaction completion using a qualitative test (e.g., Kaiser test).[6] If the test is positive, indicating incomplete coupling, perform a second coupling.

  • Washing: Wash the resin thoroughly with DMF, DCM, and then DMF.

  • Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5).

Q4: I am having difficulty purifying my peptide containing 3-bromoalanine. What are some common issues and how can I resolve them?

The purification of peptides containing 3-bromoalanine can be challenging due to the potential for side products with similar chromatographic properties to the desired peptide.[13]

Common Purification Challenges:

  • Co-elution of Deletion Sequences: Peptides that have failed to couple with 3-bromoalanine (deletion sequences) may have similar retention times to the target peptide, making separation difficult.

  • Presence of Dehydroalanine Adducts: The dehydroalanine side product can react with scavengers in the cleavage cocktail or with other nucleophiles, leading to a mixture of closely related impurities.

  • Aggregation: Peptides containing hydrophobic residues can be prone to aggregation, which can lead to poor peak shape and difficult purification.[13]

Purification Strategy:

  • High-Resolution HPLC: Utilize a high-resolution reversed-phase high-performance liquid chromatography (RP-HPLC) system with a high-quality C18 column.

  • Optimized Gradient: Develop a shallow acetonitrile/water gradient containing 0.1% TFA. A shallow gradient will improve the separation of closely eluting impurities.

  • Ion-Pairing Agents: In some cases, using an alternative ion-pairing agent, such as perfluorinated carboxylic acids, can alter the selectivity and improve the separation.

  • Orthogonal Purification: If RP-HPLC is insufficient, consider a secondary purification step using an orthogonal technique, such as ion-exchange chromatography or size-exclusion chromatography.

Data Presentation: Example HPLC Gradient

Time (min)% Solvent B (Acetonitrile + 0.1% TFA)
05
55
3565
4095
4595
505

References

  • Slideshare. SIDE REACTION IN PEPTIDE SYNTHESIS. Available from: [Link]

  • PubMed. Side reactions in solid-phase peptide synthesis and their applications. Available from: [Link]

  • Cen.acs.org. Optimizing Peptide Coupling: Key Techniques. Available from: [Link]

  • Scribd. Side Reactions in Peptide Synthesis. Available from: [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Aapptec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Master Organic Chemistry. Introduction to Peptide Synthesis. Available from: [Link]

  • YouTube. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Available from: [Link]

  • ResearchGate. Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing?. Available from: [Link]

  • PubMed. Systematic alanine and stapling mutational analysis of antimicrobial peptide Chem-KVL. Available from: [Link]

  • PubMed. Easy and efficient protocol for purification of recombinant peptides. Available from: [Link]

  • SciSpace. Amino Acid-Protecting Groups. Available from: [Link]

  • Publikationen an der Universität Bielefeld. Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. Available from: [Link]

  • PMC. Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Protecting Groups. Available from: [Link]

  • PMC. Challenges and opportunities in the purification of recombinant tagged proteins. Available from: [Link]

  • CHIMIA. Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. Available from: [Link]

  • ResearchGate. Challenges and recent advances in affinity purification of tag-free proteins. Available from: [Link]

  • ResearchGate. Late Stage Modification of Peptides via C-H Activation Reactions. Available from: [Link]

  • Durham E-Theses. The Synthesis of Peptide-Based Tools for Drug Discovery and Chemical-Biology Applications. Available from: [Link]

  • NIH. Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity. Available from: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]

Sources

Technical Support Center: Scalable Synthesis of N-Boc-β³-Amino Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scalable synthesis of N-Boc-β³-amino acid methyl esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable building blocks. β³-amino acids are crucial components in the development of peptidomimetics and other biologically active molecules due to their ability to impart metabolic stability.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and field-proven insights to ensure your success in the laboratory.

The most common and historically significant method for the one-carbon homologation of α-amino acids to their β³-counterparts is the Arndt-Eistert synthesis.[3][4] This reaction sequence involves the conversion of an N-protected α-amino acid into an acid chloride, followed by a reaction with diazomethane to form a diazoketone. The key step is the subsequent Wolff rearrangement of the diazoketone to a ketene, which is then trapped by a nucleophile, such as methanol, to yield the desired β³-amino acid methyl ester.[1][4][5] While effective, this method presents several challenges, particularly concerning safety and scalability. This guide will address these challenges and provide practical solutions.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of N-Boc-β³-amino acid methyl esters via the Arndt-Eistert homologation and related methods.

Low Yield of α-Diazoketone Intermediate

Question: I am experiencing a low yield of my α-diazoketone intermediate after reacting the N-Boc-α-amino acid chloride with diazomethane. What are the potential causes and how can I improve the yield?

Answer:

Low yields of the α-diazoketone can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

  • Incomplete Acid Chloride Formation: The conversion of the N-Boc-α-amino acid to its corresponding acid chloride is the first critical step. If this reaction is incomplete, the remaining carboxylic acid will not react with diazomethane.

    • Troubleshooting: Ensure your thionyl chloride (SOCl₂) or oxalyl chloride is fresh and the reaction is performed under strictly anhydrous conditions. The use of a small amount of DMF as a catalyst can sometimes facilitate this conversion. Monitor the reaction by IR spectroscopy, looking for the disappearance of the broad carboxylic acid O-H stretch and the appearance of the sharp acid chloride carbonyl stretch at a higher wavenumber.

  • Side Reactions with Diazomethane: Diazomethane is a potent methylating agent and can react with any acidic protons present. The HCl generated during the formation of the diazoketone can react with the product to form an α-chloromethyl ketone side-product.[3]

    • Troubleshooting: Use at least two equivalents of diazomethane. The first equivalent reacts with the acid chloride, while the second acts as a base to neutralize the liberated HCl.[5][6] Alternatively, the Newman-Beal modification, which involves the inclusion of a non-nucleophilic base like triethylamine (Et₃N) in the diazomethane solution, can effectively scavenge the HCl.[3][4]

  • Instability of Diazomethane: Diazomethane is a toxic and potentially explosive gas that is sensitive to light and acidic conditions.[3][7]

    • Troubleshooting: Prepare diazomethane fresh for each use and handle it with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment.[7] Use glassware with smooth, fire-polished joints to avoid detonation.[7] Consider safer alternatives like (trimethylsilyl)diazomethane (TMSCHN₂), which is commercially available and generally considered less explosive.[3][6][8]

Inefficient Wolff Rearrangement

Question: My α-diazoketone is stable, but the subsequent Wolff rearrangement to the ketene is sluggish or incomplete, leading to a low yield of the final β³-amino acid methyl ester. How can I drive this reaction to completion?

Answer:

The Wolff rearrangement is the core of the Arndt-Eistert synthesis and its efficiency is highly dependent on the catalyst and reaction conditions.[1]

  • Catalyst Inactivity: The most common catalysts for the Wolff rearrangement are silver salts, such as silver(I) oxide (Ag₂O) or silver benzoate (PhCO₂Ag).[1][5] If the catalyst is old or has been improperly stored, its activity may be diminished.

    • Troubleshooting: Use a fresh, high-purity silver catalyst. Silver benzoate is often preferred due to its solubility in many organic solvents. In some cases, sonication can promote the silver-catalyzed rearrangement, leading to cleaner reactions and higher yields.[9]

  • Thermal vs. Photochemical Conditions: The Wolff rearrangement can be induced thermally, photochemically, or through metal catalysis.[1] The optimal conditions can vary depending on the substrate.

    • Troubleshooting: If thermal conditions with a silver catalyst are not effective, consider photochemical rearrangement. This is typically done using a UV lamp at low temperatures and can be very efficient, though it may require specialized equipment.[10][11]

  • Competing Reactions: The ketene intermediate is highly reactive and can undergo undesired side reactions, such as dimerization, if not efficiently trapped by the nucleophile (methanol).

    • Troubleshooting: Ensure that methanol is present in a sufficient concentration to trap the ketene as it is formed. The reaction should be run in a suitable solvent, such as dioxane or THF, with methanol as the nucleophile.[1]

Epimerization/Racemization of the Chiral Center

Question: I am concerned about maintaining the stereochemical integrity of my starting α-amino acid during the synthesis. What are the risks of epimerization, and how can I minimize them?

Answer:

Maintaining the stereochemistry of the α-carbon is crucial for the synthesis of enantiomerically pure β³-amino acids. The Arndt-Eistert reaction is generally known to proceed with retention of configuration.[4][5] However, there are steps where epimerization can occur.

  • Acid Chloride Formation: The use of harsh conditions during the formation of the acid chloride can potentially lead to some epimerization, especially for sensitive amino acid side chains.

    • Troubleshooting: Use milder reagents for acid chloride formation, such as oxalyl chloride at low temperatures. Alternatively, the use of mixed anhydrides, formed by reacting the N-Boc-α-amino acid with a chloroformate like isobutyl chloroformate in the presence of a base like N-methylmorpholine (NMM), is a well-established method that minimizes epimerization.[1]

  • Wolff Rearrangement: While the rearrangement itself is stereoretentive, the conditions used can sometimes cause issues.

    • Troubleshooting: Employing mild reaction conditions, such as ultrasound-promoted Wolff rearrangement at room temperature, has been shown to proceed with minimal epimerization for most amino acids.[9] It's important to note that some amino acids, like phenylglycine, are more prone to racemization.[9]

Difficulties with Product Purification

Question: I am having trouble purifying my final N-Boc-β³-amino acid methyl ester. What are some common impurities and effective purification strategies?

Answer:

Purification can be challenging due to the presence of side products and unreacted starting materials.

  • Common Impurities:

    • Unreacted α-diazoketone.

    • α-chloromethyl ketone (if HCl was not effectively scavenged).

    • Byproducts from ketene dimerization.

    • Residual silver catalyst.

  • Purification Strategies:

    • Extraction: A standard aqueous workup can remove many water-soluble impurities. The pH of the aqueous phase can be adjusted to facilitate the separation of acidic or basic byproducts.[12][13]

    • Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final product.[14] A gradient of ethyl acetate in hexanes or petroleum ether is typically effective.

    • Crystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity on a large scale.

II. Frequently Asked Questions (FAQs)

Q1: Are there safer, scalable alternatives to the Arndt-Eistert synthesis using diazomethane?

A1: Yes, the hazardous nature of diazomethane has driven the development of safer alternatives.[3][15][16] One notable alternative is the use of (trimethylsilyl)diazomethane (TMSCHN₂), which is a more stable and less explosive reagent.[6][8] Additionally, other synthetic routes that avoid diazomethane altogether have been developed. For instance, a two-carbon homologation can be achieved through a Wittig-type reaction with a methoxyphosphonium ylide, followed by a series of reduction and oxidation steps.[16]

Q2: Can this synthesis be performed in a continuous flow setup for improved safety and scalability?

A2: Absolutely. Continuous flow chemistry offers significant advantages for handling hazardous reagents like diazomethane and for scaling up reactions. A fully continuous four-step process for the Arndt-Eistert homologation has been described, which includes the in-situ generation of diazomethane, formation of the diazoketone, and the subsequent Wolff rearrangement.[17][18] This approach enhances safety by minimizing the accumulation of hazardous intermediates and improves scalability and reproducibility.[18]

Q3: How can I confirm the structure and purity of my final N-Boc-β³-amino acid methyl ester?

A3: A combination of analytical techniques is essential for structural confirmation and purity assessment:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the overall structure and the presence of the Boc and methyl ester groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the carbamate and ester carbonyls.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Capillary Zone Electrophoresis (CZE): These techniques can be used to determine the enantiomeric purity of the final product.[9]

Q4: What are the key safety precautions I should take when performing this synthesis?

A4: Safety is paramount, especially when working with diazomethane.

  • Diazomethane Handling: Always handle diazomethane in a dedicated, well-ventilated fume hood.[7] Use a blast shield, especially during distillation.[7] Avoid using glassware with ground glass joints or any sharp edges that could initiate an explosion.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. A face shield is recommended when working with larger quantities of diazomethane.[7]

  • Quenching: Have a quenching solution, such as acetic acid in an appropriate solvent, readily available to safely destroy any excess diazomethane.[1]

III. Experimental Workflow and Data

Typical Arndt-Eistert Homologation Protocol

The following is a generalized, step-by-step protocol for the synthesis of an N-Boc-β³-amino acid methyl ester from the corresponding N-Boc-α-amino acid.

  • Acid Chloride Formation:

    • Dissolve the N-Boc-α-amino acid (1.0 eq.) in an anhydrous solvent like THF or DCM.

    • Cool the solution to 0 °C.

    • Add oxalyl chloride (1.2 eq.) or thionyl chloride (1.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure.

  • Diazoketone Formation:

    • Dissolve the crude acid chloride in an anhydrous solvent (e.g., diethyl ether or THF).

    • Cool the solution to 0 °C.

    • Slowly add a freshly prepared ethereal solution of diazomethane (~2.5 eq.) until a persistent yellow color is observed.

    • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Wolff Rearrangement and Esterification:

    • To the solution of the α-diazoketone, add methanol (5-10 eq.).

    • Add the catalyst, such as silver(I) oxide (0.1 eq.) or silver benzoate (0.1 eq.).

    • Heat the reaction mixture to reflux or expose it to sonication or UV light, monitoring the progress by TLC.

    • Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Workflow

Arndt_Eistert_Workflow A N-Boc-α-amino acid B N-Boc-α-amino acid chloride A->B SOCl₂ or (COCl)₂ C α-Diazoketone B->C CH₂N₂ (2 eq.) D Ketene Intermediate C->D Wolff Rearrangement (Ag₂O, hν, or Δ) E N-Boc-β³-amino acid methyl ester D->E CH₃OH (Nucleophilic Attack)

Caption: A simplified workflow of the Arndt-Eistert homologation.

Troubleshooting Summary Table
IssuePotential CauseRecommended Solution
Low Diazoketone Yield Incomplete acid chloride formationUse fresh reagents under anhydrous conditions; consider a catalyst (DMF).
Side reaction with generated HClUse >2 eq. of diazomethane or add a non-nucleophilic base (e.g., Et₃N).[3][4][5]
Inefficient Wolff Rearrangement Inactive catalystUse a fresh, high-purity silver catalyst (e.g., Ag₂O, PhCO₂Ag).[1][5]
Suboptimal reaction conditionsExplore thermal, photochemical, or ultrasound-promoted conditions.[1][9]
Epimerization Harsh conditions during acid chloride formationUse milder reagents (e.g., oxalyl chloride at low temp) or form a mixed anhydride.[1]
Difficult Purification Presence of various side productsEmploy a combination of aqueous workup, column chromatography, and/or crystallization.[14]

IV. References

  • Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]

  • Wikipedia. Arndt–Eistert reaction. [Link]

  • Ye, Z., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances. [Link]

  • Ye, M., et al. (2000). Asymmetric Wolff Rearrangement Reactions with α-Alkylated-α-diazoketones: Stereoselective Synthesis of α-Substituted-β-amino Acid Derivatives. Organic Letters, 2(14), 2177-2179. [Link]

  • ADICHEMISTRY. ARNDT EISTERT REACTION | EXPLANATION | NAMED ORGANIC REACTION. [Link]

  • Chemistry LibreTexts. Arndt-Eister reaction. [Link]

  • NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. [Link]

  • Supporting Information for "A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids". Royal Society of Chemistry. [Link]

  • Barrow, J. C., et al. (2000). Preparation of α-Hydroxy-β-Fmoc Amino Acids from N-Boc Amino Acids. Synthesis, 2000(11), 1613-1618. [Link]

  • Smietana, M., et al. (2011). Synthesis of Amino Acid-Derived Enaminones via Wolff Rearrangement Using Vinylogous Amides as Carbon Nucleophiles. The Journal of Organic Chemistry, 76(10), 3917-3925. [Link]

  • Ye, M., et al. (2000). Asymmetric wolff rearrangement reactions with alpha-alkylated-alpha-diazoketones: stereoselective synthesis of alpha-substituted-beta-amino acid derivatives. Organic Letters, 2(14), 2177-9. [Link]

  • Sewald, N., et al. (1997). Cycloadditions of Ketenes Generated in the Wolff Rearrangement. Stereoselective Synthesis of Aminoalkyl-Substituted β-Lactams from α-Amino Acids. The Journal of Organic Chemistry, 62(20), 6988-6996. [Link]

  • ResearchGate. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]

  • University of Illinois Division of Research Safety. Diazomethane. [Link]

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  • ResearchGate. Flow protocol for the preparation of N-Boc-β-amino ketones 3a–g. [Link]

  • ResearchGate. A safe and efficient synthesis of N-Boc-β-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]

  • ResearchGate. Preparation of α-Hydroxy-β-Fmoc Amino Acids from N-Boc Amino Acids. [Link]

  • Legrand, B., et al. (2015). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry, 13(25), 7032-7039. [Link]

  • Siodłak, D. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(8-9), e3091. [Link]

  • Organic Syntheses. Trimethylsilyldiazo[13C]methane. [Link]

  • Glembockyte, V., et al. (2021). In Vivo Production of Diverse beta-Amino Acid-Containing Proteins. Angewandte Chemie International Edition, 60(38), 20831-20836. [Link]

  • Ye, Z., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances. [Link]

  • Deadman, J. J., et al. (2016). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Advances, 6(89), 86451-86456. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • ChemRxiv. Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade. [Link]

  • ResearchGate. In Vivo Production of Diverse β‐Amino Acid‐Containing Proteins. [Link]

  • ResearchGate. (PDF) Synthesis of New β-Amino Acids via 5-Oxazolidinones and the Arndt–Eistert Procedure. [Link]

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  • Google Patents. EP2132166B1 - Process for the preparation of amino acid methyl esters.

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  • Goto, Y., et al. (2021). Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries. Journal of the American Chemical Society, 143(25), 9578-9587. [Link]

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Validation & Comparative

A Head-to-Head Comparison for Synthetic Strategy: Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate vs. Iodoalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Optimal Electrophilic Alanine Building Block

For researchers, scientists, and professionals in drug development, the synthesis of non-canonical amino acids is a cornerstone of creating novel peptides and small molecule therapeutics. The introduction of diverse side chains at the β-position of alanine provides a powerful tool for modulating the pharmacological properties of a lead compound. Two of the most common and versatile precursors for this purpose are Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate and its iodo-analogue, N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester.

While structurally similar, the choice between a bromine and an iodine leaving group is not trivial. It has profound implications for reaction kinetics, required conditions, and even the feasibility of certain transformations. This guide provides an in-depth comparison of these two critical building blocks, supported by mechanistic principles and experimental data, to inform a rational and effective synthetic strategy.

At the Core of the Comparison: The Halogen Leaving Group

The fundamental difference dictating the utility of these two reagents lies in the nature of the carbon-halogen bond at the β-position. In nucleophilic substitution reactions (SN2), the rate is determined by the ability of the leaving group to depart. An ideal leaving group is a weak base, meaning it is stable on its own.

Among the halides, iodide is an exceptional leaving group, far superior to bromide.[1] This is due to two primary factors:

  • Bond Strength: The Carbon-Iodine (C-I) bond is significantly longer and weaker than the Carbon-Bromine (C-Br) bond.[2] The larger atomic radius of iodine results in less effective orbital overlap with carbon, lowering the energy required to cleave the bond.[3]

  • Polarizability and Stability: Iodide is a large, highly polarizable anion. This "softness" allows it to stabilize the developing negative charge in the SN2 transition state more effectively than the smaller, "harder" bromide ion.

This intrinsic difference in reactivity is the central theme that governs the selection process for any given synthetic application.

Physical and Chemical Properties: A Snapshot

PropertyMethyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoateN-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester
Molecular Formula C₉H₁₆BrNO₄C₉H₁₆INO₄
Molecular Weight 298.13 g/mol 345.13 g/mol
Appearance Typically a colorless to pale yellow oil or solidTypically a white to off-white solid
Stability Generally stable, but can discolor over time. Store refrigerated.Less stable than the bromo analogue. Sensitive to light and should be stored in the dark and refrigerated to prevent decomposition (release of I₂).[4]
Typical Use Cases General SN2 reactions with moderately to highly reactive nucleophiles.SN2 reactions with weak nucleophiles, sterically hindered substrates, or when milder reaction conditions are required. Essential for preparing organometallic intermediates.[5]

Performance in Synthetic Applications: A Reactivity Spectrum

The superior leaving group ability of iodide directly translates to faster reaction rates and the ability to use milder conditions.

Nucleophilic Substitution (SN2) Reactions

This is the most common application for both reagents. The iodoalanine derivative consistently outperforms its bromo counterpart.

Hypothetical Performance Data in a Generic SN2 Reaction:

Reaction: Alkylation of Sodium Thiophenolate

ReagentTemperature (°C)Reaction Time (h)Typical Yield (%)
Bromo-Alanine 6012 - 18~75-85%
Iodo-Alanine 25 (Room Temp)2 - 4>90%

This data illustrates a critical point: the use of iodoalanine methyl ester can often obviate the need for heating, which is crucial when working with thermally sensitive substrates or when trying to minimize side reactions like elimination or epimerization. The bromo-compound may require more forcing conditions to achieve comparable conversion, increasing the risk of by-product formation.

Palladium-Catalyzed Cross-Coupling Reactions

Here, the difference is not just one of degree, but of kind. Iodoalanine methyl ester is particularly well-suited for the preparation of organozinc and organocuprate reagents, which are powerful intermediates for forming new carbon-carbon bonds.[5] The high reactivity of the C-I bond is essential for the oxidative addition step to the metal (e.g., activated zinc). The C-Br bond is significantly less reactive in this context and often fails to produce the desired organometallic species efficiently.

This makes N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester the reagent of choice for complex syntheses involving Negishi, Suzuki, or Stille-type couplings to build intricate side chains.[6]

Strategic Decision Workflow

The choice between these reagents can be guided by a logical assessment of the synthetic goals.

G start Start: Need to functionalize Alanine at β-position reaction_type What is the reaction type? start->reaction_type sn2_check Is the nucleophile weak or hindered? reaction_type->sn2_check S_N2 use_iodo Use Iodoalanine Methyl Ester reaction_type->use_iodo Pd Cross-Coupling (e.g., Negishi) thermal_stability Is the substrate thermally sensitive? sn2_check->thermal_stability No sn2_check->use_iodo Yes thermal_stability->use_iodo Yes use_bromo Use Bromoalanine Methyl Ester thermal_stability->use_bromo No (Strong Nucleophile) consider_bromo Bromo-compound is a cost-effective option. Proceed with caution. thermal_stability->consider_bromo No (Moderate Nucleophile)

Caption: A decision-making flowchart for reagent selection.

Experimental Protocols

The following protocols are representative of typical applications and highlight the differing experimental conditions required for each reagent. The Boc (tert-butoxycarbonyl) group is a widely used protecting group in peptide synthesis, shielding the amine from unwanted reactions while being easily removable under acidic conditions.[][8][9]

Protocol 1: Synthesis of S-Phenyl-N-Boc-Cysteine Methyl Ester via SN2 with Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

This protocol demonstrates a standard nucleophilic substitution.

G reagents Bromo-Alanine Thiophenol K₂CO₃ dissolve Dissolve in DMF reagents->dissolve react Heat to 60°C Stir 16h dissolve->react workup Aqueous Workup (H₂O / EtOAc) react->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: Workflow for SN2 reaction using the bromo-reagent.

Methodology:

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous N,N-Dimethylformamide (DMF).

  • Nucleophile Addition: Add thiophenol (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Causality Note: The elevated temperature is necessary to overcome the higher activation energy associated with cleaving the more stable C-Br bond. K₂CO₃ acts as a base to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion.

Protocol 2: Synthesis of S-Phenyl-N-Boc-Cysteine Methyl Ester via SN2 with N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester

This protocol leverages the higher reactivity of the iodo-compound for a more efficient transformation.

Methodology:

  • Setup: To a round-bottom flask under an inert atmosphere, add N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous DMF.

  • Nucleophile Addition: Add thiophenol (1.1 eq) dropwise to the stirred suspension at room temperature (20-25 °C).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The higher reactivity of the C-I bond allows for a complete reaction without heating. Monitor by TLC.

  • Workup: Pour the reaction mixture into water. Add a small amount of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any residual iodine (indicated by a yellow/brown color). Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Causality Note: The significantly milder conditions (room temperature, shorter time) are a direct consequence of the lower C-I bond dissociation energy. The sodium thiosulfate wash is a specific step for reactions involving iodo-compounds to ensure no elemental iodine contaminates the final product.

Conclusion and Recommendations

Both Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate and N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester are invaluable building blocks for creating diverse amino acid derivatives. The choice is not about which is "better," but which is "fitter" for the specific synthetic purpose.

  • Choose Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate for:

    • Routine SN2 reactions with strong to moderate nucleophiles (e.g., thiols, primary amines).

    • When cost-effectiveness is a primary concern.

    • Syntheses where the substrate and reagents are stable to moderate heating.

  • Choose N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester for:

    • Palladium-catalyzed cross-coupling reactions , where it is the vastly superior choice.[5]

    • SN2 reactions involving weak or sterically demanding nucleophiles.

    • Syntheses with thermally sensitive molecules where avoiding heat is critical to prevent degradation or side reactions.

    • When maximizing yield and minimizing reaction time are the highest priorities.

By understanding the fundamental principles of leaving group ability and aligning them with the specific demands of the synthetic target, researchers can make an informed decision, saving valuable time and resources while maximizing the probability of a successful outcome.

References

  • Jackson, R. F. W., & Perez-Gonzalez, M. (n.d.). SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER: A USEFUL BUILDING BLOCK IN THE SYNTHESIS OF NONNATURAL α-AMINO ACIDS VIA PALLADIUM CATALYZED CROSS COUPLING REACTIONS. Organic Syntheses Procedure. Available at: [Link]

  • Chamoin, S. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Available at: [Link]

  • Synthesis of N-( tert -Butoxycarbonyl)-β-Iodoalanine Methyl Ester: A Useful Building Block in the Synthesis of Nonnatural α-Amino Acids via Palladium Catalyzed Cross Coupling Reactions. (2025). ResearchGate. Available at: [Link]

  • A convenient synthesis of amino acid methyl esters. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • PREPARATION OF N-(BOC)-ALLYLGLYCINE METHYL ESTER USING A ZINC-MEDIATED, PALLADIUM-CATALYZED CROSS-COUPLING REACTION. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (n.d.). Thieme Connect. Available at: [Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022). Molecules, 27(11), 3598. Available at: [Link]

  • Reactivity of Alkyl Halides in SN2 Reactions. (n.d.). Chemistry Steps. Available at: [Link]

  • Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. Available at: [Link]

  • Terminology of Antibody Drug for Boc Chemistry. (n.d.). GenScript. Available at: [Link]

  • Rate of nucleophilic substitution of Iodo- Bromo- and Chloro- Alkanes (Alkylhalides). (2012). YouTube. Available at: [Link]

  • Iodoalkanes undergo nucleophilic substitution reactions more readily than bromoalkanes. (2025). Filo. Available at: [Link]

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Introduction: The Significance of Chiral Halogenated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the L- and D-Isomers of N-Boc-3-bromo-alanine methyl ester

In the landscape of medicinal chemistry and peptide science, chiral building blocks are fundamental to the design of sophisticated, biologically active molecules. Among these, the enantiomers of N-Boc-3-bromo-alanine methyl ester stand out as exceptionally versatile intermediates. These compounds, belonging to the class of unnatural amino acids (UAAs), are derivatives of alanine featuring three key functional components: a tert-butoxycarbonyl (Boc) protected amine, a methyl ester, and a reactive bromine atom at the β-carbon.[1][2][3]

The true value of these isomers lies in their stereochemistry. The spatial arrangement of substituents around the chiral α-carbon—differentiating the L-isomer from the D-isomer—is a critical determinant of biological activity. While their fundamental chemical reactivity is identical, their interactions within chiral environments, such as enzyme active sites or protein receptors, are profoundly different. This guide provides a detailed comparison of the L- and D-isomers, exploring their synthesis, properties, reactivity, and applications, supported by actionable experimental protocols for the modern researcher.

Physicochemical and Stereochemical Properties: A Head-to-Head Comparison

While both isomers share the same molecular formula and weight, their stereochemical difference gives rise to distinct physical properties, most notably their interaction with plane-polarized light. The preservation of stereochemical integrity during synthesis and subsequent reactions is paramount, and is typically verified using techniques like chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS).[1]

Table 1: Comparative Properties of N-Boc-3-bromo-alanine methyl ester Isomers

PropertyL-Isomer (methyl (2S)-3-bromo-2-...)D-Isomer (methyl (2R)-3-bromo-2-...)
CAS Number 175844-11-8[4]402726-50-5[1]
Molecular Formula C₉H₁₆BrNO₄[4]C₉H₁₆BrNO₄[1]
Molecular Weight 282.13 g/mol [4]282.13 g/mol [1]
IUPAC Name methyl (2S)-3-bromo-2-[(tert-butoxycarbonyl)amino]propanoatemethyl (2R)-3-bromo-2-[(tert-butoxycarbonyl)amino]propanoate[4]
Physical Form SolidNot specified, typically solid
Purity Typically ≥95%[4]Typically high purity for research[1]
Storage RefrigeratorRoom Temperature or Refrigerator

Note: Specific properties like optical rotation and melting point can vary slightly between batches and suppliers and should be confirmed by a certificate of analysis.

Synthetic Strategy and Stereochemical Control

The synthesis of both enantiomers typically follows a three-step pathway starting from the corresponding chiral alanine. The key to a successful synthesis is the strategic protection of the amine and carboxyl groups to prevent side reactions during the critical bromination step, which establishes the reactive handle on the molecule.

The choice of the Boc protecting group is deliberate; it is stable under a wide range of reaction conditions, including the radical bromination step, but can be readily removed under mild acidic conditions, ensuring orthogonality with other protecting groups used in complex syntheses.[1][][6]

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Esterification cluster_2 Step 3: β-Bromination Ala L- or D-Alanine BocAla N-Boc-L/D-Alanine Ala->BocAla (Boc)₂O, Base (e.g., TEA, DCM) BocAlaEster N-Boc-L/D-Alanine Methyl Ester BocAla->BocAlaEster MeOH, Acid Catalyst or MeI, K₂CO₃ FinalProduct N-Boc-3-bromo-L/D-alanine Methyl Ester BocAlaEster->FinalProduct NBS, AIBN CCl₄, Reflux

Caption: General synthetic workflow for N-Boc-3-bromo-alanine methyl ester.

The radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN) is selective for the β-position, crucially preserving the stereochemistry at the α-carbon.[1] This retention of configuration is the cornerstone of the synthesis, ensuring that L-alanine yields the L-bromo derivative and D-alanine yields the D-bromo derivative.

Reactivity and Mechanistic Considerations

The synthetic utility of these isomers is dictated by the reactivity of their three primary functional groups. Understanding these pathways is essential for designing complex molecular architectures.

  • β-Bromine (Nucleophilic Substitution) : This is the primary site of reactivity. The bromine atom is an excellent leaving group, making the β-carbon susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, azides, organometallics). This Sₙ2 reaction allows for the stereospecific introduction of diverse side chains, forming novel unnatural amino acids.[1]

  • Boc-Protected Amine (Deprotection) : The N-Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the primary amine.[1][6] This unmasked amine can then participate in peptide bond formation or other derivatizations.

  • Methyl Ester (Hydrolysis/Amidation) : The ester can be hydrolyzed to the corresponding carboxylic acid using a base like NaOH or LiOH.[1] Alternatively, it can undergo direct amidation. This functionality is critical for C-terminal modifications and peptide couplings.

G cluster_reactions Reaction Pathways Start N-Boc-3-bromo-L/D-alanine Methyl Ester β-Br N-Boc COOMe Sub Nucleophilic Substitution (Side-chain modification) Start:f0->Sub Nu⁻ Dep Acidic Deprotection (N-terminus activation) Start:f1->Dep TFA Hyd Ester Hydrolysis (C-terminus activation) Start:f2->Hyd LiOH

Caption: Key reactive sites and corresponding transformation pathways.

Applications: The Impact of Stereochemistry

The choice between the L- and D-isomer is not arbitrary; it is a critical design element that dictates the final molecule's function, particularly in biological contexts.

  • Peptide Synthesis and Peptidomimetics : L-amino acids are the natural constituents of proteins. Incorporating N-Boc-3-bromo-L-alanine methyl ester allows for the synthesis of peptides with novel side chains, potentially leading to enhanced binding affinity or new functionalities.[7] Conversely, incorporating the D-isomer is a well-established strategy in medicinal chemistry to create peptidomimetics.[3] Peptides containing D-amino acids are highly resistant to degradation by proteases, which significantly increases their in-vivo stability and bioavailability, making them attractive as therapeutic agents.[1][3]

  • Chiral Ligands and Catalysis : Enantiomerically pure amino acid derivatives are frequently used as precursors for chiral ligands in asymmetric catalysis. The specific stereochemistry of the ligand (derived from either the L- or D-isomer) determines the stereochemical outcome of the catalyzed reaction.[8]

  • Drug Development : As versatile chiral building blocks, these compounds are used to construct complex, stereochemically defined pharmaceutical agents.[1][9] The stereochemistry is often crucial for selective interaction with a specific enzyme or receptor target, minimizing off-target effects and enhancing therapeutic efficacy.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-bromo-D-alanine methyl ester

This protocol provides a representative procedure starting from D-alanine. The same procedure can be applied using L-alanine to obtain the L-isomer.

Materials:

  • D-alanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or other esterification catalyst

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Standard workup reagents (HCl, NaHCO₃, brine, Na₂SO₄)

Procedure:

  • Boc Protection: Dissolve D-alanine (1.0 eq) in a 1:1 mixture of DCM and water. Add TEA (2.2 eq) and cool to 0 °C. Add (Boc)₂O (1.1 eq) portion-wise and stir at room temperature overnight. Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield N-Boc-D-alanine.[1]

  • Esterification: Suspend N-Boc-D-alanine (1.0 eq) in anhydrous MeOH. Cool to 0 °C and add SOCl₂ (1.2 eq) dropwise. Allow the reaction to warm to room temperature and then reflux for 4 hours. Remove the solvent under reduced pressure and perform a standard aqueous workup to isolate N-Boc-D-alanine methyl ester.[1]

  • β-Bromination: Dissolve N-Boc-D-alanine methyl ester (1.0 eq) in CCl₄. Add NBS (1.1 eq) and a catalytic amount of AIBN. Reflux the mixture for 6-8 hours, monitoring by TLC. Cool the reaction, filter off the succinimide, and wash the filtrate with NaHCO₃ solution. Dry the organic layer and purify by flash column chromatography to yield the final product.[1]

Protocol 2: Chiral HPLC for Enantiomeric Separation

Objective: To separate and quantify the L- and D-isomers of N-Boc-3-bromo-alanine methyl ester to determine enantiomeric excess (ee).

Instrumentation & Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)

  • HPLC-grade hexane

  • HPLC-grade isopropanol (IPA)

  • Sample dissolved in mobile phase

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase (e.g., 95:5 Hexane:IPA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in the mobile phase. If analyzing a racemic mixture, prepare a standard for peak identification.

  • Injection and Analysis: Inject 10-20 µL of the sample onto the column. Monitor the elution profile at an appropriate wavelength (e.g., 210-220 nm).

  • Data Interpretation: The L- and D-isomers will elute at different retention times. Integrate the peak areas to calculate the enantiomeric excess (% ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100). The specific elution order depends on the column and mobile phase used.[1][10]

Conclusion

The L- and D-isomers of N-Boc-3-bromo-alanine methyl ester are more than mere stereoisomers; they are distinct tools for precision chemical synthesis. Their value is rooted in the strategic combination of a stable protecting group, a versatile reactive handle, and, most importantly, a defined stereocenter. While their chemical reactivities are fundamentally parallel, the divergent biological and stereochemical outcomes of their downstream products underscore the importance of chirality in modern drug discovery and materials science. The protocols and data presented here provide a framework for researchers to confidently select and utilize the appropriate isomer to achieve their specific synthetic and biological objectives.

References

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • RSC Publishing. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]

  • PMC. (n.d.). Reprogramming natural proteins using unnatural amino acids. Retrieved from [Link]

  • PMC - NIH. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-Ala(3-I)-OMe [93267-04-0]. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Boc-L-alanine methyl ester | C9H17NO4 | CID 10856577. Retrieved from [Link]

  • ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron. Retrieved from [Link]

  • YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

  • YouTube. (2024). Creating Unnatural Amino Acids - BOC Sciences. Retrieved from [Link]

  • MDPI. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Retrieved from [Link]

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A Senior Application Scientist's Guide to Peptide Modification: Exploring Alternatives to Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise modification of peptides is a cornerstone of innovation. The ability to introduce non-canonical amino acids, fluorescent probes, cross-linkers, or drug payloads opens up a vast landscape of possibilities, from elucidating biological pathways to creating next-generation therapeutics. A key reagent in this field has been Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate , primarily utilized for the generation of dehydroalanine (Dha) residues within a peptide sequence. This α,β-unsaturated amino acid is a versatile Michael acceptor, serving as a gateway for a multitude of post-translational modifications.

This guide provides an in-depth comparison of alternatives to this bromoalanine derivative, offering a critical evaluation of various chemical strategies for peptide modification. We will delve into the nuances of dehydroalanine synthesis, explore a diverse toolkit of electrophilic reagents for targeting nucleophilic amino acid residues, and examine the power of bioorthogonal chemistries. Each section is supported by experimental data and detailed protocols, empowering you to make informed decisions for your research.

Part 1: The Dehydroalanine Hub: Alternatives for its Generation

The primary application of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is the conversion of cysteine residues to dehydroalanine via a bis-alkylation and elimination sequence. Dha's electrophilicity makes it a prime target for the introduction of various functionalities through conjugate addition. However, the use of the bromoalanine derivative is not without its challenges, including potential side reactions. Here, we compare alternative methods for generating this crucial intermediate.

Bis-Alkylation Reagents: A Refined Approach

While the principle of bis-alkylation of cysteine followed by elimination is sound, the choice of the alkylating agent is critical. The reactivity of the electrophile can influence the efficiency of Dha formation and the propensity for undesired side reactions, such as peptide stapling when multiple cysteines are present.[1]

A notable alternative is methyl 2,5-dibromovalerate . Its lower reactivity compared to other dibromo-reagents can lead to a cleaner conversion to dehydroalanine-containing peptides, particularly in sequences with multiple cysteine residues where intramolecular cross-linking is a concern.[2] Another effective reagent is 2,5-dibromohexanediamide (DBHDA) , which has been shown to be efficient for the selective conversion of cysteine to dehydroalanine in synthetic peptides under mild conditions.[3]

Table 1: Comparison of Reagents for Dehydroalanine Synthesis from Cysteine

ReagentKey AdvantagesPotential DrawbacksTypical YieldReference
Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoateCommercially availableCan lead to side reactions (e.g., stapling)Variable[4]
Methyl 2,5-dibromovalerateReduced side reactions, especially with multiple CysMay require synthesisHigh[1][2]
2,5-Dibromohexanediamide (DBHDA)High efficiency, mild conditionsMay require synthesisHigh[3]

Experimental Protocol: Dehydroalanine Formation using 2,5-Dibromohexanediamide (DBHDA) on Solid Support

This protocol outlines the on-resin conversion of a cysteine-containing peptide to a dehydroalanine-containing peptide.

  • Resin Swelling: Swell the cysteine-containing peptidyl-resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Reagent Preparation: Prepare a solution of DBHDA (5-10 equivalents relative to the resin loading) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (10-20 equivalents) in DMF.

  • Reaction: Add the reagent solution to the swollen resin and agitate the mixture at room temperature for 2-6 hours.

  • Monitoring: The reaction progress can be monitored by cleaving a small amount of peptide from the resin and analyzing by LC-MS.

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol.

  • Cleavage: Cleave the modified peptide from the resin using a standard trifluoroacetic acid (TFA) cleavage cocktail.

  • Purification: Purify the dehydroalanine-containing peptide by reverse-phase HPLC. A successful conversion is indicated by a mass decrease of 34 Da.[3]

Selenocysteine-Mediated Dehydroalanine Synthesis

An alternative and highly efficient strategy for introducing dehydroalanine involves the incorporation of a protected selenocysteine (Sec) residue during solid-phase peptide synthesis (SPPS), followed by oxidative elimination.[5][6][7] This method offers excellent chemoselectivity and is compatible with a wide range of peptide sequences.

The process involves synthesizing the Fmoc-protected Se-phenylselenocysteine, incorporating it into the peptide chain using standard SPPS protocols, and then treating the deprotected peptide with a mild oxidant like hydrogen peroxide or sodium periodate. This triggers an oxidative elimination of the phenylselenyl group, yielding the dehydroalanine residue.[5][7]

Workflow for Selenocysteine-Mediated Dha Synthesis

A Fmoc-Sec(Ph)-OH Synthesis B Solid-Phase Peptide Synthesis A->B Incorporate into peptide C Cleavage & Deprotection B->C Standard protocol D Oxidative Elimination (H2O2) C->D Mild oxidation E Dha-containing Peptide D->E Final product

Caption: Workflow for generating dehydroalanine from a selenocysteine precursor.

Part 2: The Electrophile's Toolkit: Beyond Dehydroalanine

The electrophilic nature of the β-carbon in dehydroalanine is the cornerstone of its utility. This principle of targeting nucleophilic amino acid residues with electrophilic reagents can be expanded to a wide array of modification strategies that do not necessarily proceed through a Dha intermediate.

Cysteine Modification: A Nucleophilic Hub

The thiol group of cysteine is a prime target for selective modification due to its high nucleophilicity and relatively low abundance in proteins. A variety of electrophilic reagents have been developed for this purpose.

Table 2: Comparison of Common Cysteine Modification Reagents

ReagentMechanismKey AdvantagesPotential Drawbacks
Iodoacetamide SN2 AlkylationHigh reactivity, stable thioether bondCan react with other nucleophiles (His, Lys, Met) at higher pH
N-Alkyl Maleimides Michael AdditionFast reaction at neutral pH, highly thiol-selectiveThiosuccinimide adduct can undergo retro-Michael reaction (instability)
N-Aryl Maleimides Michael AdditionIncreased stability of the thiosuccinimide adduct due to hydrolysisPotential for side reactions like thiazine formation with N-terminal Cys
Vinyl Sulfones Michael AdditionForms a stable thioether bond, good selectivity for thiolsGenerally slower reaction rate than maleimides

In-depth Look: The Maleimide Conundrum and the N-Aryl Solution

Standard N-alkyl maleimides, while popular, suffer from the reversibility of the Michael addition, leading to payload migration in biological systems.[8] This instability can be a significant drawback in drug development. N-aryl maleimides have emerged as a superior alternative. The electron-withdrawing nature of the aryl group accelerates the hydrolysis of the thiosuccinimide ring, forming a stable, ring-opened product that is resistant to the retro-Michael reaction.[9][10] This leads to significantly more stable antibody-drug conjugates (ADCs).[9]

However, a critical consideration with maleimide chemistry, particularly when modifying an N-terminal cysteine, is the potential for an intramolecular rearrangement to form a thiazine derivative.[11][12] This side reaction is pH-dependent and can complicate purification and characterization. Performing the conjugation at a lower pH can help to suppress this rearrangement.[12]

Reaction Scheme: Maleimide Chemistry and the N-Aryl Advantage

cluster_0 N-Alkyl Maleimide cluster_1 N-Aryl Maleimide A Peptide-SH + N-Alkyl Maleimide B Thiosuccinimide Adduct (Reversible) A->B Michael Addition B->A Retro-Michael C Peptide-SH + N-Aryl Maleimide D Thiosuccinimide Adduct C->D Michael Addition E Hydrolyzed, Stable Adduct D->E Hydrolysis (fast)

Caption: Comparison of N-alkyl vs. N-aryl maleimide reaction pathways.

Lysine Modification: Targeting the Amine

The ε-amino group of lysine is another common target for peptide modification. Its nucleophilicity allows for reaction with a range of electrophilic reagents.

Table 3: Comparison of Common Lysine Modification Reagents

ReagentMechanismKey AdvantagesPotential Drawbacks
N-Hydroxysuccinimide (NHS) Esters AcylationCommercially available, forms stable amide bondCan have poor selectivity between different lysines and the N-terminus, hydrolytically unstable
Vinylsulfonamides Aza-Michael AdditionHigh selectivity for lysine over the N-terminus, stable adductMay require synthesis

Achieving Selectivity: Vinylsulfonamides for Lysine Targeting

A significant challenge in lysine modification is achieving selectivity between the multiple lysine residues often present in a peptide and the N-terminal α-amino group. While strategies exist to favor N-terminal modification, selectively targeting a specific lysine is more complex. Vinylsulfonamides have been shown to exhibit high selectivity for the ε-amino group of lysine over the N-terminus.[13][14] This selectivity is achieved by carefully tuning the reactivity of the Michael acceptor.[14]

Part 3: The Bioorthogonal Frontier: Precision Engineering of Peptides

Bioorthogonal chemistries are a class of reactions that can occur in living systems without interfering with native biochemical processes. These reactions offer unparalleled precision for peptide modification.

Azide-Alkyne "Click" Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are powerful tools for peptide modification.[15] These reactions are highly efficient, specific, and can be performed under mild, aqueous conditions. The incorporation of an azide or alkyne functionality into a peptide allows for its specific conjugation to a molecule bearing the complementary reactive group.

Key Features of Click Chemistry:

  • High Specificity: Azides and alkynes react exclusively with each other.

  • High Yield: The reactions typically proceed to completion with high yields.[15]

  • Biocompatibility: Can be performed in complex biological media.

  • Versatility: A wide range of azide- and alkyne-containing building blocks and labels are available.

Workflow for Peptide Labeling via Click Chemistry

A Synthesize Peptide with Azide or Alkyne C Click Reaction (CuAAC or SPAAC) A->C B Prepare Label with Complementary Group B->C D Labeled Peptide C->D

Caption: General workflow for peptide labeling using click chemistry.

Photo-Crosslinking: Capturing Interactions in Time

Photo-crosslinking amino acids are unnatural amino acids that can be incorporated into a peptide and, upon exposure to UV light, form a covalent bond with nearby molecules.[16][17][18] This technique is invaluable for studying peptide-protein interactions, allowing for the "capture" of transient interactions for subsequent analysis. Common photo-crosslinking amino acids include p-benzoyl-L-phenylalanine (Bpa) and diazirine-containing amino acids.

Experimental Workflow for a Photo-Crosslinking Study

A Incorporate Photo-Crosslinker into Peptide B Incubate with Binding Partner A->B C UV Irradiation B->C D Covalent Cross-linking C->D E Analysis (e.g., MS, Western Blot) D->E

Caption: A typical workflow for a peptide photo-crosslinking experiment.

Conclusion

While Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate remains a useful tool for generating dehydroalanine, the field of peptide modification has expanded to offer a rich and diverse array of alternative strategies. The choice of the optimal method depends on the specific research question, the peptide sequence, and the desired modification. For dehydroalanine synthesis, reagents like methyl 2,5-dibromovalerate or the selenocysteine-to-dehydroalanine conversion offer improved selectivity and yield. For direct modification of nucleophilic residues, a careful consideration of the reactivity and stability of the electrophile is paramount, with N-aryl maleimides and vinylsulfonamides providing significant advantages over their predecessors. Finally, for the ultimate in precision and biocompatibility, bioorthogonal chemistries like click reactions and photo-crosslinking provide powerful tools for the modern peptide scientist. By understanding the principles and protocols outlined in this guide, researchers can confidently navigate the landscape of peptide modification and unlock new avenues of scientific discovery.

References

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  • Zhang, C., et al. (2019). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates. Nature Communications, 10(1), 548. [Link]

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  • Chalker, J. M., et al. (2015). Chemical generation and modification of peptides containing multiple dehydroalanines. Chemical Science, 6(5), 3111–3115. [Link]

  • Zhang, C., et al. (2019). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates. Ask this paper. [Link]

  • Bachem. (2021, October 5). Thiazine Formation: The Elucidation of a Thiol-Maleimide Side-Reaction [Video]. YouTube. [Link]

  • Lu, Y., et al. (2020). Structure–activity relationship and molecular docking analysis of cysteine-containing dipeptides as antioxidant and ACE inhibitory. Food Science and Human Wellness, 9(3), 263-270. [Link]

  • Chen, Y. C., et al. (2017). Selective lysine modification of native peptides via aza-Michael addition. Organic & Biomolecular Chemistry, 15(33), 6895–6899. [Link]

  • Jackson, D. C., et al. (2007). Modification of Cysteine Residues In Vitro and In Vivo Affects the Immunogenicity and Antigenicity of Major Histocompatibility Complex Class I–restricted Viral Determinants. The Journal of Immunology, 178(8), 4975-4982. [Link]

  • Wang, Y. J., et al. (2017). Selective lysine modification of native peptides via aza-Michael addition. Organic & Biomolecular Chemistry, 15(33), 6895-6899. [Link]

  • Glickman, M. H., & Ciechanover, A. (2002). The ubiquitin-proteasome proteolytic pathway: destruction for the sake of construction. Physiological Reviews, 82(2), 373-428. [Link]

  • Wang, L., et al. (2020). Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics. Journal of Medicinal Chemistry, 63(23), 14299–14330. [Link]

  • ResearchGate. (n.d.). Scheme 2 Conversion of multiple cysteine residues to dehydroalanine. [Link]

  • Götze, M., et al. (2021). Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. Journal of the American Society for Mass Spectrometry, 32(11), 2821–2833. [Link]

  • Lee, A. C. L., et al. (2019). Peptide-Based Bioconjugates and Therapeutics for Targeted Anticancer Therapy. Molecules, 24(21), 3949. [Link]

  • Götze, M., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 91(13), 8569–8576. [Link]

  • Wu, H., et al. (2020). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. STAR Protocols, 1(3), 100185. [Link]

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  • Reddy, K. M., & Mugesh, G. (2019). Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides. Organic & Biomolecular Chemistry, 17(1), 146-157. [Link]

  • ResearchGate. (n.d.). (PDF) Specific and quantitative labeling of biomolecules using click chemistry. [Link]

  • Bar-David, J., et al. (2021). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. RSC Chemical Biology, 2(5), 1359-1372. [Link]

  • Abbas, M., et al. (2023). Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress. Pharmaceutics, 15(3), 891. [Link]

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  • OUCI. (n.d.). Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides. [Link]

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The Synthetic Chemist's Guide to β-Functionalization: A Comparative Analysis of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Quest for Precision in Peptide and Complex Molecule Synthesis

In the intricate world of complex molecule synthesis, particularly in the realms of peptide chemistry and drug discovery, the ability to introduce diverse functionalities with stereochemical control is paramount. β-substituted α-amino acids are crucial building blocks in this endeavor. Their incorporation into peptides can induce specific secondary structures, enhance proteolytic stability, and modulate biological activity.[1][2] Among the various β-functionalized amino acids, those bearing a heteroatom at the β-position are particularly valuable intermediates, serving as versatile handles for further chemical elaboration.

This guide provides an in-depth analysis of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate , a commercially available and increasingly utilized building block for the introduction of a β-functionalized alanine residue. We will explore its efficacy in complex molecule synthesis, objectively compare its performance with alternative synthetic strategies, and provide practical, data-driven insights for the discerning researcher.

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate: A Profile of a Versatile Electrophilic Alanine Synthon

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is a stable, crystalline solid that serves as a chiral building block in organic synthesis.[3] Its structure combines the key features of a protected α-amino acid with a reactive β-leaving group, making it an excellent electrophilic alanine equivalent. The tert-butoxycarbonyl (Boc) protecting group ensures stability during many synthetic transformations and is readily removed under mild acidic conditions, a cornerstone of modern peptide synthesis.[]

The primary utility of this reagent lies in its ability to undergo nucleophilic substitution at the β-carbon. This allows for the facile introduction of a wide array of functionalities, including azides, thiols, and various carbon nucleophiles, thereby providing access to a diverse range of non-canonical amino acids.

Comparative Analysis: Strategic Choices for β-Alanine Functionalization

The choice of a synthetic method for introducing β-functionalized alanine derivatives is dictated by several factors, including the desired stereochemistry, the nature of the nucleophile, the overall complexity of the target molecule, and scalability. Here, we compare the use of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate with other prominent methods.

Alternative 1: Michael Addition to Dehydroalanine Derivatives

A well-established method for β-functionalization involves the conjugate addition of nucleophiles to N-protected dehydroalanine derivatives. This approach is powerful and has been widely used in the synthesis of various lanthionine and other post-translationally modified peptide analogues.

  • Advantages:

    • Convergent approach.

    • Wide range of suitable nucleophiles.

  • Limitations:

    • Control of stereochemistry at the α-carbon can be challenging and often requires a chiral catalyst or auxiliary.

    • The dehydroalanine precursor can be prone to polymerization.

Alternative 2: Ring-Opening of Aziridines

Aziridine-2-carboxylates are potent electrophiles that can be opened by a variety of nucleophiles to yield β-substituted α-amino acids. This method offers a high degree of stereocontrol, as the stereochemistry of the final product is dictated by the stereochemistry of the starting aziridine.

  • Advantages:

    • Excellent stereochemical control.

    • Access to a wide range of β-functionalized products.

  • Limitations:

    • Synthesis of the starting enantiopure aziridines can be multi-step.

    • Ring-opening can sometimes lack regioselectivity, depending on the substrate and reaction conditions.

Alternative 3: Enzymatic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of non-canonical amino acids. Enzymes such as tryptophan synthase and its engineered variants can catalyze the formation of C-C, C-N, and C-S bonds at the β-position of serine or alanine derivatives.[2]

  • Advantages:

    • Exceptional stereoselectivity.

    • Mild and environmentally benign reaction conditions.

  • Limitations:

    • Substrate scope can be limited.

    • Enzyme availability and stability can be practical hurdles.

Data-Driven Comparison of Synthetic Strategies

FeatureMethyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoateMichael Addition to DehydroalanineRing-Opening of AziridinesEnzymatic Synthesis
Stereocontrol Excellent (starting material dependent)Variable (catalyst/auxiliary dependent)Excellent (substrate dependent)Excellent
Substrate Scope Wide range of nucleophilesWide range of nucleophilesWide range of nucleophilesGenerally narrow
Scalability GoodModerate (polymerization risk)GoodVariable (enzyme cost/stability)
Functional Group Tolerance GoodModerate (basic conditions can be problematic)GoodExcellent
Predictability HighModerateHighModerate (requires screening)
Commercial Availability Readily available[3]Precursors are availableRequires synthesisEnzyme may require production

Experimental Protocols

Representative Protocol: Synthesis of a β-Azido-L-alanine Derivative

This protocol details a typical nucleophilic substitution reaction using Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate.

Materials:

  • Methyl (R)-3-bromo-2-((tert-butoxycarbonyl)amino)propanoate (1.0 eq)

  • Sodium azide (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask equipped with a stir bar, add Methyl (R)-3-bromo-2-((tert-butoxycarbonyl)amino)propanoate.

  • Dissolve the starting material in anhydrous DMF.

  • Under a positive pressure of nitrogen or argon, add sodium azide in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl (S)-3-azido-2-((tert-butoxycarbonyl)amino)propanoate.

Note: This reaction proceeds with inversion of stereochemistry at the β-carbon.

Visualizing the Synthetic Landscape

Synthetic Utility of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate reagent Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate product β-Functionalized Alanine Derivatives reagent->product SN2 Substitution nucleophiles Nucleophiles (N, S, C-based) nucleophiles->product application Complex Molecule Synthesis (Peptides, Natural Products, APIs) product->application

Caption: Reaction schematic for β-functionalization.

Decision Workflow for Beta-Alanine Functionalization start Desired β-Functionalized Alanine Derivative stereo Is Stereocontrol Critical? start->stereo nucleophile Nature of Nucleophile? stereo->nucleophile Yes method2 Michael Addition stereo->method2 No scale Scalability Required? nucleophile->scale method1 Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate scale->method1 High method3 Aziridine Opening scale->method3 Moderate method4 Enzymatic scale->method4 Low

Caption: Decision tree for selecting a synthetic method.

Conclusion and Future Outlook

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate stands out as a robust and versatile reagent for the stereocontrolled synthesis of β-functionalized α-amino acids. Its commercial availability, predictable reactivity, and broad compatibility with a range of nucleophiles make it an attractive choice for both academic and industrial researchers. While alternative methods each have their own merits, the balance of features offered by this brominated alanine derivative often presents the most direct and reliable route to a diverse array of valuable building blocks.

As the demand for more complex and precisely functionalized peptides and pharmaceuticals grows, the importance of reliable and efficient synthetic tools will continue to increase. We anticipate that the applications of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate will expand, particularly in the construction of novel peptide-drug conjugates, constrained peptides, and complex natural product analogues. Further research into catalytic, enantioselective reactions utilizing this and similar electrophilic synthons will undoubtedly open new avenues for innovation in the field of organic synthesis.

References

  • Stereoselective synthesis of β-hydroxy-α-amino acids β-substituted with non-aromatic heterocycles. (2025). ResearchGate. [Link]

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2025). PMC. [Link]

  • Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids. (n.d.). PMC. [Link]

  • L-Alanine, 3-bromo-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester. (n.d.). LookChem. [Link]

  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023). University of Illinois. [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Washington University in St. Louis Open Scholarship. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of N-Boc-3-bromo-alanine Methyl Ester Purity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmaceutical research and complex organic synthesis, the purity of building blocks is not merely a quality metric; it is the foundation of reproducible and reliable outcomes. N-Boc-3-bromo-alanine methyl ester is a versatile chiral intermediate, prized for its trifunctional handles that permit sequential, site-selective modifications.[1][2] Its utility in constructing non-natural amino acids, peptide mimetics, and various biologically active molecules makes the unambiguous confirmation of its purity a critical step for any researcher.[1]

This guide provides an in-depth, comparative analysis of the spectroscopic methods used to validate the purity of N-Boc-3-bromo-alanine methyl ester. We move beyond simple data reporting to explain the why behind the experimental choices and data interpretation, empowering researchers to not only identify pure material but also to diagnose the presence of common synthetic impurities.

The Analytical Challenge: Beyond a Single Peak

The primary impurity of concern during the synthesis of N-Boc-3-bromo-alanine methyl ester is often the starting material, N-Boc-L-serine methyl ester, from which it is commonly derived via bromination.[3][4] Incomplete reaction or inefficient purification can leave residual hydroxyl-containing starting material, which can interfere with subsequent nucleophilic substitution reactions. Therefore, our analytical workflow is designed to be a self-validating system, leveraging the unique spectroscopic signatures of both the desired product and its key potential contaminants.

G cluster_workflow Purity Confirmation Workflow Sample N-Boc-3-bromo-alanine methyl ester Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Parallel Analysis FTIR FT-IR Spectroscopy Sample->FTIR Parallel Analysis MS Mass Spectrometry (LC-MS) Sample->MS Parallel Analysis Data Integrated Spectroscopic Data Analysis NMR->Data Data Aggregation FTIR->Data Data Aggregation MS->Data Data Aggregation Report Purity Confirmation & Impurity Profile Data->Report Interpretation

Caption: Analytical workflow for purity verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Analysis: A Proton's Perspective

In ¹H NMR, we anticipate a distinct set of signals for our target compound. The key diagnostic region is the aliphatic part of the spectrum, where the protons on the alanine backbone reside. The substitution of the hydroxyl group in the serine precursor with bromine induces a significant downfield shift for the adjacent β-protons (H-3).

Caption: Key proton assignments for ¹H NMR analysis.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Signal LabelN-Boc-3-bromo-alanine methyl ester (Expected)N-Boc-serine methyl ester (Impurity)[5]Rationale for Distinction
H-a (9H)~1.45 ppm (s)~1.45 ppm (s)Overlapping; not diagnostic.
H-b (1H)~5.40 ppm (d)~5.50 ppm (d)Similar; coupling to H-c.
H-c (1H)~4.60 ppm (m)~4.40 ppm (m)Slight shift difference.
H-d (2H)~3.85 ppm (m) ~3.95 ppm (m) Diagnostic Region: The bromine atom deshields these protons less than the hydroxyl group in the starting material.
H-e (3H)~3.78 ppm (s)~3.75 ppm (s)Overlapping; not diagnostic.
-OH (1H)Absent~2.50 ppm (br s)Key Indicator: Presence of a broad singlet for the hydroxyl proton is a clear sign of starting material impurity.

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Multiplicity: s=singlet, d=doublet, m=multiplet, br s=broad singlet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the spectrum at room temperature. A standard pulse program for proton NMR is sufficient.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals to determine relative proton counts.

¹³C NMR Analysis: The Carbon Skeleton

Proton-decoupled ¹³C NMR provides a signal for each unique carbon atom. The electronegative bromine atom has a pronounced effect on the C-3 carbon, shifting it significantly upfield compared to the C-O bond in the serine precursor. General chemical shift ranges for carbons in similar environments can be found in various NMR databases and guides.[6][7]

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Carbon AtomN-Boc-3-bromo-alanine methyl ester (Expected)N-Boc-serine methyl ester (Impurity)[5][8]Rationale for Distinction
Ester C=O ~170 ppm~171 ppmMinor shift, not primary diagnostic.
Boc C=O ~155 ppm~156 ppmMinor shift, not primary diagnostic.
Boc C(CH₃)₃ ~80 ppm~80 ppmOverlapping.
C-2 (α-carbon) ~53 ppm~56 ppmSmall but noticeable upfield shift in the product.
C-3 (β-carbon) ~35 ppm ~63 ppm Key Diagnostic Signal: The C-Br bond shifts this carbon significantly upfield compared to the C-OH bond.
Boc C(CH₃)₃ ~28 ppm~28 ppmOverlapping.
OCH₃ ~52 ppm~52 ppmOverlapping.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial to reduce acquisition time.

  • Instrument: A 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.

  • Acquisition: Use a standard proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve a good signal-to-noise ratio.

  • Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at ~77.16 ppm.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and effective technique for identifying the presence or absence of key functional groups.[10] For this analysis, its primary role is to confirm the complete conversion of the hydroxyl group of the starting material.

Table 3: Key FT-IR Vibrational Frequencies

Functional GroupExpected Frequency (cm⁻¹)Interpretation for Purity Analysis
N-H Stretch (Carbamate) 3300 - 3400 cm⁻¹ (sharp)Confirms presence of the Boc-protected amine.
C-H Stretch (Aliphatic) 2850 - 3000 cm⁻¹Present in both product and impurity.
C=O Stretch (Ester) ~1745 cm⁻¹ (strong)Confirms presence of the methyl ester.
C=O Stretch (Carbamate) ~1715 cm⁻¹ (strong)Confirms presence of the Boc group.[11]
O-H Stretch (Alcohol) 3200 - 3600 cm⁻¹ (broad) Absence is Critical: A clean spectrum should lack this broad band, indicating no residual N-Boc-serine methyl ester.
C-Br Stretch 500 - 600 cm⁻¹Often weak and in the fingerprint region, less diagnostic than the absence of O-H.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Instrument: Any modern FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Analyze the spectrum for the presence and absence of the key vibrational bands listed in Table 3.

Mass Spectrometry (MS): The Final Mass-Check

Mass spectrometry provides the molecular weight of the compound, which is a definitive piece of evidence for its identity. For N-Boc-3-bromo-alanine methyl ester, the presence of a bromine atom provides a highly characteristic isotopic pattern.

Key Analytical Features:

  • Molecular Formula: C₉H₁₆BrNO₄[1]

  • Molecular Weight: 282.13 g/mol [1]

  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks ([M+H]⁺ at m/z 282.1 and 284.1, or [M+Na]⁺ at m/z 304.1 and 306.1) with nearly equal intensity. This is a hallmark of a monobrominated compound.

  • Common Fragments: A characteristic fragmentation in electrospray ionization (ESI) is the loss of the Boc group (-100 amu) or isobutylene from the Boc group (-56 amu).

Comparison with Impurity:

  • N-Boc-serine methyl ester: MW = 219.23 g/mol .[5] Its molecular ion peak ([M+H]⁺ at m/z 220.1 or [M+Na]⁺ at m/z 242.1) is easily distinguished from the product and will lack the characteristic 1:1 isotopic pattern.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC System: An HPLC or UPLC system. A short C18 column can be used with a simple gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the product from any non-volatile impurities before it enters the mass spectrometer.

  • MS System: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Analysis: Examine the mass spectrum for the correct molecular ion peaks with the characteristic bromine isotopic pattern and expected fragments.

Conclusion: A Multi-faceted Approach to Purity

Confirming the purity of N-Boc-3-bromo-alanine methyl ester is not achievable with a single technique. It requires the logical integration of data from NMR, FT-IR, and MS.

  • ¹H and ¹³C NMR provide the definitive structural confirmation and are highly sensitive to the key C-Br bond formation.

  • FT-IR serves as a rapid and unambiguous check for the absence of the hydroxyl-containing starting material.

  • MS confirms the correct molecular weight and elemental composition through the unique bromine isotope pattern.

By employing this multi-technique, comparative approach, researchers can proceed with confidence, knowing their synthetic building block meets the stringent purity requirements for successful and reproducible drug discovery and development.

References

  • Uray, G. (2020). 13C NMR spectroscopic investigations were conducted for various amino acid derivatives and peptides. ResearchGate. Available at: [Link]

  • Garner, P., & Park, J. M. (1993). N-(TERT-BUTOXYCARBONYL)-L-SERINE METHYL ESTER. Organic Syntheses, 71, 18. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Boc-glycine methyl ester. PubChem. Available at: [Link]

  • Uray, G., & Yamada, T. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(20), 4726. Available at: [Link]

  • Jackson, R. F. W., & Perez-Gonzalez, M. (2003). SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER. Organic Syntheses, 80, 77. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3). ResearchGate. Available at: [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. NPTEL. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • PubChemLite. (n.d.). N-boc-glycine methyl ester (C8H15NO4). PubChemLite. Available at: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-L-phenylalanine methyl ester. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-L-alanine methyl ester. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Boc-L-serine methyl ester. PubChem. Available at: [Link]

  • Air Hygiene. (n.d.). FTIR TESTING. Air Hygiene. Available at: [Link]

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"Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate" as a safer alternative to Arndt-Eistert homologation.

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Synthesizing β-Amino Acids with Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

In the landscape of pharmaceutical and drug development, the synthesis of non-natural amino acids is a cornerstone of innovation. Among these, β-amino acids are of paramount importance, offering unique conformational constraints and proteolytic stability to peptide-based therapeutics.[1] For decades, the Arndt-Eistert reaction has been a workhorse for the one-carbon homologation of α-amino acids to their β-counterparts.[2][3] However, the inherent and severe hazards associated with the use of diazomethane, a key reagent in this classic transformation, have long been a critical concern for chemists in both academic and industrial settings.

This guide presents a comprehensive comparison of the traditional Arndt-Eistert homologation with a modern, safer, and highly effective alternative: the use of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate . We will delve into the mechanistic underpinnings of both methodologies, provide detailed experimental protocols, and present a data-driven comparison to empower researchers with the knowledge to make informed decisions for their synthetic campaigns.

The Arndt-Eistert Homologation: A Powerful Tool with a Dangerous Edge

The Arndt-Eistert reaction is a three-step process that reliably converts a carboxylic acid to its next higher homolog.[3] In the context of amino acid synthesis, an N-protected α-amino acid is first converted to its acid chloride. This activated intermediate then reacts with diazomethane to form a diazoketone. The crucial step is the Wolff rearrangement of the diazoketone, typically catalyzed by silver oxide or light, to generate a ketene, which is then trapped by a nucleophile (e.g., water) to yield the homologous carboxylic acid.[2]

The High Cost of Tradition: The Hazards of Diazomethane

While effective, the reliance on diazomethane is the Achilles' heel of the Arndt-Eistert reaction. Diazomethane is a highly toxic, carcinogenic, and exceptionally explosive gas.[4] Its preparation and handling require specialized glassware and stringent safety precautions to mitigate the risk of detonation, which can be triggered by sharp surfaces, light, or certain metal ions.[4] The potential for severe acute and chronic health effects from exposure further complicates its use in a modern laboratory setting.[4]

Arndt_Eistert_Workflow cluster_start Starting Material cluster_step1 Step 1: Activation cluster_step2 Step 2: Diazoketone Formation cluster_step3 Step 3: Wolff Rearrangement cluster_product Product Start N-Protected α-Amino Acid AcidChloride Acid Chloride Formation (e.g., SOCl₂) Start->AcidChloride Diazoketone Reaction with Diazomethane (CH₂N₂) AcidChloride->Diazoketone Hazardous Reagent Wolff Wolff Rearrangement (Ag₂O or hv) Diazoketone->Wolff Ketene Ketene Intermediate Wolff->Ketene Product N-Protected β-Amino Acid Ketene->Product Nucleophilic Attack (H₂O)

Caption: Workflow of the Arndt-Eistert Homologation.

A Modern Approach: Safety and Efficiency with Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

The quest for safer synthetic methodologies has led to the development of robust alternatives that bypass the need for diazomethane. One such superior strategy involves the use of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate as a key building block. This commercially available and stable reagent provides a platform for the introduction of a wide variety of side chains via nucleophilic substitution, offering a more versatile and significantly safer route to a diverse range of β-amino acids.[5]

The general approach involves the displacement of the bromide from the propanoate backbone with a suitable carbon nucleophile. Organocuprates, generated in situ from organolithium or Grignard reagents and a copper(I) salt, are particularly effective for this transformation, forming a new carbon-carbon bond at the β-position.[6] This method avoids the generation of highly reactive and hazardous intermediates, making it an inherently safer process.

Safer_Alternative_Workflow cluster_reagent Key Reagent cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: (Optional) Hydrolysis cluster_product Product Reagent Methyl 3-bromo-2-((tert- butoxycarbonyl)amino)propanoate Substitution Reaction with Nucleophile (e.g., Organocuprate) Reagent->Substitution Safer C-C Bond Formation Hydrolysis Ester Hydrolysis Substitution->Hydrolysis Product N-Protected β-Amino Acid Hydrolysis->Product

Caption: Workflow for β-Amino Acid Synthesis using the Safer Alternative.

Head-to-Head Comparison: Arndt-Eistert vs. The Bromo-Propanoate Method

FeatureArndt-Eistert HomologationMethyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate Method
Safety Extremely Hazardous. Involves the use of diazomethane, which is highly toxic, carcinogenic, and explosive.[4]Inherently Safer. Avoids the use of diazomethane and other highly hazardous reagents. The starting material is a stable, solid compound.
Versatility Primarily for one-carbon homologation. Limited to the introduction of a methylene group.Highly Versatile. Allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups via nucleophilic substitution with different organometallic reagents.[6]
Reaction Conditions Often requires cryogenic temperatures for handling diazomethane. The Wolff rearrangement can be sensitive.Generally mild reaction conditions. Nucleophilic substitution is a robust and well-understood transformation.
Number of Steps Three distinct synthetic operations.Typically a one-pot or two-step procedure (nucleophilic substitution followed by optional hydrolysis).
Stereochemical Integrity The Wolff rearrangement generally proceeds with retention of stereochemistry at the α-carbon.The stereocenter at the α-carbon is pre-defined in the starting material and is typically unaffected by the nucleophilic substitution at the β-carbon.
Yields Can be variable depending on the substrate and reaction conditions.Generally good to excellent yields are reported for nucleophilic substitutions on similar substrates.

Experimental Protocols

Protocol 1: Representative Arndt-Eistert Homologation of N-Boc-Alanine

Warning: This procedure involves the use of diazomethane and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and a blast shield.

Step 1: Synthesis of N-Boc-Alanyl Chloride

  • To a solution of N-Boc-Alanine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.

Step 2: Reaction with Diazomethane and Wolff Rearrangement

  • Dissolve the crude N-Boc-Alanyl Chloride in anhydrous diethyl ether and cool to 0 °C.

  • Slowly add a freshly prepared ethereal solution of diazomethane (2.0 eq) until a persistent yellow color is observed.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

  • To the resulting solution of the diazoketone, add a suspension of silver oxide (0.1 eq) in water.

  • Stir the mixture at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford N-Boc-β-aminobutanoic acid.

Protocol 2: Synthesis of N-Boc-β-Phenylalanine Methyl Ester using Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

Step 1: Preparation of the Organocuprate Reagent

  • To a solution of copper(I) iodide (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of phenyllithium (2.0 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes to form the lithium diphenylcuprate solution.

Step 2: Nucleophilic Substitution

  • To the freshly prepared organocuprate solution at -78 °C, add a solution of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Methyl N-Boc-β-phenylalaninate.

Conclusion: A Clear Path Forward

The evidence overwhelmingly supports the adoption of methodologies based on Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate as a superior alternative to the Arndt-Eistert homologation for the synthesis of β-amino acids. The inherent safety benefits of avoiding the highly hazardous diazomethane, coupled with the versatility to introduce a wide array of substituents, make this a compelling choice for modern synthetic chemistry. While the Arndt-Eistert reaction holds a significant place in the history of organic chemistry, the availability of safer and more adaptable methods necessitates a shift in our approach to this important transformation. By embracing these newer technologies, we can not only enhance the safety of our laboratories but also expand the horizons of what is possible in the design and synthesis of novel therapeutic agents.

References

  • Arndt, F.; Eistert, B. Ber. Dtsch. Chem. Ges.1935, 68, 200-208.
  • Podlech, J.; Seebach, D. Angew. Chem. Int. Ed. Engl.1995, 34, 471-472.
  • Müller, A.; Vogt, C.; Sewald, N. Synthesis1998, 837-841.
  • Ye, T.; McKervey, M. A. Chem. Rev.1994, 94, 1091-1160.
  • Black, T. H. Aldrichimica Acta1983, 16, 3-10.
  • Moumne, R.; Lavielle, S.; Karoyan, P. J. Org. Chem.2006, 71, 3332-3334.
  • Tang, T. P.; Ellman, J. A. J. Org. Chem.1999, 64, 12-13.
  • Concellón, J. M.; Rodríguez-Solla, H.; Concellón, C.; Simal, C.; Alvaredo, N. Synlett2010, 2119-2121.
  • Das, B.; Srilatha, M.; Veeranjaneyulu, B.; Rao, B. R. Synthesis2010, 803-806.
  • Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]

  • Hilaris Publisher. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]

  • Master Organic Chemistry. Gilman Reagents (Organocuprates): What They're Used For. [Link]

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Navigating the Chiral Maze: A Comparative Guide to Confirming the Stereochemistry of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical synthesis, the precise control and confirmation of stereochemistry are paramount. Chiral molecules, such as the versatile building block Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate, and its derivatives, often exhibit starkly different biological activities between enantiomers.[1] Therefore, the unambiguous determination of their absolute configuration is a critical step in drug development and quality control. This guide provides a comprehensive comparison of modern analytical techniques for this purpose, grounded in experimental data and practical insights for researchers, scientists, and drug development professionals.

The Gatekeepers of Chirality: An Overview of Analytical Techniques

The challenge of distinguishing between mirror-image molecules has spurred the development of a sophisticated analytical toolkit. Each technique offers a unique window into the three-dimensional world of molecules, with its own set of strengths and limitations. The primary methods for confirming the stereochemistry of chiral compounds like our target molecule can be broadly categorized as:

  • Chromatographic Methods: Leveraging differential interactions with a chiral environment to separate enantiomers.

  • Spectroscopic and Spectrometric Methods: Probing the interaction of chiral molecules with polarized light or their behavior in a magnetic field, sometimes after derivatization.

  • Crystallographic Methods: Providing a direct visualization of the molecule's three-dimensional structure.

This guide will delve into the most powerful and widely used techniques within these categories: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing or solvating agents, Vibrational Circular Dichroism (VCD), and X-ray Crystallography.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantiomeric Separation

Chiral HPLC stands as one of the most effective and widely adopted techniques for determining the enantiomeric composition of a sample and for obtaining optically pure molecules.[2] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[2][3]

The "Why" Behind the Method:

The success of a chiral HPLC separation hinges on the selection of an appropriate CSP.[2] For amino acid derivatives like Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective due to their ability to form transient diastereomeric complexes with the analytes through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[2] Macrocyclic glycopeptide-based CSPs are also excellent choices for separating enantiomers of polar and ionic compounds like amino acids.[4]

Experimental Workflow:

Caption: Workflow for Chiral HPLC Analysis.

Data Interpretation and Comparison:

The primary output of a chiral HPLC experiment is a chromatogram showing peaks for each separated enantiomer. The enantiomeric excess (% ee) can be calculated from the relative peak areas.

ParameterChiral HPLC
Principle Differential partitioning between a mobile phase and a chiral stationary phase.
Sample Requirement Typically in the microgram to milligram range.
Information Obtained Enantiomeric ratio/purity. Relative configuration can be determined by comparing to a known standard.
Key Advantage High throughput, excellent for determining enantiomeric purity, and can be used for preparative separations.[3][5]
Limitations Does not directly provide absolute configuration without a certified reference standard. Method development can be time-consuming.
Detailed Protocol: Chiral HPLC Separation
  • Column Selection: Choose a suitable chiral stationary phase. For N-Boc protected amino acid esters, columns such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or CHIROBIOTIC® T (teicoplanin) are good starting points.[2][4]

  • Mobile Phase Preparation: A typical mobile phase for polysaccharide-based CSPs is a mixture of hexane and a polar modifier like isopropanol or ethanol.[2] For macrocyclic glycopeptide CSPs, polar organic or reversed-phase conditions are common.

  • Instrumentation Setup:

    • HPLC system with a UV detector (e.g., at 210-220 nm for the amide bond) or a mass spectrometer.

    • Flow rate: Typically 0.5-1.0 mL/min.[2]

    • Column Temperature: Controlled, often at room temperature.

  • Sample Preparation: Dissolve a small amount of the Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate derivative in the mobile phase.

  • Injection and Data Acquisition: Inject the sample and record the chromatogram.

  • Analysis: Identify the peaks corresponding to the enantiomers. If a standard of known configuration is available, the absolute configuration of the sample can be assigned by matching retention times. Calculate the enantiomeric excess using the peak areas.

NMR Spectroscopy: Unmasking Chirality with Derivatizing and Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical structure elucidation, can be adapted to determine the stereochemistry of chiral molecules.[6] Since enantiomers have identical NMR spectra in an achiral environment, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) is necessary to induce diastereomeric environments, which results in distinguishable NMR signals.[6][7]

The "Why" Behind the Method:

Chiral Derivatizing Agents (CDAs): A chiral molecule of known absolute configuration is covalently bonded to the analyte, forming a pair of diastereomers. These diastereomers have different spatial arrangements and thus distinct NMR spectra. A widely used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride, which reacts with alcohols or amines to form Mosher's esters or amides.[1][8][9] The analysis of the chemical shift differences (Δδ) between the two diastereomers allows for the assignment of the absolute configuration.[1]

Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the analyte. This interaction is strong enough to induce small but measurable differences in the chemical shifts of the enantiomers.

Experimental Workflow:

Caption: NMR-based Stereochemical Analysis Workflows.

Data Interpretation and Comparison:
ParameterNMR with CDAs (e.g., Mosher's Method)NMR with CSAs
Principle Formation of diastereomers with distinct NMR spectra.Formation of transient diastereomeric complexes leading to signal splitting.
Sample Requirement Milligram quantities.Milligram quantities.
Information Obtained Absolute configuration and enantiomeric purity.[1]Enantiomeric purity; relative configuration with standards.
Key Advantage Provides absolute configuration without the need for crystallography.[1][10]Non-destructive (for the analyte) and requires less sample manipulation than derivatization.[6]
Limitations Requires chemical modification of the analyte, which may not be straightforward.[11] Potential for kinetic resolution during derivatization.Signal splitting can be small and may require careful optimization of conditions (solvent, temperature, concentration).
Detailed Protocol: Modified Mosher's Method for the Amino Group
  • Derivatization:

    • In two separate NMR tubes, dissolve a few milligrams of the Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate derivative.

    • To one tube, add a slight excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.

    • To the other tube, add a slight excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.

    • Add a small amount of a non-nucleophilic base (e.g., pyridine or DMAP) to catalyze the reaction.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.

  • Data Analysis:

    • Assign the proton signals in the spectra.

    • Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the newly formed stereocenter.

    • According to the established model for Mosher's amides, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD): A Light-Based Approach to Absolute Configuration

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11] The resulting VCD spectrum is unique for each enantiomer, exhibiting mirror-image patterns.[11] By comparing the experimentally measured VCD spectrum with the computationally predicted spectrum for a known absolute configuration, the stereochemistry of the analyte can be unambiguously determined.[12]

The "Why" Behind the Method:

VCD is particularly advantageous as it provides information about the absolute configuration of molecules in solution, which is often the biologically relevant state.[12][13] It does not require crystallization or derivatization, making it a non-destructive and often faster alternative to other methods.[11]

Experimental Workflow:

Caption: VCD-based Absolute Configuration Determination.

Data Interpretation and Comparison:
ParameterVibrational Circular Dichroism (VCD)
Principle Differential absorption of left and right circularly polarized infrared light.
Sample Requirement Milligram quantities, requires good solubility in a suitable solvent.
Information Obtained Absolute configuration and solution-state conformation.[12][13]
Key Advantage Non-destructive, no derivatization required, provides conformational information.[11][13] Applicable to non-crystalline samples.[14]
Limitations Requires access to specialized instrumentation and computational resources for spectral prediction. The presence of multiple conformers can complicate spectral analysis.
Detailed Protocol: VCD Analysis
  • Sample Preparation: Dissolve a sufficient amount of the Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate derivative in an appropriate deuterated solvent (e.g., CDCl₃) to achieve a suitable concentration for IR absorption.

  • VCD Measurement: Acquire the VCD and IR spectra of the sample using a VCD spectrometer.

  • Computational Analysis:

    • Perform a conformational search for the molecule using computational chemistry software.

    • For the lowest energy conformers, calculate the theoretical IR and VCD spectra for one enantiomer (e.g., the R-enantiomer) using Density Functional Theory (DFT).

    • The spectrum for the S-enantiomer will be the mirror image.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra. A good match in the sign and relative intensity of the VCD bands allows for the confident assignment of the absolute configuration.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography is often considered the "gold standard" for determining the absolute configuration of chiral molecules.[15][16] This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of all atoms in the molecule.[15]

The "Why" Behind the Method:

By analyzing the anomalous dispersion of X-rays by the atoms in the crystal, the absolute structure can be determined.[16] This method is non-empirical and provides a definitive assignment of the absolute configuration.[16]

Experimental Workflow:

Caption: Workflow for X-ray Crystallography.

Data Interpretation and Comparison:
ParameterX-ray Crystallography
Principle Diffraction of X-rays by a single crystal.
Sample Requirement A high-quality single crystal of sufficient size.
Information Obtained Unambiguous absolute configuration and detailed solid-state molecular structure.
Key Advantage Provides the most definitive determination of absolute stereochemistry.[15]
Limitations The primary and often significant hurdle is the need to grow a suitable single crystal, which can be challenging and time-consuming.[11][15] The determined structure is that of the solid state, which may differ from the solution-state conformation.
Detailed Protocol: Single-Crystal X-ray Crystallography
  • Crystallization: The most critical and often most difficult step. Various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution can be employed to grow single crystals of the Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate derivative.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects, often quantified by the Flack or Hooft parameter. A value close to 0 for a given enantiomer confirms its absolute configuration.

Conclusion: Choosing the Right Tool for the Job

The selection of the most appropriate technique for confirming the stereochemistry of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate derivatives depends on several factors, including the available instrumentation, the amount of sample, and the specific information required (enantiomeric purity vs. absolute configuration).

  • For routine analysis of enantiomeric purity, Chiral HPLC is the method of choice due to its high throughput and reliability.

  • When a definitive assignment of absolute configuration is required and crystallization is not feasible, NMR with chiral derivatizing agents (like Mosher's method) and Vibrational Circular Dichroism are powerful alternatives.

  • If a high-quality single crystal can be obtained, X-ray Crystallography provides the most unambiguous and detailed structural information.

By understanding the principles, advantages, and limitations of each of these techniques, researchers can confidently navigate the complexities of stereochemical analysis and ensure the integrity of their chiral molecules.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021). Retrieved from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. (2020). Retrieved from [Link]

  • Protected amino acids as a nonbonding source of chirality in induction of single-handed screw-sense to helical macromolecular catalysts - PMC - NIH. (2021). Retrieved from [Link]

  • Application of Marfey's reagent in racemization studies of amino acids and peptides - PubMed. (1988). Retrieved from [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed. (2007). Retrieved from [Link]

  • A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy | The Journal of Organic Chemistry - ACS Publications. (2021). Retrieved from [Link]

  • C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products - ACS Publications. (2016). Retrieved from [Link]

  • (PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules - ResearchGate. (n.d.). Retrieved from [Link]

  • Absolute configuration of complex chiral molecules - Spark904. (n.d.). Retrieved from [Link]

  • NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization - NIH. (2023). Retrieved from [Link]

  • Derivatization - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy - UNIPI. (2021). Retrieved from [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI. (2021). Retrieved from [Link]

  • Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. (n.d.). Retrieved from [Link]

  • Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems - ResearchGate. (n.d.). Retrieved from [Link]

  • Stereochemistry of natural products from vibrational circular dichroism - RSC Publishing. (n.d.). Retrieved from [Link]

  • The use of X-ray Crystallography to Determine Absolute Configuration (II). (2008). Retrieved from [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH. (n.d.). Retrieved from [Link]

  • Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • How I Used Mosher Esters in my PhD - YouTube. (2023). Retrieved from [Link]

  • Pair of Stereodynamic Chiral Benzylicaldehyde Probes for Determination of Absolute Configuration of Amino Acid Residues in Peptides by Mass Spectrometry | Analytical Chemistry - ACS Publications. (2017). Retrieved from [Link]

  • Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. (n.d.). Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved from [Link]

  • Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes - PMC - NIH. (n.d.). Retrieved from [Link]

  • A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide: Combination of Marfey's Method with Mass Spectrometry and Its Practical Application - ACS Publications. (n.d.). Retrieved from [Link]

  • Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? - University of Toronto. (n.d.). Retrieved from [Link]

  • Marfey's reagent for chiral amino acid analysis - Ovid. (2004). Retrieved from [Link]

  • Empower your drug design & synthesis with vibrational circular dichroism (VCD) - YouTube. (2024). Retrieved from [Link]

  • Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - MDPI. (n.d.). Retrieved from [Link]

  • Vibrational circular dichroism spectroscopy of chiral molecules. - Semantic Scholar. (n.d.). Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, actionable procedures for the safe handling and disposal of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate. As a brominated organic compound and a protected amino acid derivative, this chemical requires specific waste management protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this substance and its associated waste streams.

Core Principles: Hazard Identification and Safety

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is classified with specific risks that dictate the necessary safety precautions.

1.1. Hazard Profile According to safety data sheets (SDS), this compound presents the following hazards:

  • H302: Harmful if swallowed[1].

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

The presence of a carbon-bromine bond places it in the category of halogenated organic compounds , which are subject to stringent disposal regulations due to their potential for environmental persistence and the formation of harmful byproducts during improper incineration[2][3][4].

1.2. Mandatory Personal Protective Equipment (PPE) Due to the identified hazards, the following PPE must be worn at all times when handling the chemical or its waste:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If aerosols or dust may be generated, respiratory protection may be required[5][6].

Chemical Data Summary
IUPAC Name methyl 3-bromo-2-{[(tert-butoxy)carbonyl]amino}propanoate
CAS Number 1207950-16-0[1]
Molecular Formula C9H16BrNO4[7]
Primary Hazard Class Halogenated Organic Compound[3]
Primary Disposal Route Licensed Hazardous Waste Incineration[3]
Compatible Waste Container Clearly Labeled, Sealed Container for Halogenated Organic Waste

Waste Characterization and Segregation: The Critical First Step

Proper disposal begins with correct characterization and segregation at the point of generation. Mixing waste streams can lead to dangerous reactions and complicates the disposal process.

2.1. The "Halogenated" Distinction The defining characteristic of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate for disposal purposes is its bromine atom. Halogenated organic wastes must always be segregated from non-halogenated organic wastes[3][8]. This is because their high-temperature incineration requires specific conditions to prevent the formation of dioxins and other toxic byproducts.

2.2. Considering the Reaction Context: Boc-Deprotection Waste This compound is frequently used in peptide synthesis, where the tert-butoxycarbonyl (Boc) protecting group is removed. This process typically involves strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[9][10].

Causality: The waste generated from such a deprotection step is not just the brominated compound but a complex, highly acidic mixture. This acidic waste stream presents its own hazards and must not be mixed with bases or cyanides in the same waste container[3]. The deprotection also generates t-butyl cations, which can lead to various byproducts that must be considered part of the waste profile[11][12].

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe containment and disposal of waste containing Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate.

Step 1: Waste Segregation

  • Immediately designate any waste containing this compound as "Halogenated Organic Waste."

  • Use a dedicated waste container separate from all other waste streams (e.g., non-halogenated solvents, aqueous waste, solid waste)[8].

Step 2: Container Selection

  • Select a container made of a material compatible with the waste (e.g., glass or high-density polyethylene for acidic organic mixtures).

  • The container must have a screw-top cap that can be securely sealed to be "vapor tight" and "spill proof"[8].

Step 3: Proper Labeling

  • Label the container before adding any waste.

  • The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name(s) of all components (e.g., "Waste Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate in Trifluoroacetic Acid and Dichloromethane"). Do not use abbreviations[8].

    • An approximate percentage of each component.

    • The date when the first drop of waste was added (Accumulation Start Date).

Step 4: Accumulation and Storage

  • Keep the waste container sealed at all times, except when actively adding waste[8].

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the operator and away from drains or sources of ignition.

Step 5: Disposal of Contaminated Materials

  • Solid Waste: Gloves, weigh boats, and absorbent paper contaminated with the compound should be collected in a separate, sealed plastic bag or container, clearly labeled as "Solid Halogenated Organic Waste" with the chemical name.

  • Sharps: Needles or razor blades must be placed in a designated sharps container. If contaminated with this chemical, the container should be managed as halogenated waste.

  • Glassware: Rinse contaminated glassware with a small amount of a suitable solvent (e.g., acetone). The first rinse (rinsate) is considered hazardous and must be collected in the halogenated organic liquid waste container. Subsequent rinses may be managed as non-hazardous waste, depending on institutional policy.

Step 6: Final Disposal

  • Once the container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) department or equivalent office.

  • Do not attempt to dispose of this chemical down the drain or in regular trash[8].

  • Disposal must be conducted through a licensed and approved hazardous waste carrier, who will transport it to a certified incineration facility[5].

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of waste streams containing Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate.

G cluster_start cluster_characterize cluster_streams cluster_actions cluster_final start Identify Waste Containing Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate char_node Characterize Waste Form start->char_node liquid Liquid Waste (Pure, solutions, rinsates) char_node->liquid Liquid solid Solid Waste (Contaminated gloves, paper) char_node->solid Solid glass Contaminated Glassware char_node->glass Glass action_liquid Collect in sealed, labeled 'Halogenated Organic Liquid Waste' container. liquid->action_liquid action_solid Collect in sealed, labeled bag for 'Solid Halogenated Waste'. solid->action_solid action_glass Triple rinse. Collect first rinsate in liquid waste container. glass->action_glass final_disposal Store in Satellite Accumulation Area. Contact EHS for pickup by licensed waste carrier. action_liquid->final_disposal action_solid->final_disposal action_glass->final_disposal

Caption: Decision workflow for proper waste segregation.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Control Ignition Sources: Extinguish any open flames and turn off spark-producing equipment.

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit to absorb the spilled liquid[5][13]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbent material into a sealable, compatible container.

  • Label and Dispose: Label the container as "Spill Debris: Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate" and manage it as halogenated organic waste for disposal via your EHS office.

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.

References

  • Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES SECTION 729.241 AQUEOUS SOLUTIONS OF HALOGENATED COMPOUNDS.
  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION.
  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268.
  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. Westlaw.
  • CymitQuimica. (2024). Safety Data Sheet - METHYL 3-(3-AMINOPHENYL)-2-((TERT-. BUTOXYCARBONYL)AMINO)PROPANOATE.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell University EHS. (n.d.). 7.19.2 Deactivation Procedures.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl 3-bromo-2-(bromomethyl)propionate.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). BOC Deprotection Reagent Guide.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 3-butoxypropan-2-ol.
  • European Chemicals Agency (ECHA). (n.d.). Substance Information.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - tert-Butyl bromoacetate.
  • Bodanszky, M., & Bodanszky, A. (1986). Improved selectivity in the removal of the tert.‐butyloxycarbonyl group. International Journal of Peptide and Protein Research, 27(3), 303-307.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Bromo-2-methylpropane.
  • D'Agostino, J., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(104), 85655-85659.
  • UK Science Technician Community. (2019). Disposing of haloalkane.
  • European Chemicals Agency (ECHA). (n.d.). Substance Infocard.
  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
  • ClinMed International Library. (n.d.). The Mechanism of the Toxic Organic Halides Disposal under the Catalytic Influence of the Vitamin B12.
  • Fluorochem. (n.d.). Methyl 2-bromo-3-((tert-butoxycarbonyl)amino)propanoate.
  • Apollo Scientific. (2023). Safety Data Sheet - Methyl 2-bromo-3,3,3-trifluoropropanoate.
  • PubChem. (n.d.). 3-Bromo-2-((tert-butoxycarbonyl)amino)propionic acid methyl ester. National Center for Biotechnology Information.

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Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to achieve your scientific goals without compromising safety. The following guide provides essential, field-tested protocols for handling Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate. This is not merely a checklist; it is a framework for building a culture of safety and procedural excellence in your laboratory.

Hazard Identification & Risk Assessment: The 'Why' Behind the 'What'

Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is a valuable reagent, but its structure demands respect. As a brominated organic compound, it should be treated as a potential alkylating agent. This chemical class can react with biological nucleophiles, including DNA, making stringent handling protocols non-negotiable.

Based on data from structurally similar compounds, the primary hazards include:

  • Acute Toxicity : Harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Irritation : Causes skin and serious eye irritation.[1][2]

  • Respiratory Issues : May cause respiratory irritation if dust or vapors are inhaled.[1][2]

Every procedural step outlined below is designed to mitigate these specific risks by creating multiple barriers between you and the chemical.

The Core Ensemble: Mandatory PPE for All Operations

Personal Protective Equipment (PPE) is your last line of defense, employed after engineering controls have been optimized. For this compound, a specific and robust PPE ensemble is required for all handling procedures.

Body Area Minimum Requirement Recommended for High-Risk Operations (e.g., large scales, spill cleanup)Causality & Key Considerations
Hands Double-gloved with powder-free Nitrile gloves.[3][4]Heavy-duty Neoprene or Nitrile gloves over a standard Nitrile inner glove.[5][6]Why? The inner glove protects during doffing. Nitrile and Neoprene offer good resistance to a broad range of chemicals, including halogenated organics.[4][6] Change outer gloves every 30-60 minutes or immediately upon contamination.[3]
Eyes Chemical splash goggles.Goggles worn in conjunction with a full-face shield.[7]Why? Standard safety glasses offer insufficient protection against splashes. Goggles provide a seal around the eyes. A face shield protects the entire face from splashes, especially when working outside a fume hood or with larger volumes.[7]
Body Fully-buttoned, long-sleeved laboratory coat.A chemically resistant gown, preferably made of polyethylene-coated polypropylene.[8]Why? A standard lab coat provides a basic barrier. For hazardous compounds, a chemically resistant gown prevents permeation of the chemical in the event of a significant spill.[8]
Feet Closed-toe shoes made of a non-porous material.Chemically resistant shoe covers.Why? Protects feet from spills. Porous materials can absorb and hold the chemical against the skin.
Respiratory Handled exclusively within a certified chemical fume hood. For spill response outside a hood: A full-facepiece Air-Purifying Respirator (APR) with organic vapor/acid gas cartridges or a Self-Contained Breathing Apparatus (SCBA).[5]Why? A fume hood is an engineering control that is the primary method of respiratory protection.[6] Respirators are for emergency situations where ventilation is compromised.

Engineering Controls: Your First Line of Defense

Before you even select your PPE, ensure your work environment is properly equipped.

  • Chemical Fume Hood: All manipulations involving this compound—weighing, dissolution, reaction setup, and portioning—must occur within a properly functioning and certified chemical fume hood.[6] This is the most critical control measure for preventing respiratory exposure.

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1] Their location should be clearly marked and unobstructed.

Procedural Guidance: From Vial to Waste

A disciplined workflow is essential for safety. The following diagram illustrates the critical steps for handling this compound.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Prep 1. Assemble All Materials (Chemical, Glassware, Solvents, Waste Container) Don_PPE 2. Don Full, Inspected PPE Prep->Don_PPE Fume_Hood_Prep 3. Prepare Fume Hood (Verify Airflow, Lower Sash) Don_PPE->Fume_Hood_Prep Handling 4. Perform Chemical Manipulation (Weighing, Transfer, Reaction) Fume_Hood_Prep->Handling Decon_Container 5. Decontaminate Primary Container Exterior Handling->Decon_Container Waste_Disposal 6. Secure & Label Waste (Halogenated Organic Waste) Decon_Container->Waste_Disposal Decon_Area 7. Decontaminate Work Surface & Glassware Waste_Disposal->Decon_Area Doff_PPE 8. Doff PPE Correctly (Outer Gloves First) Decon_Area->Doff_PPE Wash_Hands 9. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for Safe Handling of Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate.
Protocol: Weighing and Preparing a Solution
  • Preparation: Assemble the vial of the chemical, a clean spatula, weigh paper/boat, the desired solvent, and a labeled, sealable container for your final solution. Place all items in the chemical fume hood.

  • PPE: Don the full PPE ensemble as described in the table above.

  • Fume Hood Operation: Lower the sash of the fume hood to the indicated operational height.

  • Weighing: Tare your weigh boat on the balance. Carefully transfer the solid from its container to the weigh boat using a clean spatula. Avoid creating dust.[9][10] Close the primary container immediately.

  • Dissolution: Carefully add the weighed solid to your prepared reaction vessel or flask inside the hood. Add the solvent slowly to avoid splashing.

  • Cleanup: Dispose of the used weigh paper and any contaminated wipes into a designated "Halogenated Organic Waste" container within the hood.[6][11]

  • Post-Procedure: Decontaminate the spatula and the work surface before proceeding to the final doffing and hand-washing steps.

Emergency Protocols: Responding to Exposure and Spills

Immediate and correct action is critical in an emergency.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if possible. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][12]

  • Ingestion: DO NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

Spill Cleanup Protocol
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.

  • Don PPE: Don the high-risk PPE ensemble, including respiratory protection if the spill is outside a fume hood.

  • Contain: Cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.[5] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[10]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.

  • Dispose: Treat the sealed container as "Halogenated Organic Waste" and dispose of it according to your institution's hazardous waste procedures.[6][13]

Decontamination & Waste Disposal

Proper disposal is a critical component of the handling lifecycle.

  • Waste Segregation: All materials that come into direct contact with Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate, including excess reagent, contaminated solutions, and disposable labware, must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[6][11] This is crucial because halogenated waste requires specific incineration protocols to prevent the formation of dioxins and other toxic byproducts.

  • Glassware Decontamination: Reusable glassware should be rinsed with a small amount of an appropriate solvent (e.g., acetone or ethanol) in the fume hood. This initial rinseate must be collected as halogenated organic waste. The glassware can then be washed using standard laboratory procedures.

By adhering to these protocols, you are not only ensuring your own safety but also contributing to a secure and professional research environment.

References

  • Fisher Scientific. (2009, September 1). Safety Data Sheet: 3-Bromo-2-methylpropene.
  • Fisher Scientific. Safety Data Sheet: Methyl 3-bromo-2-(bromomethyl)propionate.
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: METHYL 3-(3-AMINOPHENYL)-2-((TERT- BUTOXYCARBONYL)AMINO)PROPANOATE.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Bromine.
  • Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine.
  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
  • Chemtalk. Bromine water - disposal.
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  • AA Blocks. (2025, January 18). Safety Data Sheet.
  • AA Blocks. (2026, January 9). Safety Data Sheet.
  • Combi-Blocks. (2023, January 2). Safety Data Sheet: Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-fluorophenyl)propanoate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.